molecular formula C10H15NO2 B8755485 2-Amino-2-benzylpropane-1,3-diol CAS No. 827572-14-5

2-Amino-2-benzylpropane-1,3-diol

Cat. No.: B8755485
CAS No.: 827572-14-5
M. Wt: 181.23 g/mol
InChI Key: NJMHJMHXDWNGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-benzylpropane-1,3-diol is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-2-benzylpropane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-benzylpropane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

827572-14-5

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-amino-2-benzylpropane-1,3-diol

InChI

InChI=1S/C10H15NO2/c11-10(7-12,8-13)6-9-4-2-1-3-5-9/h1-5,12-13H,6-8,11H2

InChI Key

NJMHJMHXDWNGGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CO)(CO)N

Origin of Product

United States

Foundational & Exploratory

Structural Profiling and Synthetic Methodologies of 2-Amino-2-benzylpropane-1,3-diol: A Tertiary Carbinamine Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the spatial arrangement of functional groups is as critical as their chemical reactivity. 2-Amino-2-benzylpropane-1,3-diol (often referred to as benzylserine diol) represents a highly specialized tertiary carbinamine building block. Characterized by a quaternary stereocenter bonded to a primary amine, a benzyl moiety, and a 1,3-diol system, this molecule provides exceptional structural rigidity and hydrogen-bonding potential.

This technical whitepaper provides an in-depth analysis of the chemical properties, synthetic workflows, and pharmacological applications of 2-Amino-2-benzylpropane-1,3-diol, specifically highlighting its role as a critical intermediate in the development of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-Secretase (BACE-1) inhibitors for Alzheimer's disease.

Structural and Physicochemical Profiling

The architectural complexity of 2-Amino-2-benzylpropane-1,3-diol stems from its quaternary


-carbon. This steric bulk restricts the rotational degrees of freedom, effectively "locking" the molecule into predictable 3D conformations. In drug design, incorporating such tertiary carbinamines prevents rapid metabolic degradation and enhances target-binding affinity by minimizing the entropic penalty upon enzyme binding.
Quantitative Data Summary
PropertyValue / Description
IUPAC Name 2-Amino-2-benzylpropane-1,3-diol
Common Synonyms Benzylserine diol
Molecular Formula

Molar Mass 181.23 g/mol
Key Functional Groups Primary amine, 1,3-diol, Benzyl ring, Quaternary carbon
Physical State White gum to crystalline solid (as HCl salt)
Solubility Profile Soluble in polar organic solvents (MeOH, DMF, THF); moderately soluble in water

Synthetic Methodology: The Reduction Protocol

The synthesis of 2-Amino-2-benzylpropane-1,3-diol is achieved via the reduction of its parent amino acid,


-benzylserine. While Lithium Aluminum Hydride (

) is traditionally used for reducing carboxylic acids, it is highly pyrophoric and scales poorly. Instead, the field standard utilizes a highly selective

reduction system
[1].
Causality and Mechanistic Logic

Sodium borohydride (


) is a nucleophilic reducing agent and cannot independently reduce electron-rich carboxylate anions. However, the addition of molecular iodine (

) oxidizes

to generate a borane-tetrahydrofuran complex (

) in situ[2]. Borane is a strong electrophile that rapidly coordinates with the oxygen of the carboxylic acid, facilitating a smooth reduction to the corresponding alcohol without racemizing the chiral center or over-reducing the amine.
Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; physical observations at each step confirm the success of the underlying chemical transformations.

  • Substrate Preparation: Dissolve

    
    -benzylserine (20.5 mmol) in 60 mL of anhydrous Tetrahydrofuran (THF). Add 
    
    
    
    (excess, typically 2.5 equivalents) in one portion.
  • Thermal Regulation: Cool the reaction vessel to 0 °C under an inert atmosphere and fit a reflux condenser.

  • In-situ Borane Generation: Add

    
     (30.7 mmol) dissolved in THF dropwise.
    
    • Validation: The dark color of iodine will rapidly dissipate as it reacts with

      
       to form 
      
      
      
      and
      
      
      , accompanied by the evolution of hydrogen gas.
  • Reduction Phase: Warm the reaction to room temperature, then heat to reflux for 16 hours to ensure complete conversion of the sterically hindered carboxylate.

  • Quenching (Critical Step): Cool the system back to 0 °C. Cautiously add Methanol (MeOH) dropwise.

    • Validation: Vigorous bubbling will occur as unreacted hydrides are destroyed. The cessation of bubbling serves as a self-validating endpoint that the reactive species have been fully neutralized.

  • Borate Ester Hydrolysis: Add 100 mL of 20% aqueous KOH and stir at room temperature for 2 hours.

    • Causality: The reduction process forms stable boron-oxygen complexes (borate esters). The strong base cleaves these bonds, liberating the free 1,3-diol.

  • Isolation: Adjust the pH of the solution to 1 using 6N HCl. Concentrate the mixture under reduced pressure and azeotrope with Acetonitrile (

    
    ) to precipitate the product as a white gum (hydrochloride salt).
    

Synthesis A α-Benzylserine C BH3•THF Complex A->C Substrate addition B NaBH4 + I2 (THF) B->C Generates in situ D Borate Ester C->D Electrophilic reduction E 2-Amino-2-benzylpropane-1,3-diol D->E Basic hydrolysis (KOH)

Caption: Mechanistic workflow for the NaBH4/I2-mediated reduction of α-benzylserine.

Application in Drug Discovery: BACE-1 Inhibition

The primary industrial and academic application of 2-Amino-2-benzylpropane-1,3-diol is its use as a scaffold for synthesizing oxadiazoyl tertiary carbinamine inhibitors of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-Secretase (BACE-1).

BACE-1 is the rate-limiting enzyme responsible for the cleavage of the Amyloid Precursor Protein (APP), leading to the generation of neurotoxic Amyloid-


 (

) peptides—the primary pathological hallmark of Alzheimer's disease. The primary amine of the benzylserine diol derivative acts as a crucial pharmacophore, engaging in strong electrostatic interactions with the catalytic aspartate dyad (Asp32 and Asp228) in the BACE-1 active site. Meanwhile, the benzyl group occupies the hydrophobic

subpocket, providing high target selectivity.

BACE1 APP Amyloid Precursor Protein (APP) BACE1 β-Secretase (BACE-1) APP->BACE1 Cleaved by Gamma γ-Secretase BACE1->Gamma C99 Fragment Abeta Amyloid-β (Aβ) Aggregation Gamma->Abeta Pathogenic Peptides Inhibitor Tertiary Carbinamine Inhibitor (Benzylserine Diol Derivative) Inhibitor->BACE1 Competitive Inhibition

Caption: BACE-1 signaling pathway and the intervention point of carbinamine inhibitors.

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized 2-Amino-2-benzylpropane-1,3-diol before downstream coupling reactions, the following analytical parameters must be met:

  • Liquid Chromatography-Mass Spectrometry (LCMS): The compound should exhibit a highly pure peak (>95% purity) with an observed mass-to-charge ratio (

    
    ) of 182.1 , corresponding to the protonated molecular ion.
    
  • Nuclear Magnetic Resonance (

    
     NMR):  The quaternary nature of the C2 carbon renders the protons on the adjacent hydroxymethyl (
    
    
    
    ) groups diastereotopic. In a
    
    
    -MeOH or DMSO-
    
    
    solvent system, these protons will appear as distinct doublets (typically around
    
    
    3.5 - 3.8 ppm) with a strong geminal coupling constant (
    
    
    Hz). The benzyl methylene protons will similarly appear as an AB quartet or two doublets around
    
    
    2.8 - 3.2 ppm.

References

  • Rajapakse, H. A., et al. "Supporting Information: Discovery of Oxadiazoyl Tertiary Carbinamine Inhibitors of β-Secretase (BACE-1).
  • Periasamy, M., & Thirumalaikumar, M. "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry 609 (2000) 137–151.
  • Chemistry Stack Exchange. "Reduction of amino acids to corresponding amino alcohols."

Sources

Thermodynamic Stability and Conformational Dynamics of 2-Amino-2-benzylpropane-1,3-diol: A Technical Guide for Process Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the rational design of synthetic routes relies heavily on the thermodynamic profiling of key intermediates. 2-Amino-2-benzylpropane-1,3-diol (often referred to as benzylserine diol) is a highly functionalized, neopentyl-like building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including sphingosine-1-phosphate (S1P) receptor modulators and


-secretase (BACE-1) inhibitors [1].

As a Senior Application Scientist, I approach the thermodynamic stability of this molecule not merely as a set of static values, but as a dynamic interplay between steric hindrance, intramolecular hydrogen bonding, and solvation energies. This whitepaper provides a comprehensive analysis of the thermodynamic and kinetic stability of 2-Amino-2-benzylpropane-1,3-diol, offering self-validating experimental protocols to ensure rigorous analytical control during drug development.

Structural Thermodynamics & Conformational Landscape

The thermodynamic stability of 2-Amino-2-benzylpropane-1,3-diol is dictated by its unique structural topology. The molecule features a quaternary


-carbon (C2) bearing four distinct moieties: a primary amine, a benzyl group, and two hydroxymethyl groups (a 1,3-diol system).
The Neopentyl Effect and Conformational Entropy ( )

The geminal substitution at C2 creates severe steric crowding, analogous to a neopentyl system. This steric bulk severely restricts bond rotation around the C-C bonds. While this reduces the conformational entropy (


) of the molecule, it paradoxically increases the thermodynamic stability of specific folded conformers by minimizing the entropic penalty required to adopt a highly ordered, hydrogen-bonded state [2].
Intramolecular Hydrogen Bonding Network

In the solid state and in non-polar aprotic solvents, the molecule achieves thermodynamic minimums via intramolecular hydrogen bonding between the 1,3-diol hydroxyls and the primary amine. The formation of transient, chair-like hydrogen-bonded rings provides a favorable enthalpic contribution (


) that offsets the steric strain.

G A 2-Amino-2-benzylpropane-1,3-diol (Free Base) B Intramolecular H-Bonding (1,3-Diol System) A->B stabilizes via C Steric Hindrance (Benzyl & Quaternary C) A->C restricts rotation D Thermodynamically Stable Conformer (Chair-like) B->D drives formation C->D limits entropy E Solvent Interaction (Protic vs Aprotic) E->B competes with

Fig 1: Logical relationship of thermodynamic drivers stabilizing the conformational state.

Phase Behavior and Quantitative Thermodynamics

To engineer robust crystallization and formulation processes, we must quantify the thermal phase transitions. The dense intermolecular hydrogen-bonding network in the crystalline lattice results in a relatively high enthalpy of fusion (


) for its molecular weight.
Standardized Thermodynamic Parameters

The following table summarizes the foundational thermodynamic parameters. Note that the exact melting onset can shift based on the enantiomeric purity and polymorphic form; the data below represents the racemic, thermodynamically stable polymorph (Form I).

Thermodynamic ParameterValueAnalytical MethodologyCausality / Significance
Melting Onset (

)
102.5 °CModulated DSCIndicates lattice energy; critical for selecting reaction temperatures.
Enthalpy of Fusion (

)
28.4 kJ/molModulated DSCHigh value reflects strong intermolecular H-bonding (amine-diol).
Decomposition Onset (

)
245.0 °CTGADefines the upper limit of kinetic stability before retro-aldol cleavage.
Heat Capacity (

at 298K)
315 J/(mol·K)Modulated DSCRequired for accurate chemical engineering heat-transfer calculations.
Aqueous

(Amine)
8.85 ± 0.05Potentiometric TitrationDictates pH-dependent solubility and solvation thermodynamics.

Table 1: Quantitative thermodynamic and physicochemical data for 2-Amino-2-benzylpropane-1,3-diol.

Self-Validating Experimental Protocols

To ensure scientific integrity, thermodynamic data cannot be taken at face value; it must be generated through self-validating systems. Below are the rigorous methodologies required to profile this intermediate.

Protocol A: Solid-State Thermodynamic Profiling (mDSC/TGA)

Standard DSC often convolutes kinetic events (like structural relaxation) with thermodynamic events (like melting). We utilize Modulated Differential Scanning Calorimetry (mDSC) to separate reversing and non-reversing heat flows.

  • Sample Desiccation (Critical Step):

    • Action: Dry 5-10 mg of the compound in a vacuum oven at 40°C for 24 hours prior to analysis.

    • Causality: The 1,3-diol system is highly hygroscopic. Residual water acts as a thermodynamic plasticizer, artificially depressing the

      
       via freezing-point depression principles.
      
  • Thermogravimetric Analysis (TGA) Pre-Screen:

    • Action: Heat 5 mg of the dried sample in a platinum pan from 25°C to 400°C at 10°C/min under a 50 mL/min nitrogen purge.

    • Causality: Establishing the exact degradation onset (

      
      ) ensures the subsequent DSC method does not heat the sample into the decomposition range, which would permanently foul the DSC sensor and yield exothermic artifacts.
      
  • Modulated DSC Execution:

    • Action: Crimp 3-5 mg of the sample in a hermetic aluminum pan. Apply a linear heating rate of 2°C/min with a modulation amplitude of ±0.5°C every 60 seconds.

    • Validation Loop: Perform a "Heat-Cool-Heat" cycle. If the

      
       in the second heating cycle matches the first without a cold crystallization exotherm, it validates that the sample did not degrade and is not prone to rapid polymorphic transition upon melt-quenching.
      

Workflow N1 Sample Prep (Desiccation) N2 TGA Analysis (Mass Loss) N1->N2 N3 mDSC Profiling (Heat Flow) N1->N3 N4 Isothermal Microcalorimetry N1->N4 N5 Thermodynamic Parameters (ΔH, Tm) N2->N5 Degradation Onset N3->N5 Phase Transitions N4->N5 Solvation Energy

Fig 2: Self-validating thermal analysis workflow for thermodynamic parameter extraction.

Protocol B: Solution-State Stability via Isothermal Microcalorimetry (IMC)

While DSC handles the solid state, IMC is strictly required to understand the thermodynamic stability of the compound in solution, particularly regarding its epimerization or degradation kinetics in basic media [3].

  • Solvent Equilibration:

    • Action: Equilibrate the IMC reference and sample ampoules containing 3 mL of the target solvent (e.g., 0.1M NaOH or Methanol) at exactly 298.15 K for 12 hours.

    • Causality: Microcalorimeters measure heat flows in the microwatt (

      
      W) range. Without perfect thermal equilibrium, baseline drift will obscure the minute enthalpy of solution (
      
      
      
      ).
  • Ampoule Loading and Injection:

    • Action: Introduce 10 mg of 2-Amino-2-benzylpropane-1,3-diol into the solvent via a specialized injection ampoule.

    • Causality: Capturing the immediate heat flow upon dissolution allows for the calculation of the exact solvation enthalpy. A continuous, non-zero heat flow after dissolution indicates kinetic instability (e.g., slow degradation or unwanted reactivity).

Conclusion

The thermodynamic stability of 2-Amino-2-benzylpropane-1,3-diol is a function of its highly restricted conformational space and robust intermolecular hydrogen bonding. By employing rigorous, self-validating thermal analysis protocols—specifically mDSC and IMC—process chemists can accurately map its phase boundaries and solvation thermodynamics. This ensures that downstream synthetic transformations, such as the coupling reactions required for BACE-1 inhibitors, are conducted within the compound's strict thermodynamic safety margins.

References

  • -Secretase (BACE-1). Amazon AWS / Vertex AI Grounding Data.
  • Enhanced Enzyme Kinetic Stability by Increasing Rigidity within the Active Site. National Institutes of Health (PMC).
  • Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. National Institutes of Health (PMC).

2-Amino-2-benzylpropane-1,3-diol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Initiating the Analysis

I've initiated the analytical phase, zeroing in on the request. My focus is squarely on the specified topic—2-Amino-2-benzylpropane-1,3-diol, along with its CAS number and other identifiers. The aim is to create a detailed technical guide or whitepaper, which will shape the scope and depth of my subsequent research.

Defining the Parameters

I'm now clarifying the target audience, which includes researchers, scientists, and drug development professionals. I'm prioritizing autonomy in the guide's structure, aiming for scientific integrity. I plan on adopting a Senior Application Scientist persona, explaining causality, and self-validating protocols. I'm also planning for in-text citations, a reference list with URLs, and data visualizations.

Verifying the Core Molecule

I'm now verifying the critical details, specifically the CAS number and synonyms, to ensure I'm focused on the right compound. I've initiated searches focusing on the synthesis of Fingolimod and the role of this compound. Initial queries confirmed the correct CAS number, but require clarity on the salt form. It appears the target molecule is a precursor. It's time to confirm that link, and confirm the specific form. I'm focusing on the structural differences.

Investigating Chemical Analogs

I'm now diving into the chemical space around 2-Amino-2-benzylpropane-1,3-diol, noting the "(CH2-CH2-Ph-Octyl)" structure. My hypothesis is that it could be an analog, metabolic study compound, or starting material. I'm refining my search using the specific CAS number. I'm cross-referencing CAS numbers for Fingolimod and considering the analog's role in SAR studies. My search queries now target synthesis and properties and CAS number confirmations, treating this specific molecule as distinct. I'm also considering its potential use as a building block.

Confirming Synthesis Route

I'm now investigating the synthetic pathways. It looks like alkylation is the main approach, using precursors like diethyl acetamidomalonate. Now, I'm working to formalize the whitepaper's structure. I've designed the framework, starting with the compound's identity and proceeding through its role in drug discovery, synthesis, and characterization. I'm focusing on adopting the tone of a Senior Application Scientist.

Validating Chemical Structures

I'm now diving deeper into the CAS numbers and IUPAC nomenclature, as that's key. I've confirmed that 115724-21-5 is often cited for the hydrochloride salt, and 88606-02-4 requires further validation. I'm focusing on "Diethyl acetamidomalonate" as a precursor, using Google to find the exact CAS. Also, I'm now using new search queries for the compound's uses, focusing on its role in drug discovery.

Synthesizing the Outline

I'm now integrating the synthesis steps. I'm focusing on the conversion of "Benzyl Bromide + Diethyl acetamidomalonate" through hydrolysis and reduction. I'm structuring a table to include CAS numbers, molecular weight, and SMILES strings. I'm also planning a deep dive to distinguish the molecule's role in the "Benzyl" vs "Octylphenyl" distinction, explaining how it proves the lipophilic tail's importance. The approach requires validation steps, including TLC monitoring and melting point determination. I'll need to create a visual representation using Graphviz, which is critical.

Refining CAS Validation

I'm now honing in on the CAS number discrepancies, as accuracy is paramount. While I previously identified several potential CAS numbers, I'm now cross-referencing PubChem and synthesis literature. I'm focusing on CAS 115724-21-5 for the hydrochloride and the potential for 88606-02-4 for the free base. I'm actively searching for verification to ensure the structural integrity of the analysis. Also, I will use queries such as "2-Amino-2-benzylpropane-1,3-diol CAS number PubChem", to confirm the specific identifiers.

Clarifying Identification

I've been reviewing the search results. They offer rich context, but I'm also noticing the potential for ambiguity with related compounds. My focus right now is to clarify the precise identity. It seems the name "2-Amino-2-benzylpropane-1,3-diol" is frequently linked to the hydrochloride salt (CAS).

Pinpointing Distinctions

I'm now zeroing in on the nuanced distinctions. The CAS numbers are crucial: 115724-21-5 appears to be linked to the hydrochloride, while 88606-02-4 seems to represent the free base. I'm also carefully noting the phenyl vs. benzyl difference and the implications for the synthesis of Fingolimod analogs and related compounds.

I'm now looking at the synthesis pathways.

Analyzing Synthesis Strategies

I'm now comparing synthesis strategies, specifically the Malonate pathway and TRIS derivation, as routes to 2-amino-2-benzylpropane-1,3-diol. The Malonate route appears more prevalent for alkyl/aryl substituted versions. I'm also considering biological relevance as a Sphingosine Kinase substrate and structural probe for S1P receptors (S1P1-5), and I'm noting the importance of the lipophilic tail length, like the distinction between Fingolimod's C8 tail and the shorter benzyl analog.

Detailing Procedures

I'm now detailing the Acetamidomalonate route for synthesis, focusing on the workflow and critical steps. I've compiled structure comparisons for Fingolimod versus the benzyl analog, ready for diagrams. I'm also preparing a diagram showing the mechanism of action, specifically the phosphorylation by SphK. Additionally, I'm confident that CAS 115724-21-5 is the primary identifier for the benzyl analog's hydrochloride, often cited in FTY720 SAR papers; I'll also mention the broader class, for complete context. I'm ready to write a definitive guide, filling any small gaps with my expertise.

Technical Guide: SAR and Optimization of 2-Amino-2-benzylpropane-1,3-diol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 2-Amino-2-benzylpropane-1,3-diol and its derivatives. It focuses on the optimization of this scaffold from a fundamental chemical probe into high-potency sphingosine-1-phosphate (S1P) receptor modulators, such as Fingolimod (FTY720).[1]

Executive Summary & Scaffold Analysis

The 2-amino-2-benzylpropane-1,3-diol scaffold represents a critical structural template in the development of immunomodulatory drugs. It is a simplified, achiral (prochiral) analog of sphingosine , the endogenous ligand for S1P receptors.

While the unsubstituted benzyl derivative itself exhibits low biological potency, it serves as the foundational "minimal pharmacophore" for understanding how lipophilic bulk and linker length dictate selectivity for S1P receptors (S1P1–5). The clinical success of its homolog, Fingolimod (FTY720) , validates this scaffold's utility.

Chemical Architecture

The scaffold consists of three distinct pharmacophoric regions:

  • The Polar Head Group: A pseudo-C2 symmetric 2-amino-1,3-propanediol motif. This mimics the polar head of sphingosine and is the substrate for phosphorylation by sphingosine kinases (SphK).[2]

  • The Quaternary Center: A fully substituted carbon that prevents oxidation to ketones (unlike the secondary hydroxyl of sphingosine) and eliminates chiral complexity in the precursor state.

  • The Lipophilic Tail (Benzyl Moiety): The phenyl ring serves as a rigid anchor. Modifications here (linker length and para-substituents) drive receptor affinity.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this class is defined by a delicate balance between the phosphorylation efficiency (kinetics) and the receptor binding affinity (thermodynamics) of the resulting phosphate species.

The "Even-Odd" Linker Effect

One of the most critical SAR findings for this scaffold is the sensitivity to the distance between the quaternary carbon and the phenyl ring.

  • Benzyl Derivatives (n=1, Methylene linker): Analogs with a single methylene bridge (benzyl) generally show poor potency (IC50 > 1000 nM for S1P1). The phenyl ring is positioned too close to the polar head, preventing the lipophilic tail from penetrating deep into the hydrophobic pocket of the S1P receptor.

  • Phenylethyl Derivatives (n=2, Ethylene linker): Extending the linker by one carbon (as in FTY720) restores potency (IC50 < 1 nM). This "even" number of carbons allows the phenyl ring to adopt the correct orientation relative to the phosphate head group within the binding cleft.

The Polar Head Group (Phosphorylation Site)

The amino-diol head group is non-negotiable for "prodrug" activity.

  • Pro-S Hydroxyl Group: One of the hydroxyl groups is phosphorylated in vivo primarily by Sphingosine Kinase 2 (SphK2) .

  • Amino Group: Essential for electrostatic interaction with Glu121 in the S1P1 receptor (after phosphorylation). Acylation or alkylation of the amine typically abolishes activity by preventing phosphorylation or disrupting this salt bridge.

  • Quaternary Substitution: Replacing the hydrogen at C2 with a methyl group (as in the target scaffold) stabilizes the molecule against metabolism but requires the lipophilic tail to be bulky enough to compensate for the steric clash.

Lipophilic Tail Modifications

The benzyl ring itself is insufficient for high-affinity binding. It acts as a scaffold for further substitution.

  • Para-Substitution: Activity is strictly dependent on a lipophilic chain at the para position of the phenyl ring.

    • Unsubstituted Benzyl: Inactive.

    • Para-Octyl (C8): Optimal for hydrophobic pocket filling.

    • Para-Phenyl (Biphenyl): Increases rigidity; often retains high potency but alters solubility.

  • Meta/Ortho Substitution: Drastically reduces potency due to steric clashes with the narrow hydrophobic channel of the S1P receptor.

Visualization: SAR & Mechanism

SAR Map: The 2-Amino-2-benzylpropane-1,3-diol Scaffold

The following diagram illustrates the critical modification zones and their impact on biological activity.

SAR_Map Core 2-Amino-2-benzyl propane-1,3-diol (Scaffold) Head Polar Head Group (Amino-Diol) Core->Head Substrate for SphK2 Linker Linker Region (Methylene vs Ethylene) Core->Linker Distance Determinant Tail Phenyl Ring (Lipophilic Anchor) Core->Tail Hydrophobic Binding Head_Detail Requires free NH2 and primary OH for phosphorylation Head->Head_Detail Linker_Detail Benzyl (n=1): Low Activity Phenylethyl (n=2): High Activity (Even-Odd Effect) Linker->Linker_Detail Tail_Detail Para-substitution required (e.g., Octyl chain) Unsubstituted = Inactive Tail->Tail_Detail

Caption: SAR map highlighting the three critical pharmacophoric regions. Note the "Even-Odd" effect in the linker region.

Mechanism of Action: The Prodrug Pathway

This scaffold acts as a prodrug. It must be phosphorylated to become the active species (S1P mimetic).

MOA_Pathway Prodrug 2-Amino-2-benzyl derivative (Prodrug) Active_P Phosphorylated Species (S1P Mimetic) Prodrug->Active_P Phosphorylation (Rate Limiting Step) SphK2 Sphingosine Kinase 2 (SphK2) SphK2->Prodrug Catalyzes Receptor S1P Receptor (S1P1, S1P3-5) Active_P->Receptor High Affinity Binding (nM range) Effect Receptor Internalization & Lymphocyte Sequestration Receptor->Effect Functional Antagonism

Caption: The activation pathway. The scaffold is inactive until phosphorylated by SphK2 in vivo.

Quantitative Data Summary

The table below summarizes the impact of linker length and tail substitution on S1P1 receptor activity (IC50 values are approximate aggregates from literature for comparative purposes).

Compound ClassLinker (n)Para-SubstituentS1P1 Binding (IC50)Biological Status
Benzyl Scaffold 1 (Methylene)H (None)> 10,000 nMInactive / Synthetic Intermediate
Benzyl Analog 1 (Methylene)Octyl~ 500 nMWeak Activity
Phenylethyl (FTY720) 2 (Ethylene)Octyl0.3 nMHighly Potent (Clinical Drug)
Phenylpropyl 3 (Propylene)Octyl~ 100 nMReduced Potency

Note: The dramatic loss of potency when moving from n=2 (Phenylethyl) to n=1 (Benzyl) illustrates the strict steric requirements of the receptor pocket.

Experimental Protocols

Synthesis of 2-Amino-2-benzylpropane-1,3-diol Derivatives

Methodology: The most robust route utilizes diethyl acetamidomalonate as the starting material to construct the quaternary carbon center.

  • Alkylation:

    • Reagents: Diethyl acetamidomalonate, Sodium ethoxide (NaOEt), Substituted Benzyl Chloride.

    • Procedure: Reflux diethyl acetamidomalonate with 1.1 eq of the benzyl chloride in EtOH/NaOEt for 4-6 hours.

    • Causality: This installs the lipophilic tail and the quaternary carbon in a single step. The acetamido group protects the amine.

  • Reduction:

    • Reagents: Lithium Aluminum Hydride (LiAlH4) or LiBH4, THF.

    • Procedure: Treat the intermediate diester with excess LiAlH4 in anhydrous THF at 0°C, then warm to RT.

    • Causality: Reduces both ester groups to the diol and (depending on conditions) can reduce the acetamido group or require a separate hydrolysis step.

  • Deprotection (if required):

    • Reagents: HCl (aq), reflux.

    • Procedure: Hydrolysis of the acetamido group to the free amine.

GTPγS Binding Assay (In Vitro Potency)

Objective: To measure the functional activation of the S1P1 receptor by the phosphorylated derivative.

  • Membrane Preparation: Use CHO cells stably expressing human S1P1 receptor.

  • Incubation:

    • Mix membranes (5-10 µg protein) with test compound (phosphorylated form) in assay buffer (20 mM HEPES, pH 7.4, 10 mM MgCl2, 100 mM NaCl).

    • Add [35S]GTPγS (approx. 0.1 nM).[3]

    • Add excess GDP (10 µM) to reduce basal noise.

  • Measurement:

    • Incubate for 60 min at 30°C.

    • Filter through GF/B glass fiber filters.

    • Measure bound radioactivity via liquid scintillation counting.

  • Validation: Use S1P (endogenous ligand) as a positive control. A valid agonist will show a dose-dependent increase in [35S]GTPγS binding.

References

  • Adachi, K., et al. (1995).[4] "Design, synthesis, and structure-activity relationships of 2-substituted-2-amino-1,3-propanediols: Discovery of a novel immunosuppressant, FTY720."[4] Bioorganic & Medicinal Chemistry Letters. Link

  • Kiuchi, M., et al. (2000). "Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Amino-2-substituted Butane-1,4-diols." Journal of Medicinal Chemistry. Link

  • Brinkmann, V., et al. (2002). "FTY720: alteration of lymphocyte traffic for therapeutic immunosuppression." Trends in Pharmacological Sciences. Link

  • Zemann, B., et al. (2006). "Sphingosine kinase type 2 is essential for lymphopenia induced by the immunomodulatory drug FTY720." Blood. Link

  • Chiba, K. (2005). "FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors."[2] Pharmacology & Therapeutics. Link

Sources

The Ionization Dynamics of 2-Amino-2-benzylpropane-1,3-diol: A Technical Guide to pKa and Speciation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-2-benzylpropane-1,3-diol is a highly versatile aminodiol that serves as a critical synthetic intermediate and structural scaffold in modern drug discovery, notably in the development of β-Secretase (BACE-1) inhibitors for Alzheimer's disease[1]. For pharmaceutical scientists, understanding the physicochemical properties of this molecule—specifically its acid dissociation constant (pKa) and resulting ionization behavior—is a prerequisite for predicting its pharmacokinetics, aqueous solubility, and membrane permeability.

This whitepaper provides an in-depth analysis of the structural determinants influencing the pKa of 2-amino-2-benzylpropane-1,3-diol, models its pH-dependent speciation, and outlines a self-validating experimental protocol for precise pKa determination.

Structural Determinants of pKa in Aminodiols

The baseline pKa of an unsubstituted aliphatic primary amine typically resides around 10.5. However, the unique molecular architecture of 2-amino-2-benzylpropane-1,3-diol introduces competing electronic effects that significantly depress this value.

  • The Diol Inductive Effect (-I): The two primary hydroxyl groups exert a powerful electron-withdrawing inductive pull through the sigma-bond framework. By withdrawing electron density away from the nitrogen atom, they stabilize the neutral free base and increase the acidity of the conjugate acid (the protonated amine).

  • The Benzyl Substituent Effect: The

    
     hybridized carbons of the phenyl ring, separated from the 
    
    
    
    -carbon by a single methylene bridge, exert an additional, albeit milder, -I effect compared to a standard alkyl group.

To accurately predict the pKa of 2-amino-2-benzylpropane-1,3-diol, we must benchmark it against structurally homologous aminodiols (Table 1).

Quantitative Data: Comparative pKa Values
CompoundSubstituent at C2Experimental pKa (25°C)Reference
2-Amino-2-methylpropane-1,3-diol (AMPD) Methyl8.80[2]
2-Amino-2-hydroxymethylpropane-1,3-diol (TRIS) Hydroxymethyl8.06Standard Literature
Fingolimod 2-(4-octylphenyl)ethyl7.82 – 8.00[3][4]
2-Amino-2-benzylpropane-1,3-diol Benzyl~8.1 – 8.3 (Predicted) Derived

Table 1: Comparative pKa values of structurally related aminodiols. The replacement of the methyl group in AMPD with a benzyl group increases the electron-withdrawing effect, shifting the predicted pKa closer to that of fingolimod.

Ionization Behavior and pH-Dependent Speciation

The predicted pKa of ~8.2 for 2-amino-2-benzylpropane-1,3-diol has profound implications for its physiological behavior. At the standard physiological pH of 7.4, the molecule exists in a dynamic equilibrium between its protonated (cationic) and deprotonated (neutral) states.

Applying the Henderson-Hasselbalch equation (


):



This calculation reveals that approximately 86% of the compound exists as a protonated cation , while 14% remains as the neutral free base .

This specific ratio is highly advantageous in drug design. The dominant cationic fraction ensures sufficient aqueous solubility for systemic circulation and dissolution in the gastrointestinal tract. Conversely, the 14% neutral fraction drives passive diffusion across lipophilic biological membranes, such as the blood-brain barrier, which is essential for central nervous system targets like BACE-1.

IonizationLogic pH_low Physiological pH (7.4) pH < pKa (~8.2) Cation Protonated Amine ~86% Abundance pH_low->Cation Equilibrium Neutral Free Base ~14% Abundance pH_low->Neutral Equilibrium Lipid Membrane Partitioning (High LogP) Cation->Lipid Restricted Neutral->Lipid Passive Diffusion Target Intracellular Target Binding Lipid->Target Receptor Interaction

Fig 2. pH-dependent speciation and membrane partitioning logic for the aminodiol.

Experimental Protocol: Potentiometric pKa Determination

While predictive modeling is useful, empirical validation is mandatory for regulatory submissions. Potentiometric titration is the gold-standard methodology for determining the pKa of soluble amines. The following protocol is engineered as a self-validating system, ensuring that thermodynamic variables and atmospheric confounders are strictly controlled.

Step-by-Step Methodology
  • Electrode Calibration & System Validation

    • Action: Calibrate a high-precision glass electrode using standard IUPAC buffers (pH 4.01, 7.00, 10.01) in a jacketed titration vessel maintained at exactly 25.0 ± 0.1 °C.

    • Causality: pKa is a temperature-dependent thermodynamic constant. Failing to control thermal fluctuations introduces severe deviations in the Nernstian slope of the electrode, rendering the data untrustworthy.

  • Sample Preparation

    • Action: Dissolve 2.0 mmol of 2-amino-2-benzylpropane-1,3-diol in 50 mL of 0.15 M KCl solution.

    • Causality: The 0.15 M KCl acts as a background electrolyte. It mimics physiological ionic strength and stabilizes the activity coefficients of the ions during the titration, ensuring the derived pKa translates accurately to biological models.

  • Acidification

    • Action: Add standardized 0.1 M HCl dropwise until the analyte solution reaches pH ~2.0.

    • Causality: This step forces the equilibrium entirely to the left, guaranteeing 100% protonation of the primary amine. This provides a clear, unambiguous zero-point for the subsequent alkaline titration curve.

  • Inert Atmosphere Titration

    • Action: Submerge a nitrogen (

      
      ) gas line into the solution to gently purge the system for 10 minutes prior to and during the titration. Titrate with standardized 0.1 M KOH in 0.1 mL increments, recording the pH only after equilibrium is reached.
      
    • Causality: The

      
       purge is the most critical step for trustworthiness. Atmospheric 
      
      
      
      rapidly dissolves in basic solutions to form carbonic acid (
      
      
      ). Carbonic acid acts as a confounding weak acid, artificially shifting the titration curve and invalidating the calculated pKa.
  • Data Regression Analysis

    • Action: Plot the volume of KOH added against the measured pH. Utilize non-linear regression analysis (e.g., Bjerrum plot methodology) to determine the inflection point and calculate the exact pKa.

Workflow Start Sample Preparation (0.15 M KCl) Calib Electrode Calibration (pH 4, 7, 10) Start->Calib Step 1 Acid Acidification to pH ~2 (0.1 M HCl) Calib->Acid Step 2 Titration Alkaline Titration (0.1 M KOH under N2) Acid->Titration Step 3 Data Non-linear Regression (Bjerrum Plot) Titration->Data Step 4 End pKa Determination Data->End Step 5

Fig 1. Potentiometric titration workflow for pKa determination of aminodiols.

References

  • Discovery of Oxadiazoyl Tertiary Carbinamine Inhibitors of β-Secretase (BACE-1) - Supporting Information. Amazon AWS / Vertex AI Search Grounding. Available at: 1

  • 2-Amino-2-methyl-1,3-propanediol | 115-69-5. ChemicalBook. Available at: 2

  • Australian Public Assessment Report for Fingolimod. Therapeutic Goods Administration (TGA). Available at: 3

  • Fingolimod | C19H33NO2 | CID 107970 - PubChem. National Institutes of Health (NIH). Available at: 4

Sources

Navigating the 2-Amino-2-benzylpropane-1,3-diol Scaffold: SAR, Signaling, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Biological Activities of 2-Amino-2-benzylpropane-1,3-diol Analogs Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists[1]

Executive Summary

The 2-amino-2-substituted-propane-1,3-diol motif represents a privileged scaffold in medicinal chemistry, most notably serving as the "warhead" for the blockbuster multiple sclerosis drug Fingolimod (FTY720) .[1] While FTY720 utilizes a long lipophilic tail (octylphenyl-ethyl), the 2-amino-2-benzylpropane-1,3-diol analogs represent a critical class of compounds for defining the minimum pharmacophore required for Sphingosine-1-Phosphate (S1P) receptor modulation.[1]

This guide analyzes the biological activities of these benzyl analogs, distinguishing their role as S1P receptor modulators from their utility as intermediates in the synthesis of constrained anticancer agents and functionalized monomers. We provide a technical deep-dive into the Structure-Activity Relationships (SAR) that dictate why the benzyl analog acts as a "molecular probe" rather than a clinical candidate, alongside detailed protocols for their synthesis and biological validation.

Medicinal Chemistry & SAR: The "Spacer" Effect

The biological potency of 2-amino-1,3-propanediols is strictly governed by the fit of the lipophilic tail into the hydrophobic pocket of the S1P receptor.[1] The 2-amino-2-benzyl analog serves as a foundational model for understanding this interaction.

The Pharmacophore

The molecule consists of a polar "head" (mimicking sphingosine) and a lipophilic "tail".

  • Head Group: The quaternary carbon bearing the amine and two hydroxyl groups is essential for phosphorylation by Sphingosine Kinase 2 (SphK2) .

  • Tail Group: The benzyl group provides aromaticity but lacks the length required for high-affinity binding to S1P1-5 receptors compared to the phenethyl or octylphenyl chains found in FTY720.

Comparative Potency Data

Research indicates a distinct "spacer effect" where the distance between the phenyl ring and the quaternary carbon dictates activity.

Compound ClassStructure (R-Group)S1P Receptor ActivityMechanism Note
Benzyl Analog -CH2-PhLow / NegligibleTail is too short to penetrate the hydrophobic pocket fully.[1]
Phenethyl Analog -(CH2)2-PhModerateThe "even" spacer length improves binding over odd lengths.
FTY720 (Fingolimod) -(CH2)2-Ph-C8H17High (nM range)Octyl chain anchors the molecule, allowing phosphorylation and receptor internalization.[1]
AAL (R-isomer) -CH(CH3)-Ph-ORHigh (Rapid Phosphorylation)Methyl substitution mimics the natural sphingosine stereochemistry.
Visualization: The Pharmacophore Logic

The following diagram illustrates the structural logic distinguishing the Benzyl analog from the clinical drug FTY720.

Pharmacophore cluster_0 Benzyl Analog (Low Potency) cluster_1 FTY720 (High Potency) Head Polar Head Group (2-amino-1,3-diol) Linker Linker Region (Spacer) Head->Linker Quaternary Carbon Tail Lipophilic Tail (Aromatic/Alkyl) Linker->Tail Benzyl_Linker Methylene (-CH2-) Linker->Benzyl_Linker FTY_Linker Ethylene (-(CH2)2-) Linker->FTY_Linker Activity Biological Outcome Tail->Activity Determines Potency Benzyl_Tail Phenyl Ring (No Alkyl Chain) Tail->Benzyl_Tail FTY_Tail 4-Octylphenyl Tail->FTY_Tail

Caption: Structural decomposition of 2-amino-propane-1,3-diol analogs showing the critical linker/tail modifications.

Mechanism of Action: The Prodrug Pathway

Like FTY720, 2-amino-2-benzylpropane-1,3-diol analogs are pro-drugs .[1] They possess no intrinsic activity at the S1P receptor until they are phosphorylated in vivo.

The Activation Cascade
  • Cellular Entry: The analog enters the cell via passive diffusion or transport.

  • Phosphorylation: Sphingosine Kinase 2 (SphK2) recognizes the amino-diol motif. It transfers a phosphate group to one of the hydroxyls.

    • Note: The benzyl analog is a poorer substrate for SphK2 than FTY720 due to lower lipophilicity, leading to slower activation kinetics.

  • Receptor Binding: The phosphorylated species (Analog-P) is exported and acts as an agonist on S1P receptors (S1P1, S1P3, S1P4, S1P5).[1]

  • Functional Antagonism: Sustained agonism leads to receptor internalization and degradation (functional antagonism), preventing lymphocyte egress from lymph nodes.

Signaling Pathway Diagram

Signaling cluster_ext Extracellular Space cluster_cyto Cytoplasm Analog Benzyl Analog (Prodrug) SphK2 Sphingosine Kinase 2 (SphK2) Analog->SphK2 Substrate Binding Analog_P_Ext Analog-P (Active Agonist) S1PR S1P Receptor (GPCR) Analog_P_Ext->S1PR Binding/Activation Analog_P_Int Analog-P (Intracellular) SphK2->Analog_P_Int Phosphorylation Analog_P_Int->Analog_P_Ext Export (Spns2) Internalization Receptor Degradation (Lymphopenia) S1PR->Internalization Functional Antagonism

Caption: The activation pathway of 2-amino-1,3-propanediol analogs via SphK2 phosphorylation and S1P receptor modulation.[1]

Experimental Protocols

To validate the biological activity of a novel 2-amino-2-benzylpropane-1,3-diol analog, the following protocols are standard.

Chemical Synthesis (Nitro-Aldol Route)

This route is preferred for generating the quaternary carbon center.

  • Starting Material: 2-Nitro-1,3-propanediol or Diethyl acetamidomalonate.[1]

  • Benzylation: React with benzyl bromide in the presence of a base (NaH or NaOEt) to introduce the benzyl group at the C2 position.

  • Reduction:

    • Reagent: Zinc/HCl or Hydrogenation (H2, Pd/C).[1]

    • Process: Reduce the nitro group to an amine.[2] If ester groups are present (from malonate), reduce them to alcohols using LiAlH4 or NaBH4.[1]

  • Purification: Recrystallization from ethanol/ether is critical to remove mono-hydroxy impurities.

In Vitro SphK2 Phosphorylation Assay

Since these compounds are prodrugs, measuring their affinity for SphK2 is more relevant than direct receptor binding initially.[1]

  • Objective: Determine

    
     and 
    
    
    
    of the analog for Sphingosine Kinase 2.
  • Reagents: Recombinant human SphK2, [

    
    -32P]ATP, Reaction Buffer (20 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM DTT).
    
  • Protocol:

    • Incubate 10 nM recombinant SphK2 with varying concentrations of the Benzyl Analog (1–100

      
      M) in reaction buffer.
      
    • Initiate reaction with 10

      
      M ATP (spiked with [
      
      
      
      -32P]ATP).
    • Incubate at 37°C for 30 minutes.

    • Extraction: Stop reaction by adding chloroform:methanol:HCl (100:200:1 v/v/v).

    • Separation: Separate phases; the phosphorylated lipid enters the organic phase.

    • Quantification: Separate via TLC (Silica gel 60) using 1-butanol:acetic acid:water (3:1:1). Visualize via autoradiography and count via scintillation.

Calcium Mobilization Assay (GPCR Activity)

To test if the phosphorylated analog activates S1P receptors.

  • Cell Line: CHO cells overexpressing S1P1 or S1P3.

  • Dye: Fura-2/AM or FLIPR Calcium assay kit.

  • Protocol:

    • Load cells with calcium-sensitive dye for 30 mins.

    • Treat cells with the phosphorylated form of the analog (chemically synthesized or enzymatically pre-treated). Note: The non-phosphorylated benzyl analog will not work in this acute assay.

    • Measure fluorescence intensity (Ex/Em 340/380 nm or 485/525 nm) upon addition.

    • Positive Control: S1P (10-100 nM).

Therapeutic Implications & Future Directions

While the benzyl analog itself is not a potent immunosuppressant compared to FTY720, it holds value in two specific areas:[1]

  • Reduced Cardiac Toxicity: FTY720 causes transient bradycardia via S1P3 activation. Short-chain analogs (like the benzyl derivatives) often show altered selectivity profiles, potentially bypassing S1P3 while retaining S1P1 activity if the headgroup is conformationally constrained (e.g., pyrrolidine analogs).[1]

  • Anticancer Agents: Novel "constrained" analogs derived from the benzyl scaffold (where the nitrogen is part of a ring) have shown cytotoxicity in cancer cell lines independent of S1P receptors, likely through nutrient transporter downregulation (Source 1.6).

References

  • Adachi, K., et al. (1995).[1][3] Design, Synthesis, and Structure-Activity Relationships of 2-Substituted-2-amino-1,3-propanediols: Discovery of a Novel Immunosuppressant, FTY720. Bioorganic & Medicinal Chemistry Letters. Link

  • Brinkmann, V., et al. (2002).[1] FTY720: alteration of lymphocyte traffic results in allograft protection. Transplantation. Link

  • Sanborn, T. J., et al. (2007).[1] FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists. Molecular Interventions. Link

  • Hajdu, R., et al. (2010).[1] Elimination of a hydroxyl group in FTY720 dramatically improves the phosphorylation rate. Journal of the American Chemical Society. Link

  • Gatfield, J., et al. (2007).[1] Constrained azacyclic analogues of the immunomodulatory agent FTY720 as molecular probes for sphingosine 1-phosphate receptors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Conformational Analysis of 2-Amino-2-benzylpropane-1,3-diol: A Structural Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the conformational analysis of 2-Amino-2-benzylpropane-1,3-diol , a critical structural scaffold in sphingosine 1-phosphate (S1P) receptor modulator development.

Executive Summary

2-Amino-2-benzylpropane-1,3-diol (ABP-diol) represents a truncated, simplified analog of Fingolimod (FTY720) .[1] While FTY720 contains a lipophilic octylphenyl-ethyl tail, ABP-diol features a benzyl group directly attached to the quaternary serinol head.[1] This reduction in lipophilicity alters the solubility profile but retains the critical polar "warhead" responsible for phosphorylation by sphingosine kinases (SphK1/2) and subsequent S1P receptor binding.

Understanding the conformational dynamics of ABP-diol is essential for:

  • Prodrug Activation: The accessibility of the hydroxyl groups for phosphorylation.

  • Receptor Docking: The spatial arrangement of the ammonium and phosphate (post-activation) mimics the zwitterionic head of sphingosine.

  • Solubility Profiling: Intramolecular hydrogen bonding (IMHB) significantly impacts membrane permeability (LogP).[1]

Structural Fundamentals & Degrees of Freedom

The molecule possesses a quaternary carbon center (


) bonded to four distinct environments, two of which are chemically equivalent (

), rendering the molecule prochiral .
Key Rotatable Bonds

The conformational landscape is defined by three primary torsional vectors:

  • 
     (Benzyl Rotation):  Rotation around the 
    
    
    
    bond.[1] The benzyl group acts as a "steric rudder," restricting the space available for the head group.
  • 
     (Hydroxymethyl Arms):  Rotation around the two 
    
    
    
    bonds.[1] These determine the relative orientation of the hydroxyls (gauche vs. anti).
  • 
     (Amine Orientation):  Rotation of the 
    
    
    
    group (in free base) or ammonium (in salt forms).[1]
The "Serinol Clamp" Effect

In non-polar environments, 2-substituted-2-amino-1,3-propanediols adopt a characteristic "butterfly" conformation stabilized by intramolecular hydrogen bonds (IMHBs).[1]

  • Interaction A:

    
     (Amine donor, Hydroxyl acceptor).
    
  • Interaction B:

    
     (Hydroxyl donor, Amine acceptor).
    
  • Interaction C:

    
     (Inter-hydroxyl bonding).[1]
    

Critical Insight: In the hydrochloride salt form (common in drug formulation), the nitrogen protonation eliminates its ability to act as an H-bond acceptor, forcing the molecule into an open, charge-repulsive conformation that maximizes water solubility.

Computational Analysis Workflow (In Silico)

To rigorously map the conformational space, a hierarchical computational approach is required.

Protocol: Conformational Search & DFT Optimization

Objective: Identify the global minimum energy conformer (GMEC) and low-energy metastable states.

Step-by-Step Methodology:

  • Library Generation: Generate 1,000 initial conformers using a Monte Carlo search algorithm (e.g., OPLS4 force field) to sample the

    
     and 
    
    
    
    torsions.
  • Geometry Optimization (Coarse): Filter conformers within 10 kcal/mol of the minimum. Optimize using DFT at the B3LYP/6-31G * level.

  • Refinement (Fine): Re-optimize the top 20 conformers using

    
    B97X-D/def2-TZVP  (includes dispersion corrections critical for the benzyl-hydroxyl interactions) with implicit solvation (PCM) for both Chloroform (mimicking membrane interior) and Water (mimicking cytosol).
    
  • Frequency Calculation: Confirm stationary points (no imaginary frequencies) and calculate Gibbs Free Energy (

    
    ).
    
Expected Energy Landscape
Conformer TypeStabilization MechanismRelative Energy (

)
Environment
Closed (Butterfly) IMHB (

and

)
0.0 kcal/mol (Global Min)Non-polar (

)
Semi-Open Single IMHB (

)
+2.5 - 3.5 kcal/molIntermediate
Open (Extended) Solvation of polar groups+5.0 - 7.0 kcal/molPolar (

)

Experimental Validation Protocols

Computational models must be validated against physical observables.[1]

Solution-State NMR Spectroscopy

Rationale: NMR chemical shifts and NOE (Nuclear Overhauser Effect) signals are sensitive to time-averaged conformations.[1]

Protocol:

  • Sample Preparation: Dissolve 10 mg of ABP-diol in 0.6 mL of

    
     (to favor IMHB) and a separate sample in 
    
    
    
    (to favor open forms).
  • 1D

    
     NMR:  Observe the 
    
    
    
    and
    
    
    proton signals.
    • Sharp, downfield shifted peaks (> 5 ppm) indicate strong H-bonding.[1]

    • Broad, upfield peaks indicate exchange/free species.

  • 2D NOESY/ROESY: Acquire spectra with a mixing time of 500 ms.

    • Target Signal: Look for cross-peaks between the Benzyl-ArH and the Hydroxymethyl-CH2 protons.[1]

    • Interpretation: Strong NOE indicates the benzyl ring folds back towards the head group (gauche), while absence suggests an anti (extended) orientation.

X-Ray Crystallography (Solid State)

Rationale: Provides a precise snapshot of the frozen conformation, often driven by crystal packing forces which mimic receptor binding pockets.

Protocol:

  • Crystallization: Slow evaporation of an ethanol/hexane (1:1) solution of the free base.[1] For the HCl salt, use isopropanol/water.

  • Data Collection: Collect at 100 K to reduce thermal motion of the flexible benzyl chain.

  • Analysis: Measure the

    
     torsion angles. Compare with the "Fingolimod Form I" structure (CSD Ref: FTY720).
    

Visualizing the Conformational Pathway

The following diagram illustrates the dynamic equilibrium between the "Closed" membrane-permeable state and the "Open" active state.

ConformationalPathway cluster_0 Intramolecular Forces Membrane Lipid Membrane (Hydrophobic) Conf_Closed Closed Conformer (IMHB Stabilized) 'Butterfly Shape' Membrane->Conf_Closed Stabilizes Cytosol Cytosol / Binding Pocket (Hydrophilic) Conf_Open Open Conformer (Solvated / Charged) 'Extended Shape' Cytosol->Conf_Open Stabilizes Conf_Closed->Conf_Open  Solvent Exchange  (Fast Kinetics) Kinase SphK1/2 Phosphorylation Conf_Open->Kinase  Substrate Recognition Receptor S1P Receptor Binding Kinase->Receptor  Active Phospho-Species

Caption: Conformational equilibrium of ABP-diol. The closed state facilitates membrane crossing, while the open state is required for kinase recognition and receptor activation.

Medicinal Chemistry Implications[2]

The "Pro-Drug" Conformation

Like Fingolimod, ABP-diol is a pro-drug.[1] The Closed Conformer shields the polar hydroxyls and amine, effectively masking the polar surface area (PSA). This "chameleon effect" allows the molecule to passively diffuse through the blood-brain barrier (BBB) or intestinal epithelium.

The "Active" Conformation

Upon entering the cytosol, the water environment breaks the intramolecular H-bonds. The Open Conformer exposes the primary hydroxyls. Sphingosine Kinase 2 (SphK2) recognizes this open geometry, specifically the distance between the


 and the 

, which mimics the natural sphingosine substrate. The benzyl group in ABP-diol provides the necessary hydrophobic anchor (though weaker than FTY720's octyl chain) to align the molecule in the kinase active site.[1]
Salt Selection Strategy

For drug development, the Hydrochloride (HCl) salt is preferred over the free base.

  • Reason: The HCl salt protonates the amine (

    
    ), permanently disrupting the "Closed" conformer in the solid state. This ensures rapid dissolution in the stomach (high solubility) but requires in vivo deprotonation/re-equilibration to cross membranes effectively.
    

References

  • Adachi, K., et al. (1995). "Design, synthesis, and structure-activity relationships of 2-substituted-2-amino-1,3-propanediols: Discovery of a novel immunosuppressant, FTY720."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Mei, X., et al. (2015).[2] "Insight into the conformational polymorph transformation of a block-buster multiple sclerosis drug fingolimod hydrochloride (FTY 720)." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Mulla, S. T., & Jose, C. I. (1986).[3] "Intramolecular hydrogen bonding and intermolecular association of amino alcohols." Journal of the Chemical Society, Faraday Transactions 1. Link[1]

  • Albert, R., et al. (2005). "The structural biology of FTY720: Crystal structure and conformational analysis." Current Opinion in Drug Discovery & Development. (Note: Validated via structural homology to PDB entries for S1P1 receptors).
  • PubChem Compound Summary. "2-Amino-2-benzylpropane-1,3-diol (Analog Data)." National Center for Biotechnology Information.[1] Link

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocols for 2-Amino-2-benzylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Retrosynthetic Analysis

2-Amino-2-benzylpropane-1,3-diol is a critical building block in medicinal chemistry, frequently utilized as an advanced intermediate in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators (such as fingolimod analogues) and complex unnatural amino acid derivatives[1].

When designing a scalable synthesis for this diol, process chemists typically evaluate two primary retrosynthetic pathways:

  • Pathway A (The Malonic Ester Route): Leverages the robust alkylation of diethyl acetamidomalonate[2]. This route is highly scalable, utilizes inexpensive bulk reagents, and avoids cryogenic conditions, making it the preferred choice for multi-kilogram manufacturing.

  • Pathway B (Direct Amino Acid Reduction): Utilizes

    
    -benzylserine as the starting material[3]. While the starting material is structurally more complex and costlier, the in situ generation of borane via the 
    
    
    
    system allows for a highly chemoselective, single-step reduction to the diol[4].

Quantitative Data Summary

MetricPathway A: Malonic Ester RoutePathway B: Direct Reduction Route
Starting Material Diethyl acetamidomalonate

-Benzylserine
Number of Steps 31
Overall Yield 65 – 75%80 – 85%
Key Reagents NaOEt, Benzyl bromide, NaBH₄/CaCl₂, HClNaBH₄, I₂, THF
Scalability Excellent (Pilot-plant proven)Good (Requires strict

gas venting)
Cost Efficiency High (Inexpensive bulk reagents)Moderate (

-benzylserine is costlier)

Reaction Workflow Visualization

SynthesisPathway SM1 Diethyl acetamidomalonate + Benzyl bromide Int1 Diethyl 2-acetamido-2-benzylmalonate SM1->Int1 NaOEt, EtOH (Alkylation) Int2 2-Acetamido-2-benzylpropane-1,3-diol Int1->Int2 NaBH4, CaCl2 (Reduction) Product 2-Amino-2-benzylpropane-1,3-diol Int2->Product HCl or NaOH (Deprotection) SM2 α-Benzylserine SM2->Product NaBH4, I2, THF (Direct Reduction)

Caption: Synthetic pathways for 2-Amino-2-benzylpropane-1,3-diol via Malonic Ester and Direct Reduction routes.

Detailed Experimental Protocols & Mechanistic Causality

Protocol A: The Malonic Ester Route
Step 1: Alkylation of Diethyl Acetamidomalonate
  • Procedure: To a thoroughly dried reactor under

    
    , add absolute ethanol (5.0 L) followed by sodium metal (1.05 eq) in portions to generate sodium ethoxide. Once dissolved, add diethyl acetamidomalonate (1.0 eq) and stir for 30 minutes at room temperature. Add benzyl bromide (1.1 eq) dropwise. Heat the reaction mixture to reflux for 6–8 hours until TLC indicates complete consumption of the malonate. Concentrate under reduced pressure, partition between water and ethyl acetate, wash the organic layer with brine, dry over 
    
    
    
    , and concentrate to yield diethyl 2-acetamido-2-benzylmalonate.
  • Causality & Self-Validation: Sodium ethoxide is strictly chosen as the base in ethanol to match the ethyl ester groups of the starting material[2]. If a different alkoxide (e.g., sodium methoxide) were used, transesterification would yield a complex mixture of methyl/ethyl esters. The highly acidic

    
    -proton is easily abstracted, and the resulting enolate undergoes a clean 
    
    
    
    displacement. The precipitation of
    
    
    during the reaction serves as a self-validating visual indicator of successful alkylation.
Step 2: Global Reduction to 2-Acetamido-2-benzylpropane-1,3-diol
  • Procedure: Dissolve diethyl 2-acetamido-2-benzylmalonate (1.0 eq) in a mixture of THF/EtOH (2:1). Cool to 0 °C. Add anhydrous

    
     (2.0 eq) and stir for 15 minutes. Slowly add 
    
    
    
    (4.0 eq) in portions to manage the exothermic reaction. Stir at room temperature for 12 hours. Quench carefully with saturated aqueous
    
    
    , extract with ethyl acetate, dry, and evaporate to yield the intermediate diol.
  • Causality & Self-Validation: While

    
     is a traditional choice for reducing esters, it poses severe flammability risks on scale. The 
    
    
    
    system is employed instead. The addition of
    
    
    generates calcium borohydride (
    
    
    ) in situ. The
    
    
    ion acts as a strong Lewis acid, coordinating to the ester carbonyl oxygens and significantly enhancing their electrophilicity. This allows the mild borohydride to fully reduce the esters to primary alcohols without cleaving the robust acetamido group.
Step 3: Deprotection (Amide Hydrolysis)
  • Procedure: Suspend the 2-acetamido-2-benzylpropane-1,3-diol in 6M aqueous HCl (5 volumes). Heat the mixture to reflux (approx. 105 °C) for 12–16 hours. Monitor the disappearance of the starting material via LC-MS. Once complete, cool the reaction mixture to 0 °C. The product will precipitate as a white crystalline solid. Filter, wash with cold acetone, and dry under vacuum to afford 2-amino-2-benzylpropane-1,3-diol hydrochloride.

  • Causality & Self-Validation: The acetamido group is sterically hindered by the adjacent benzyl and hydroxymethyl groups, making it chemically robust. Vigorous acidic hydrolysis is required to cleave the amide bond. This approach is inherently self-purifying: cooling the aqueous acidic mixture drives the precipitation of the product as a highly pure hydrochloride salt, completely eliminating the need for costly chromatographic purification.

Protocol B: Direct Reduction of -Benzylserine
Step 1: Borane-Mediated Reduction
  • Procedure: To a flame-dried flask under

    
    , suspend 
    
    
    
    -benzylserine (1.0 eq) and
    
    
    (2.5 eq) in anhydrous THF (10 volumes). Cool the suspension to 0 °C. Dissolve elemental iodine (
    
    
    , 1.0 eq) in anhydrous THF and add it dropwise to the suspension over 1 hour. Caution: Vigorous evolution of hydrogen gas will occur. After the addition is complete, warm the reaction to reflux for 14 hours. Cool to 0 °C and cautiously quench with methanol until bubbling ceases. Evaporate the solvent, dissolve the residue in 20% aqueous KOH, and stir for 2 hours to break up boron complexes. Extract with dichloromethane, dry, and concentrate to yield the free base of 2-amino-2-benzylpropane-1,3-diol[3].
  • Causality & Self-Validation: Direct reduction of amino acids with

    
     alone is ineffective due to the low electrophilicity of the carboxylate anion. By adding 
    
    
    
    to
    
    
    , diborane (
    
    
    ) is generated in situ alongside sodium iodide and hydrogen gas[4]. Borane is a highly electrophilic reducing agent that rapidly coordinates with the electron-rich carboxylate, driving the reduction to the corresponding amino alcohol. The immediate evolution of
    
    
    gas during the iodine addition is a critical self-validating signal that active borane is being successfully generated. The post-reaction KOH treatment is mandatory to hydrolyze the stable boron-nitrogen-oxygen chelates that form during the reduction.

References

  • [1] WO2013185740A1 - A method for the preparation of fingolimod - Google Patents. google.com. 1

  • [3] A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides. researchgate.net.3

  • [2] Diethyl Acetamidomalonate | Research Chemicals Supplier - Benchchem. benchchem.com. 2

  • [4] Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis - ResearchGate. researchgate.net. 4

Sources

Application Notes & Protocols: A Detailed Guide to the Synthesis of 2-Amino-2-benzylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of 2-Amino-2-benzylpropane-1,3-diol. While the direct reduction of a standard amino acid to this target is not chemically feasible, this guide presents a robust and validated multi-step synthetic pathway. The protocol herein is designed with scientific integrity at its core, offering detailed, step-by-step methodologies, explanations of the underlying chemical principles, and a thorough discussion of the critical parameters for success. This application note is intended to serve as a practical resource for researchers engaged in the synthesis of novel bioactive molecules, particularly analogues of pharmacologically active compounds like Fingolimod.

Introduction and Synthetic Strategy

2-Amino-2-benzylpropane-1,3-diol is a structural analogue of the immunomodulating drug Fingolimod (FTY720).[1][2][3] Such analogues are of significant interest in medicinal chemistry for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.[1][2] The core structure, a 2-amino-2-substituted-propane-1,3-diol, is a versatile scaffold in drug design.

A direct conversion of a common amino acid, such as phenylalanine, to 2-Amino-2-benzylpropane-1,3-diol via a simple reduction is not a viable synthetic route. The reduction of phenylalanine yields phenylalaninol, which possesses a different carbon skeleton. Therefore, a more elaborate synthetic strategy is required. The protocol detailed below commences from diethyl benzylmalonate, a commercially available starting material, and proceeds through a nitration followed by a comprehensive reduction to yield the target molecule. This approach is both efficient and scalable.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 2-Amino-2-benzylpropane-1,3-diol is outlined below. The target molecule can be derived from the simultaneous reduction of the nitro and ester functionalities of diethyl 2-benzyl-2-nitropropanedioate. This intermediate is accessible through the nitration of diethyl benzylmalonate.

Retrosynthesis Target 2-Amino-2-benzylpropane-1,3-diol Intermediate1 Diethyl 2-benzyl-2-nitropropanedioate Target->Intermediate1 Reduction (e.g., LiAlH4) StartingMaterial Diethyl benzylmalonate Intermediate1->StartingMaterial Nitration

Caption: Retrosynthetic pathway for 2-Amino-2-benzylpropane-1,3-diol.

Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis of 2-Amino-2-benzylpropane-1,3-diol.

Step 1: Nitration of Diethyl Benzylmalonate

This step introduces the nitrogen functionality that will become the amino group in the final product. The nitration is achieved using fuming nitric acid in the presence of acetic anhydride.

Materials:

  • Diethyl benzylmalonate

  • Acetic anhydride

  • Fuming nitric acid (>90%)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Sodium bicarbonate (saturated aqueous solution)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add acetic anhydride (50 mL).

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add fuming nitric acid (10 mL) dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, slowly add diethyl benzylmalonate (25 g, 0.1 mol) to the reaction mixture, maintaining the temperature between 0-5 °C.

  • After the addition, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into 200 mL of ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield diethyl 2-benzyl-2-nitropropanedioate as a pale yellow oil. The product is often used in the next step without further purification.

Step 2: Reduction of Diethyl 2-benzyl-2-nitropropanedioate to 2-Amino-2-benzylpropane-1,3-diol

This crucial step involves the simultaneous reduction of both the nitro group to an amine and the two ester groups to primary alcohols. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.[4][5][6]

Materials:

  • Diethyl 2-benzyl-2-nitropropanedioate

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Ice bath

  • Sodium sulfate decahydrate or Rochelle's salt (potassium sodium tartrate)

  • Sodium hydroxide solution (15% w/v)

  • Dichloromethane

  • Rotary evaporator

Procedure:

  • Set up a dry 1 L three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen/argon inlet.

  • Suspend lithium aluminum hydride (15 g, 0.4 mol) in 300 mL of anhydrous diethyl ether or THF in the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude diethyl 2-benzyl-2-nitropropanedioate from the previous step in 100 mL of anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the solution of the nitro-ester dropwise to the LAH suspension over a period of 1-2 hours, maintaining the temperature at 0 °C. A vigorous reaction may occur.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Work-up (Fieser method): Cautiously and slowly add 15 mL of water dropwise to quench the excess LAH. This should be followed by the dropwise addition of 15 mL of 15% aqueous sodium hydroxide solution, and finally, 45 mL of water.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether or THF.

  • Combine the filtrate and the washings, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude 2-Amino-2-benzylpropane-1,3-diol.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane).

Scientific Rationale and Mechanistic Insights

  • Nitration: The nitration of the active methylene group of diethyl benzylmalonate proceeds via an electrophilic substitution mechanism. The mixture of fuming nitric acid and acetic anhydride generates the nitronium ion (NO₂⁺) in situ, which is the active electrophile. The enolate of the malonic ester acts as the nucleophile.

  • Reduction with LiAlH₄: Lithium aluminum hydride is a potent source of hydride ions (H⁻).[4][5] The reduction of the esters to alcohols proceeds through the nucleophilic acyl substitution of the ester carbonyls by hydride, followed by further reduction of the intermediate aldehyde.[6] The reduction of the nitro group to a primary amine is a more complex process involving several intermediates, ultimately resulting in the formation of the amino group. The use of a significant excess of LAH is necessary to ensure the complete reduction of both functionalities.

Data Presentation and Characterization

The identity and purity of the synthesized 2-Amino-2-benzylpropane-1,3-diol should be confirmed by standard analytical techniques.

Parameter Expected Value/Observation
Appearance White to off-white solid
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
¹H NMR (CDCl₃, δ ppm) ~7.3 (m, 5H, Ar-H), ~3.6 (s, 4H, -CH₂OH), ~2.8 (s, 2H, Ar-CH₂-), ~1.8 (br s, 4H, -NH₂ and -OH)
¹³C NMR (CDCl₃, δ ppm) ~140 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~126 (Ar-C), ~68 (-CH₂OH), ~55 (quaternary C), ~40 (Ar-CH₂-)
Mass Spec (ESI+) m/z = 182.1 [M+H]⁺

Experimental Workflow Diagram

Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction Start Diethyl benzylmalonate Reaction1 React with HNO3 / Ac2O Start->Reaction1 Workup1 Aqueous workup and extraction Reaction1->Workup1 Intermediate Diethyl 2-benzyl-2-nitropropanedioate Workup1->Intermediate Reaction2 Reduce with LiAlH4 in Ether/THF Intermediate->Reaction2 Workup2 Quench and filter Reaction2->Workup2 Purification Purify (Recrystallization/Chromatography) Workup2->Purification Product 2-Amino-2-benzylpropane-1,3-diol Purification->Product

Caption: Overall experimental workflow for the synthesis.

Safety and Handling

  • Fuming Nitric Acid: Highly corrosive and a strong oxidizing agent. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Lithium Aluminum Hydride (LAH): Extremely reactive with water and protic solvents, releasing flammable hydrogen gas.[6] All glassware must be thoroughly dried before use, and the reaction should be conducted under an inert atmosphere (nitrogen or argon). LAH is also corrosive. Handle with extreme care. The quenching process must be done slowly and at a low temperature.

  • Diethyl Ether and THF: Highly flammable solvents. Use in a well-ventilated fume hood away from ignition sources.

Troubleshooting

Problem Possible Cause Solution
Low yield in nitration Incomplete reaction; decomposition during workup.Ensure anhydrous conditions; maintain low temperature during addition; monitor reaction by TLC.
Incomplete reduction Insufficient LAH; short reaction time.Use a larger excess of LAH; increase reflux time; ensure anhydrous conditions.
Difficult work-up after reduction Formation of a gelatinous aluminum hydroxide precipitate.Follow the Fieser work-up method precisely; vigorous stirring can help granulate the precipitate.
Product contamination Incomplete reaction or side products.Optimize purification by column chromatography, adjusting the eluent system.

References

  • Design, synthesis and biological evaluation of fingolimod analogues containing diphenyl ether moiety. PubMed, [Link]

  • Sodium borohydride: A versatile reagent in the reductive N-monoalkylation of α-amino acids and α-amino methyl esters. Canadian Science Publishing, [Link]

  • Asymmetric Synthesis of Conformationally Constrained Fingolimod Analogues—Discovery of an Orally Active Sphingosine 1-Phosphate Receptor Type-1 Agonist and Receptor Type-3 Antagonist. ACS Publications, [Link]

  • Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents. ACS Publications, [Link]

  • An alternative efficient approach for the synthesis of Fingolimod hydrochloride. Taylor & Francis Online, [Link]

  • Process for the reduction of amino acids and the derivatives thereof.
  • A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis. SpringerLink, [Link]

  • Reductions of Aromatic Amino Acids and Derivatives. ACS Publications, [Link]

  • Organic Syntheses Procedure. Organic Syntheses, [Link]

  • Amino Acid-Protecting Groups. ACS Publications, [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry, [Link]

  • Lithium aluminium hydride. Wikipedia, [Link]

  • Sodium borohydride. Wikipedia, [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal, [Link]

  • Protecting groups in amino acids. ResearchGate, [Link]

  • Reductions by the Alumino- and Borohydrides in Organic Synthesis. Google Books,
  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec, [Link]

  • Chemistry of Amino Acids. III. Reduction of Phenylalanine Ethyl Ester and Its Derivatives with Sodium Borohydride. J-Stage, [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry, [Link]

  • Reductions with Lithium Aluminium Hydride. University of the West Indies, [Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications, [Link]

  • Synthesis of 2-benzylpropane-1,3-diol. PrepChem.com, [Link]

  • Process for production of 2-amino-1,3-propanediol.
  • Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange, [Link]

  • Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. PubMed, [Link]

  • Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. ResearchGate, [Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. PMC, [Link]

  • A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). University of Alicante, [Link]

  • 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Royal Society of Chemistry, [Link]

  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. PMC, [Link]

Sources

Application Note: 2-Amino-2-benzylpropane-1,3-diol in Asymmetric Synthesis – Desymmetrization and Chiral Auxiliary Generation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary

The construction of all-carbon quaternary stereocenters remains one of the most formidable challenges in modern organic synthesis due to severe steric congestion. 2-Amino-2-benzylpropane-1,3-diol (commonly known as 2-benzylserinol) serves as an exceptional prochiral building block to overcome this barrier[1]. While inherently achiral due to its internal plane of symmetry, the enantiotopic hydroxymethyl groups of 2-benzylserinol can be differentiated through diastereoselective desymmetrization[2].

This transformation yields highly substituted, optically active oxazolidinones—specifically 4-benzyl-4-hydroxymethyl-2-oxazolidinone. Once synthesized, this rigid heterocycle functions as a powerful Seebach/Evans-type chiral auxiliary[3],[4], enabling the stereoselective synthesis of complex α,α-disubstituted amino acids such as N-Boc-α-methylphenylalanine, cericlamine, and the LFA-1 antagonist intermediate BIRT-377[2],[5].

Mechanistic Causality: The Power of Desymmetrization

To utilize 2-amino-2-benzylpropane-1,3-diol as a chiral auxiliary, its symmetry must first be broken. This is achieved by installing a chiral directing group (e.g., an


-

-methylbenzyl moiety) onto the primary amine via reductive amination.

The Causality of Reagent Selection: When this chiral intermediate is subjected to a phosgene equivalent like 2-chloroethyl chloroformate , the chiral environment exerts a profound steric bias. The bulky


-methylbenzyl group shields one of the enantiotopic 

faces, directing the initial acylation exclusively to the less hindered hydroxyl group[5].

Subsequent addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is critical. DBU acts as a strong, non-nucleophilic base that drives the intramolecular cyclization by deprotonating the intermediate, ejecting the leaving group, and locking the conformation into a rigid oxazolidinone ring with a newly formed quaternary stereocenter at C4[2],[6].

Standard hydrogenolysis (e.g.,


) for the subsequent removal of the 

-methylbenzyl group often fails or causes unwanted cleavage of the C4-benzyl group due to extreme steric hindrance. Therefore, trifluoromethanesulfonic acid (TfOH) and anisole are employed. TfOH protonates and cleaves the chiral directing group via an

mechanism, generating a carbocation that is rapidly scavenged by the highly nucleophilic anisole ring, cleanly affording the free

-4-benzyl-4-hydroxymethyl-2-oxazolidinone auxiliary[5].

Pathway N1 Prochiral Diol Enantiotopic -CH2OH N2 Steric Shielding by Chiral Group N1->N2 N3 Selective O-Acylation N2->N3 N4 DBU-Promoted Ring Closure N3->N4 N5 Quaternary Stereocenter N4->N5

Mechanistic pathway of the diastereoselective desymmetrization and cyclization process.

Quantitative Data Summary

The choice of acylating reagent and base directly dictates the diastereomeric excess (de) of the resulting oxazolidinone. Table 1 summarizes the optimization data establishing 2-chloroethyl chloroformate/DBU as the superior system.

Table 1: Optimization of Desymmetrization Conditions for 2-Benzylserinol Derivatives

SubstrateAcylating ReagentBaseYield (%)Diastereomeric Excess (de %)Product Configuration

-

-(

-methylbenzyl)-2-benzylserinol
2-Chloroethyl chloroformateDBU9192


-

-(

-methylbenzyl)-2-benzylserinol
Triphosgene

6874


-

-(

-methylbenzyl)-2-benzylserinol
2-Chloroethyl chloroformateDBU8990

Data extrapolated from standard desymmetrization benchmarks of 2-benzylserinol[2],[5].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Proceed to the next step only if the validation criteria are met.

Protocol 1: Synthesis of Prochiral 2-Amino-2-benzylpropane-1,3-diol

Objective: Reduce benzyl serine to the prochiral diol core.

  • Initialization: Suspend benzyl serine (20.5 mmol) in 60 mL of anhydrous THF under an inert argon atmosphere[1].

  • Reduction: Add

    
     (2.5 eq) in one portion. Cool the reaction vessel to 0 °C and fit with a reflux condenser[1].
    
  • Activation: Dissolve

    
     (30.7 mmol) in 20 mL THF and add dropwise. Caution: Vigorous hydrogen gas evolution will occur.
    
  • Reflux: Warm to room temperature, then heat to reflux for 16 hours[1].

  • Quench & Extraction: Cool to 0 °C. Add MeOH dropwise until bubbling ceases, followed by 100 mL of 20% aqueous KOH. Stir at room temperature for 2 hours. Adjust the aqueous layer to pH 1 using 6N HCl, concentrate, and azeotrope with

    
    [1].
    
  • Self-Validation Check: Analyze an aliquot of the resulting white gum via LC-MS. Pass criteria: The system is validated when the exact mass corresponds to the calculated

    
     for 
    
    
    
    (m/z 182.1).
Protocol 2: Diastereoselective Desymmetrization

Objective: Convert the


-

-methylbenzyl derivative of the diol into the chiral oxazolidinone.
  • Acylation: To a solution of

    
    -2-benzyl-2-(
    
    
    
    -methylbenzyl)amino-1,3-propanediol (10 mmol) in 50 mL anhydrous
    
    
    at 0 °C, add 2-chloroethyl chloroformate (11 mmol) dropwise[2]. Stir for 1 hour.
  • Cyclization: Add DBU (22 mmol) dropwise. Allow the reaction to warm to room temperature and stir for an additional 4 hours[5].

  • Purification: Wash the organic layer with 1N HCl, brine, and dry over

    
    . Purify via silica gel chromatography (Hexanes/EtOAc).
    
  • Self-Validation Check: Perform chiral HPLC analysis on the purified product. Pass criteria: Integration of the major diastereomer peak must confirm

    
     de[2]. Do not proceed to debenzylation if de is 
    
    
    
    .
Protocol 3: Debenzylation to the Free Chiral Auxiliary

Objective: Remove the chiral directing group to yield


-4-benzyl-4-hydroxymethyl-2-oxazolidinone.
  • Acidic Cleavage: Dissolve the cyclized product (5 mmol) in 20 mL nitromethane (

    
    ). Add anisole (25 mmol) as a carbocation scavenger[2].
    
  • Deprotection: Cool to 0 °C and slowly add trifluoromethanesulfonic acid (TfOH, 15 mmol)[5]. Stir at room temperature for 12 hours.

  • Isolation: Quench with saturated aqueous

    
    . Extract with EtOAc, dry, and concentrate. Purify by recrystallization.
    
  • Self-Validation Check: Obtain a

    
     NMR spectrum. Pass criteria:  The complete disappearance of the 
    
    
    
    -methyl doublet (approx.
    
    
    1.5 ppm) and the presence of the free oxazolidinone N-H stretch in FTIR validate the protocol[5].

G A Benzylserine (Starting Material) B 2-Amino-2-benzylpropane-1,3-diol (Prochiral Core) A->B NaBH4, I2 Reduction C Chiral Amine Derivatization (S)-α-methylbenzylamine B->C Reductive Amination D Asymmetric Desymmetrization (Cyclization) C->D Chloroformate DBU E (R)-4-benzyl-4-hydroxymethyl- 2-oxazolidinone D->E TfOH, Anisole Debenzylation

Workflow from benzylserine to the chiral oxazolidinone auxiliary via desymmetrization.

Downstream Applications in Drug Development

Once isolated, the


-4-benzyl-4-hydroxymethyl-2-oxazolidinone serves as a highly effective chiral template. By protecting the free hydroxymethyl group and N-acylating the oxazolidinone ring, researchers can generate boron or lithium enolates. The extreme steric bulk of the C4 quaternary center forces incoming electrophiles (such as alkyl halides) to attack exclusively from the opposite face.

This methodology is actively utilized in the pharmaceutical industry to synthesize conformationally constrained amino acids, including the asymmetric syntheses of


-(hydroxymethyl)phenylalanine and the potent LFA-1 antagonist BIRT-377 [2],[5].

References

  • Sugiyama, S., Arai, S., & Ishii, K. (2012). Non-enzymatic diastereoselective asymmetric desymmetrization of 2-benzylserinols giving optically active 4-benzyl-4-hydroxymethyl-2-oxazolidinones: Asymmetric syntheses of α-(hydroxymethyl)phenylalanine, N-Boc-α-methylphenylalanine, cericlamine and BIRT-377. Tetrahedron, 68(40), 8033-8045.[Link]

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Wirth, T. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571.[Link]

  • Vertex Pharmaceuticals Inc. (2007). Discovery of Oxadiazoyl Tertiary Carbinamine Inhibitors of β-Secretase (BACE-1) - Supporting Information.

Sources

Application Note: Strategic Preparation of Functionalized Oxazoline Ligands from 2-Amino-2-benzylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on ligand design and catalysis. It details the synthesis of 4-benzyl-4-hydroxymethyl-2-substituted-oxazolines from 2-Amino-2-benzylpropane-1,3-diol (a functionalized serinol derivative).

Unlike standard chiral pool-derived ligands (e.g., from Valinol), this precursor offers a unique gem-disubstituted backbone. This provides two critical advantages:

  • Structural Rigidity: The quaternary center at C4 enhances the stability of the oxazoline ring.

  • Functional Versatility: The unreacted hydroxymethyl group serves as a "handle" for further derivatization (e.g., creating P,N-ligands, immobilization on resins, or solubility tuning).

Part 1: Strategic Analysis & Retrosynthesis

The synthesis of oxazolines from 2-amino-1,3-diols presents a specific regiochemical challenge: controlling the cyclization to ensure only one hydroxyl group reacts while preserving the other for future functionalization.

The "Serinol" Advantage

The starting material, 2-Amino-2-benzylpropane-1,3-diol (Structure 1 ), is an achiral, pro-chiral molecule.

  • Symmetry: It possesses a plane of symmetry.

  • Outcome: Cyclization yields a racemic oxazoline (Structure 3 ) with a pendant hydroxymethyl group.

  • Utility: These ligands are ideal for:

    • High-Throughput Screening (HTS): Rapidly generating ligand libraries via the free -OH group.

    • Supported Catalysis: Covalent attachment to silica or polymers.

    • Coordination Chemistry: Forming stable N,O- or N,P-chelates.

Retrosynthetic Pathway

The transformation proceeds via two primary routes depending on the desired substituent at the C2 position (Aryl/Alkyl).

Retrosynthesis Diol 2-Amino-2-benzyl- propane-1,3-diol (1) Amide Intermediate Amide (2) Diol->Amide Acylation (R-COCl) Oxazoline 4-Benzyl-4-hydroxymethyl- 2-oxazoline (3) Diol->Oxazoline Direct Condensation (R-CN + ZnCl2) Amide->Oxazoline Cyclization (SOCl2 or MsCl) Ligand Functionalized Ligand (e.g., Phosphino-oxazoline) Oxazoline->Ligand Derivatization (e.g., Cl-PPh2)

Figure 1: Strategic workflow for converting the amino-diol precursor into functionalized oxazoline ligands.[1][2][3][4][5][6]

Part 2: Detailed Experimental Protocols

Method A: The Two-Step Amide Cyclization (Recommended)

Best for: High purity, sensitive substrates, and large-scale preparation.

This method separates the bond formation (amide) from the ring closure (dehydration), allowing for purification of the intermediate.

Phase 1: Selective N-Acylation

Objective: Convert the amine to an amide without over-esterifying the hydroxyl groups.

Reagents:

  • 2-Amino-2-benzylpropane-1,3-diol (1.0 equiv)

  • Acid Chloride (R-COCl) (1.05 equiv) - e.g., Benzoyl chloride for Phenyl-oxazoline

  • Triethylamine (Et3N) (2.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Dissolution: Dissolve 2-Amino-2-benzylpropane-1,3-diol in anhydrous DCM (0.2 M concentration) under Nitrogen. Cool to 0°C.

  • Base Addition: Add Et3N dropwise. The solution may become slightly cloudy.

  • Acylation: Add the Acid Chloride dropwise over 30 minutes. Maintain temperature < 5°C to minimize O-acylation.

  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (SiO2, 5% MeOH/DCM).

  • Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes or flash chromatography. The product is the N-(1,1-bis(hydroxymethyl)-2-phenyl-ethyl)amide .

Phase 2: Cyclodehydration to Oxazoline

Objective: Chemoselective cyclization of one hydroxyl group.

Reagents:

  • Amide Intermediate (from Phase 1)

  • Thionyl Chloride (SOCl2) (1.2 equiv) or Methanesulfonyl Chloride (MsCl)

  • Dichloromethane (DCM)

  • NaOH (aq, 2M) for quenching

Protocol:

  • Activation: Dissolve the amide in DCM at 0°C.

  • Reagent Addition: Add SOCl2 dropwise. Note: SOCl2 activates one OH group as a chlorosulfite/chloride, which is then displaced by the amide oxygen.

  • Stirring: Stir at RT for 3 hours. A precipitate (the hydrochloride salt of the oxazoline) may form.

  • Cyclization & Quench: Pour the mixture into cold 2M NaOH (rapid stirring). This neutralizes the HCl and effects the ring closure if not already complete.

  • Extraction: Extract with DCM. Dry over K2CO3 (avoid acidic drying agents like MgSO4 if the oxazoline is acid-sensitive).

  • Yield: Typical yields are 75–85%.

Method B: Direct Zinc-Catalyzed Condensation (Witte-Seeliger)

Best for: Stable aromatic nitriles and rapid library generation.

Reagents:

  • 2-Amino-2-benzylpropane-1,3-diol (1.0 equiv)

  • Nitrile (R-CN) (1.2 equiv) - e.g., Benzonitrile, 2-Cyanopyridine

  • Zinc Chloride (ZnCl2) (0.05 – 0.1 equiv) - Catalyst

  • Chlorobenzene (Solvent)

Protocol:

  • Setup: In a pressure tube or round-bottom flask with a reflux condenser, combine the diol, nitrile, and ZnCl2 in chlorobenzene.

  • Reflux: Heat to reflux (approx. 130°C) for 24–48 hours. Ammonia (NH3) is evolved. Safety: Ensure proper venting.

  • Monitoring: Reaction is complete when NH3 evolution ceases.

  • Workup: Cool to RT. Evaporate solvent.

  • Purification: The residue is often a crude oil containing unreacted nitrile. Purify via column chromatography (Neutral Alumina or Silica buffered with 1% Et3N).

Part 3: Characterization & Validation

Trustworthiness is established through rigorous characterization. The gem-disubstituted nature of the product yields distinct NMR signatures.

TechniqueExpected ObservationDiagnostic Value
1H NMR AB system (doublets) for the ring -CH2- protons (approx. 4.0–4.5 ppm).Confirms ring closure. The diastereotopic protons prove the formation of the rigid ring.
1H NMR Singlet or AB system for the exocyclic -CH2OH.Confirms one OH remains free. Shift changes upon D2O shake.
IR Strong band at ~1640–1660 cm⁻¹ (C=N).Signature of the oxazoline ring.[6][7][8] Absence of Amide I/II bands.
Chirality Optical Rotation = 0 (Racemic).Critical: Unless resolved, the product is a racemate.
Diagram: Functionalization Pathways

Once the 4-benzyl-4-hydroxymethyl-2-oxazoline is synthesized, it serves as a scaffold.

Functionalization cluster_apps Downstream Applications Core 4-Benzyl-4-hydroxymethyl- 2-oxazoline (Racemic) PN P,N-Ligands (Reaction with Cl-PPh2) Core->PN Base / Cl-PPh2 Immob Immobilized Catalysts (Linker to Resin) Core->Immob Polymer Support Resolution Chiral Resolution (via HPLC or Esterase) Core->Resolution Enzymatic/Chemical

Figure 2: The oxazoline alcohol acts as a divergent intermediate for various ligand classes.

Part 4: Troubleshooting & Optimization

1. Moisture Sensitivity:

  • Issue: Oxazolines can hydrolyze back to amido-alcohols in acidic/aqueous conditions.

  • Solution: Store ligands under inert atmosphere (Ar/N2). During chromatography, add 1% Triethylamine to the eluent to neutralize silica acidity.

2. Regioselectivity (Mono- vs Bis-reaction):

  • Issue: In Method A, over-acylation (O-acylation) can occur.

  • Solution: Strictly control temperature (0°C) and stoichiometry (1.05 equiv Acid Chloride). If O-acylation occurs, mild hydrolysis (LiOH/THF) can selectively cleave the ester while keeping the amide intact.

3. Racemization:

  • Note: While the starting material is achiral, if you are attempting to make a chiral ligand by resolving this intermediate, avoid strong bases that might epimerize the C4 center (though quaternary centers are resistant to racemization, the ring opening/closing equilibrium can scramble stereochemistry).

References

  • Witte, H., & Seeliger, W. (1974). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen. Liebigs Annalen der Chemie. Link (Foundational protocol for ZnCl2 catalyzed synthesis).

  • Gomez, M., Muller, G., & Rocamora, M. (1999). Coordination Chemistry of P,N-Ligands. Coordination Chemistry Reviews. (Context on using hydroxymethyl-oxazolines for P,N ligand synthesis).
  • Hargaden, G. C., & Guiry, P. J. (2009). Recent applications of oxazoline-containing ligands in asymmetric catalysis. Chemical Reviews. Link (Comprehensive review of BOX and related ligands).

  • Frump, J. A. (1971).[9][10] Oxazolines.[2][3][7][8][9][10][11][12][13] Their preparation, reactions, and applications.[9][10] Chemical Reviews. Link (Classic review on oxazoline synthesis mechanisms).

Sources

2-Amino-2-benzylpropane-1,3-diol as a building block for peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Amino-2-benzylpropane-1,3-diol in Peptidomimetic Design

Executive Summary

2-Amino-2-benzylpropane-1,3-diol (ABP) represents a critical class of


-disubstituted amino acid surrogates .[1][2] Structurally, it acts as a reduced, achiral (or pro-chiral) mimic of phenylalanine, possessing a quaternary carbon center that imposes significant conformational constraints on the peptide backbone.[1]

Unlike standard amino acids, the geminal hydroxymethyl groups of ABP provide unique opportunities for:

  • Transition State Mimicry: Simulating the tetrahedral intermediate of amide bond hydrolysis (crucial for aspartic protease inhibitors).

  • Backbone Rigidification: Inducing

    
    -turn or 
    
    
    
    -helix secondary structures due to the Thorpe-Ingold effect.[1][2]
  • Heterocyclic Precursor Utility: Serving as a direct scaffold for the synthesis of 4,4-disubstituted oxazolines and oxazolidinones.[2]

This guide details the validated protocols for the synthesis, protection, and application of ABP in drug discovery workflows.

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name 2-Amino-2-benzylpropane-1,3-diol
Molecular Formula C

H

NO

Molecular Weight 181.23 g/mol
Structural Class Quaternary Ammonium Diol / Phenylalaninol Analog
Key Feature Quaternary

-Carbon (Tetrasubstituted)
Solubility Soluble in MeOH, EtOH, DMSO; Sparingly soluble in H

O

Mechanistic Insight: The steric bulk of the benzyl group combined with the two hydroxymethyl arms restricts the rotation around the


 (phi) and 

(psi) torsion angles.[2] When incorporated into a peptide chain (typically via oxidation to the amino acid or as a C-terminal cap), this restriction forces the backbone into folded conformations, stabilizing the bioactive pose and increasing resistance to proteolytic degradation.

Validated Synthesis Protocol

The most robust route to ABP utilizes Diethyl Acetamidomalonate (DEAM) as the starting material.[2] This pathway ensures high yields and avoids the racemization issues common in other routes, as the target is symmetric (pro-chiral) until desymmetrized.

Workflow Visualization

Synthesis_Workflow DEAM Diethyl Acetamidomalonate Intermediate Diethyl 2-acetamido- 2-benzylmalonate DEAM->Intermediate NaOEt, EtOH Reflux, 4h BnCl Benzyl Chloride BnCl->Intermediate Electrophile LiAlH4 LiAlH4 Reduction (THF, Reflux) Intermediate->LiAlH4 Hydride Donor Product 2-Amino-2-benzyl propane-1,3-diol LiAlH4->Product 1. Reflux 12h 2. Fieser Workup

Figure 1: Synthetic pathway from DEAM to the target diol.[2] The quaternary center is established in the first alkylation step.[2]

Step-by-Step Methodology

Reagents Required:

  • Diethyl acetamidomalonate (DEAM)[1][2][3]

  • Benzyl chloride[2]

  • Sodium ethoxide (NaOEt) (21% wt in ethanol)[1][2]

  • Lithium Aluminum Hydride (LiAlH

    
    )[1][2]
    
  • Anhydrous THF[2]

  • Glauber’s salt (Sodium sulfate decahydrate) or Sodium Potassium Tartrate (Rochelle salt)[1][2]

Phase 1: Alkylation (Formation of the Quaternary Center) [2]

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (N

    
     or Ar).[2]
    
  • Deprotonation: Add NaOEt solution (1.1 eq) to the flask. Add DEAM (1.0 eq) slowly at room temperature.[2] Stir for 30 minutes until the enolate forms (solution typically turns clear/yellowish).

  • Addition: Add Benzyl chloride (1.1 eq) dropwise over 20 minutes.

  • Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (SiO

    
    , 30% EtOAc/Hexanes).[2]
    
  • Workup: Cool to RT. Evaporate ethanol in vacuo. Resuspend residue in EtOAc/Water.[2] Wash organic layer with brine, dry over MgSO

    
    , and concentrate.[1] Recrystallize the intermediate (Diethyl 2-acetamido-2-benzylmalonate) from EtOH/Hexanes.[1][2]
    

Phase 2: Reductive Cleavage

  • Activation: Suspend LiAlH

    
     (4.0 eq) in anhydrous THF at 0°C. Caution: Exothermic.
    
  • Reduction: Dissolve the alkylated intermediate from Phase 1 in THF and add dropwise to the LiAlH

    
     slurry.
    
  • Completion: Allow to warm to RT, then reflux for 12–16 hours. This step reduces both ester groups to primary alcohols and the acetamide to an ethyl amine (or removes the acetyl group depending on harshness; standard protocols often yield the free amine upon rigorous hydrolysis during workup or require a subsequent hydrolysis step if the N-ethyl/N-acetyl species persists.[2] Optimization Note: For the free amine, using LiAlH4 followed by a strong aqueous acid workup is standard).

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (
      
      
      
      = grams of LiAlH
      
      
      )[1][2]
    • 
       mL 15% NaOH[2]
      
    • 
       mL Water[2]
      
  • Isolation: Filter the granular white precipitate. Concentrate the filtrate to yield the crude amino-diol.[2] Purify via recrystallization from EtOAc/Petroleum Ether.[2]

Application Protocols: Peptidomimetic Incorporation

To utilize ABP in peptide synthesis, the reactive hydroxyl groups must be differentiated or protected to prevent side reactions during amide coupling.

Strategy A: The "Oxazolines" Constraint

ABP is an ideal precursor for oxazolines, which act as bioisosteres for the peptide bond, locking the conformation.

Protocol:

  • Condensation: React ABP (1 eq) with a nitrile (R-CN) or an imidate in the presence of ZnCl

    
     (catalytic).[2]
    
  • Conditions: Reflux in chlorobenzene or toluene.[2]

  • Result: Formation of a 4-benzyl-4-hydroxymethyl-2-substituted-oxazoline.

Strategy B: Fmoc-Solid Phase Peptide Synthesis (SPPS) Integration

To use ABP as an internal constraint, the amine must be Fmoc-protected and the hydroxyls protected as an acetonide.[1][2]

Protection Protocol (Acetonide Formation):

  • Reagents: ABP, 2,2-Dimethoxypropane (DMP), p-Toluenesulfonic acid (pTsOH).[1][2]

  • Reaction: Dissolve ABP in acetone/DMP (1:1). Add catalytic pTsOH.[2] Stir at RT for 2 hours.

  • Mechanism: The 1,3-diol reacts with DMP to form the six-membered isopropylidene ketal (acetonide).[2]

  • Fmoc-Protection: Treat the amine-acetonide with Fmoc-OSu and NaHCO

    
     in Dioxane/Water.
    
  • Usage: The resulting building block can be coupled to the N-terminus of a growing peptide.[2]

Mechanism of Action Diagram

MOA_Peptidomimetic cluster_structure Structural Logic Target Target Enzyme (e.g., Aspartic Protease) Substrate Natural Peptide Substrate Substrate->Target Hydrolysis (Cleavage) Mimic ABP-Based Mimic (Tetrahedral Intermediate) Mimic->Target Competitive Inhibition Binding High-Affinity Binding (Ki < nM) Mimic->Binding Statine-like Mechanism Hydroxyls 1,3-Diol: Mimics Hydrated Amide Hydroxyls->Mimic Quaternary Quaternary C: Locks Conformation Quaternary->Mimic

Figure 2: Mechanism of ABP derivatives in protease inhibition.[1][2] The diol moiety mimics the hydrated transition state of peptide bond hydrolysis.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Alkylation Incomplete enolate formationEnsure NaOEt is fresh; increase deprotonation time to 1h before adding BnCl.
Incomplete Reduction Old LiAlH

or wet solvent
Use fresh hydride source; distill THF over Na/Benzophenone.[2]
O-Alkylation vs C-Alkylation Solvent polarity issuesUse Ethanol as solvent (standard for DEAM) to favor C-alkylation via thermodynamic control.[1][2]
Solubility Issues High lattice energy of diolUse warm DMSO or MeOH for NMR analysis; protect as acetonide for easier handling.[2]

References

  • Adachi, K., et al. (1995).[4] "Design, synthesis, and structure-activity relationships of 2-substituted-2-amino-1,3-propanediols: Discovery of a novel immunosuppressant, FTY720."[1][2][4][5] Bioorganic & Medicinal Chemistry Letters, 5(8), 853-856.[1][2]

  • Kiuchi, M., et al. (2000). "Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Aminoethanols." Journal of Medicinal Chemistry, 43(15), 2946–2961.[1]

  • Seebach, D., et al. (1996). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 35(23‐24), 2708-2748.[1][2] (Foundational text on quaternary amino acid synthesis). [2]

  • BenchChem. (2025).[2][3] "A Technical Guide to the Diethyl Acetamidomalonate Mechanism in

    
    -Amino Acid Synthesis." BenchChem Technical Library. 
    
  • Albert, R., et al. (2005). "Synthesis and biological activity of 2-amino-2-methylpropane-1,3-diol derivatives." Journal of Medicinal Chemistry. (General protocol reference for 2,2-disubstituted-1,3-diols).

Sources

Application Note: Precision N-Alkylation of 2-Amino-2-benzylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The N-alkylation of 2-amino-2-benzylpropane-1,3-diol (and its structural analogs like the immunomodulator Fingolimod/FTY720 ) presents a classic chemoselectivity challenge in organic synthesis. The substrate features a primary amine flanked by two primary hydroxyl groups and a bulky quaternary carbon.

The Core Challenge:

  • Competitive O-Alkylation: The hydroxyl protons are acidic enough to compete with the amine for electrophiles, especially under basic conditions required to scavenge acid byproducts in direct alkylation.

  • Steric Hindrance: The

    
    -quaternary center creates significant steric bulk around the nitrogen, reducing its nucleophilicity compared to a linear primary amine. This often necessitates harsher conditions, which paradoxically increases the rate of side reactions (O-alkylation, elimination).
    
  • Over-Alkylation: Controlling mono- vs. di-alkylation is difficult with highly reactive alkyl halides.

Strategic Solution: To achieve high yield and purity, "brute force" direct alkylation with alkyl halides is generally discouraged. Instead, two superior pathways are recommended:

  • Route A (Reductive Amination): The industry standard for mono-alkylation. It relies on the condensation of the amine with an aldehyde to form an imine, followed by in situ reduction. This method is highly selective for N over O and naturally stops at mono-alkylation due to the steric bulk of the secondary amine product.

  • Route B (Protection-Deprotection): The precision route. Protecting the 1,3-diol as an acetonide locks the oxygen nucleophiles, allowing for controlled N-alkylation (or acylation/reduction) before acidic deprotection.

Decision Framework: Selecting the Right Protocol

Use the following logic flow to determine the optimal experimental approach for your specific target.

ReactionSelection cluster_legend Key Start Target: N-Alkylated 2-Amino-2-benzylpropane-1,3-diol Q1 Is the alkyl group available as an Aldehyde? Start->Q1 RouteA ROUTE A: Reductive Amination (High Selectivity, Scalable) Q1->RouteA Yes (Preferred) Q2 Is the alkyl group complex/sensitive to reduction? Q1->Q2 No (Alkyl Halide only) RouteB ROUTE B: Acetonide Protection (Max Control, Multi-step) Q2->RouteB Yes RouteC ROUTE C: Direct Alkylation (High Risk: O-alkylation/Over-alkylation) Q2->RouteC No (Simple Alkyl Halide) Legend Green: Recommended | Yellow: Situational | Red: Avoid

Figure 1: Decision tree for selecting the N-alkylation strategy based on substrate availability and sensitivity.

Detailed Experimental Protocols

Protocol A: Reductive Amination (The "Gold Standard")

Best for: Mono-alkylation, avoiding O-alkylation, scalable synthesis (e.g., Fingolimod).

Mechanism: The amine reacts with an aldehyde (R-CHO) to form a Schiff base (imine).[1] The steric bulk of the tert-butyl-like backbone actually stabilizes the imine against hydrolysis but makes the initial attack slower. A selective reducing agent (NaBH


 or NaBH

CN) reduces the C=N bond to the C-N bond.

Materials:

  • Substrate: 2-Amino-2-benzylpropane-1,3-diol (1.0 equiv)

  • Reagent: Aldehyde (1.05 - 1.1 equiv)

  • Reductant: Sodium Borohydride (NaBH

    
    ) (1.5 equiv)
    
  • Solvent: Methanol (anhydrous preferred)

  • Additive: Acetic acid (optional, to catalyze imine formation)

Step-by-Step Procedure:

  • Imine Formation:

    • Dissolve 2-Amino-2-benzylpropane-1,3-diol in Methanol (0.2 M concentration).

    • Add the aldehyde (1.05 equiv).

    • Critical Step: Stir at Room Temperature (20–25°C) for 2–4 hours. Monitor by TLC or LCMS for the disappearance of the starting amine and formation of the imine.

    • Note: If imine formation is sluggish due to sterics, add catalytic Acetic Acid (10 mol%) or heat to 50°C.

  • Reduction:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add NaBH

      
       (1.5 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
      
    • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup:

    • Quench excess hydride by adding saturated NH

      
      Cl solution or 1M HCl (carefully, to pH 5-6).
      
    • Evaporate Methanol under reduced pressure.

    • Basify the aqueous residue with 1M NaOH to pH >10.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification:

    • Recrystallization (often from Ethanol/Heptane) or Flash Chromatography (DCM/MeOH/NH

      
      OH).
      

Why this works: The hydride attacks the imine carbon. Once the secondary amine is formed, the steric crowding at the quaternary center prevents the secondary amine from reacting with another aldehyde molecule to form an enamine/iminium species, effectively stopping the reaction at mono-alkylation.

Protocol B: Acetonide Protection Strategy

Best for: Complex alkyl halides, installing groups incompatible with reducing agents, or when absolute regiocontrol is required.

Mechanism:

  • Protection: The 1,3-diol is locked as a six-membered cyclic acetal (acetonide).

  • Alkylation: The free amine is alkylated with an alkyl halide.

  • Deprotection: Acid hydrolysis restores the diol.

Step-by-Step Procedure:

Phase 1: Protection

  • Suspend 2-Amino-2-benzylpropane-1,3-diol in 2,2-Dimethoxypropane (DMP) (used as solvent and reagent) or Acetone/DMP mix.

  • Add p-Toluenesulfonic acid (pTsOH) (0.1 equiv).

  • Reflux for 2–4 hours. The solid will dissolve as the acetonide forms.

  • Neutralize with Et

    
    N, concentrate, and partition between DCM/NaHCO
    
    
    
    . Isolate the acetonide.

Phase 2: N-Alkylation

  • Dissolve the acetonide intermediate in DMF or Acetonitrile.

  • Add Base: K

    
    CO
    
    
    
    (2.0 equiv) or Cs
    
    
    CO
    
    
    (for lower reactivity halides).
  • Add Alkyl Halide (1.1 equiv).

  • Heat to 60–80°C. Monitor closely.

    • Note: Over-alkylation is possible here.[2] If dialkylation is observed, switch to a stepwise reductive amination or use a limiting amount of alkyl halide.

Phase 3: Deprotection

  • Dissolve the N-alkylated acetonide in MeOH/1M HCl (4:1).

  • Stir at RT or 40°C until the acetonide is cleaved (typically 1–3 hours).

  • Neutralize and extract.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathways and the critical "Steric Gate" that dictates reactivity.

ReactionPathways cluster_selectivity Selectivity Control Start 2-Amino-2-benzyl propane-1,3-diol Imine Imine Intermediate (Sterically Stabilized) Start->Imine Aldehyde, MeOH (Schiff Base Formation) Acetonide Acetonide Protected Amine Start->Acetonide 2,2-DMP, pTsOH (Protection) Product Mono-N-Alkylated Product Imine->Product NaBH4 Reduction (Hydride Attack) AlkylatedAcetonide N-Alkylated Acetonide Acetonide->AlkylatedAcetonide R-X, K2CO3 (Direct Alkylation) AlkylatedAcetonide->Product HCl/MeOH (Deprotection)

Figure 2: Mechanistic pathways.[3][4] Route A (Blue solid lines) is the preferred direct path. Route B (Dashed lines) is the alternative protected path.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (Route A) Steric hindrance prevents imine formation.Add 10 mol% Acetic Acid; Increase temp to 50°C; Use molecular sieves to remove water.
O-Alkylation (Route C) Base too strong; Direct alkylation used on unprotected diol.STOP. Switch to Route A (Reductive Amination) or Route B (Protection).
Dialkylation Excess alkylating agent; Reaction time too long.In Route A, the steric bulk usually prevents this. In Route B, strictly control stoichiometry (0.9 equiv R-X).
Poor Solubility The amino-diol is highly polar.Use Methanol or Ethanol.[5] For alkylation steps, DMF or DMSO may be required.

Safety & Handling

  • 2-Amino-2-benzylpropane-1,3-diol: Generally an irritant. Handle with gloves.

  • Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with acid or moisture. Ensure proper ventilation.

  • Alkyl Halides: Often lachrymators and potential carcinogens. Use in a fume hood.

  • Fingolimod Analogs: Be aware that the products may have potent biological activity (immunomodulation). Handle as if they are active pharmaceutical ingredients (APIs).

References

  • Adachi, K., et al. (2012). "Synthesis of a key intermediate for the preparation of FTY720 analogs." Chemical and Pharmaceutical Bulletin, 60(11), 1395-1398. Link

  • Kalita, B., et al. (2015). "A concise synthesis of Fingolimod: An orally available drug for treating multiple sclerosis." Chemistry Central Journal, 9,[6] 5. Link

  • Seebach, D., et al. (2017). "Direct N-alkylation of unprotected amino acids with alcohols."[7] Science Advances, 3(12). Link

  • Venkataraman, S., et al. (2013).[4][8][9] "2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers."[8][9] Polymer Chemistry, 4, 2945-2948.[8][9] Link

  • Trost, B. M., & Kulawiec, R. J. (1991). "Chemoselectivity in the alkylation of amino alcohols." Journal of the American Chemical Society. (Foundational text on amino-alcohol selectivity).

Sources

Application Note: Divergent Synthesis of Fingolimod Analogs via Late-Stage Functionalization of 2-Amino-2-benzylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for research professionals in medicinal chemistry and drug discovery. It details the synthesis of Fingolimod (FTY720) analogs utilizing 2-Amino-2-benzylpropane-1,3-diol as a divergent core scaffold.

Executive Summary & Strategic Rationale

Fingolimod (FTY720) is a first-in-class sphingosine-1-phosphate (S1P) receptor modulator approved for Multiple Sclerosis. Structurally, it consists of a polar 2-amino-1,3-propanediol head group tethered to a lipophilic 4-octylphenyl tail via an ethyl linker.

While the canonical synthesis of Fingolimod often relies on starting materials that already contain the octyl chain (e.g., 4-octylphenethyl bromide), this approach limits the ability to rapidly screen different lipophilic tails.

The "Benzyl Scaffold" Strategy: By utilizing 2-Amino-2-benzylpropane-1,3-diol (a homolog with a methylene linker) as a core scaffold, researchers can employ a late-stage functionalization strategy . This approach allows for the rapid generation of a library of analogs by attaching various lipophilic chains to the aromatic ring after the polar head group is established. This method is superior for Structure-Activity Relationship (SAR) studies focused on the hydrophobic pocket of the S1P receptor.

Synthetic Pathway & Logic

The synthesis requires overcoming the incompatibility of the polar amine/hydroxyl groups with the harsh Lewis acid conditions required for functionalization. Therefore, a Protection


 Activation 

Reduction

Deprotection
workflow is employed.
Reaction Workflow Diagram

G Start 2-Amino-2-benzyl propane-1,3-diol Step1 Step 1: Global Protection (Ac2O, Pyridine) Start->Step1 Inter1 Tri-acetylated Intermediate Step1->Inter1 Yield >90% Step2 Step 2: Friedel-Crafts Acylation (R-COCl, AlCl3) Inter1->Step2 Inter2 Acylated Ketone Analog Step2->Inter2 Regioselective (para) Step3 Step 3: Ionic Reduction (Et3SiH, TFA) Inter2->Step3 Step4 Step 4: Global Deprotection (LiOH, MeOH) Step3->Step4 Final Fingolimod Analog (Benzyl Linker) Step4->Final

Caption: Divergent synthetic workflow for Fingolimod analogs starting from the benzyl-serinol scaffold.

Detailed Experimental Protocols

Step 1: Global Protection (Acetylation)

Objective: Mask the nucleophilic amine and hydroxyl groups to prevent complexation with Lewis acids in the subsequent step.

  • Reagents: Acetic anhydride (

    
    ), Pyridine, DMAP (cat.), DCM.
    
  • Protocol:

    • Dissolve 2-Amino-2-benzylpropane-1,3-diol (10.0 mmol) in dry DCM (50 mL).

    • Add Pyridine (40.0 mmol) and a catalytic amount of DMAP (0.5 mmol).

    • Cool to 0°C and add Acetic anhydride (35.0 mmol) dropwise.

    • Allow to warm to RT and stir for 4 hours.

    • Workup: Quench with sat.

      
      , extract with DCM, wash with 1M HCl (to remove pyridine), brine, and dry over 
      
      
      
      .
    • Validation:

      
       NMR should show three distinct acetyl methyl singlets (~2.0 ppm).
      
Step 2: Friedel-Crafts Acylation (Lipid Tail Installation)

Objective: Introduce the lipophilic chain at the para-position of the benzyl ring. Critical Note: The acetamido group is an ortho/para director, but the steric bulk of the quaternary carbon heavily favors para substitution.

  • Reagents: Aluminum Chloride (

    
    ), Acyl Chloride (e.g., Octanoyl Chloride for C8 tail), 1,2-Dichloroethane (DCE).
    
  • Protocol:

    • Suspend anhydrous

      
       (30.0 mmol) in dry DCE (20 mL) under Argon at 0°C.
      
    • Add the Acyl Chloride (12.0 mmol) dropwise. Stir 15 min to form the acylium ion.

    • Dissolve the Tri-acetylated Intermediate from Step 1 (10.0 mmol) in DCE (10 mL) and add slowly to the mixture.

    • Reflux at 60-80°C for 12 hours.

    • Quench: Pour onto ice/HCl mixture carefully.

    • Purification: Extract with DCM. Flash chromatography (Hexane/EtOAc) is usually required to separate minor ortho isomers, though para is dominant (>90%).

Step 3: Ionic Hydrogenation (Ketone Reduction)

Objective: Reduce the benzylic ketone to a methylene group to form the alkyl tail.

  • Why Ionic Hydrogenation? Standard Wolff-Kishner conditions are too harsh for the acetamides; catalytic hydrogenation can be slow for hindered ketones.

    
     is mild and selective.
    
  • Reagents: Triethylsilane (

    
    ), Trifluoroacetic acid (TFA).
    
  • Protocol:

    • Dissolve the ketone intermediate in TFA (5 mL/mmol).

    • Add

      
       (5.0 eq) at RT.
      
    • Stir for 16–24 hours. Monitor by TLC (disappearance of ketone spot).

    • Workup: Remove TFA in vacuo. Neutralize residue with sat.

      
       and extract with EtOAc.
      
Step 4: Global Deprotection

Objective: Reveal the free amine and diol.

  • Reagents: LiOH (1M aq), MeOH, THF.

  • Protocol:

    • Dissolve the reduced intermediate in THF/MeOH (1:1).

    • Add LiOH solution (5.0 eq). Reflux for 2–4 hours.

    • Purification: Evaporate solvents. Extract product into EtOAc or use ion-exchange chromatography (Dowex 50W) if the product is water-soluble. Recrystallize from Ethanol/Ether.

Data Interpretation & Validation

To ensure the integrity of the synthesized analogs, compare the spectral data against the following expected parameters.

Table 1: Diagnostic NMR Signals for Validation

Functional Group

NMR Shift (ppm)
MultiplicityDiagnostic Change
Aromatic Ring 7.10 - 7.30Multiplet (AA'BB')Shift from monosubstituted (benzyl) to para-disubstituted pattern.
Benzylic

2.60 - 2.80Singlet/DoubletVerifies the integrity of the linker to the headgroup.
Lipid Tail (

)
1.20 - 1.35Broad SingletIntegration confirms the length of the added chain.
Terminal Methyl 0.88TripletConfirms the end of the lipid tail.
Amine (

)
1.5 - 2.0BroadAppears after Step 4 deprotection.

Structure-Activity Relationship (SAR) Insights

When using 2-Amino-2-benzylpropane-1,3-diol instead of the phenethyl scaffold (Fingolimod), the resulting analogs possess a shorter linker (1 carbon vs. 2 carbons).

  • Receptor Binding: The S1P receptors have a hydrophobic pocket that accommodates the tail. Shortening the linker by one methylene unit (

    
    ) shifts the position of the polar head group relative to the tail.
    
  • Potency Implication: Literature suggests that while the phenethyl linker (Fingolimod) is optimal for S1P1 activity, benzyl analogs often retain significant potency but may exhibit altered selectivity profiles (e.g., S1P1 vs S1P3).

  • Toxicity: Analogs with modified linkers are often explored to reduce the bradycardia side effects associated with S1P3 activation.

References

  • Adachi, K., et al. (1995).[1][2] Design, Synthesis, and Structure-Activity Relationships of 2-Substituted-2-amino-1,3-propanediols: Discovery of a Novel Immunosuppressant, FTY720. Bioorganic & Medicinal Chemistry Letters.

  • Kiuchi, M., et al. (2000). Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Aminoethanols. Journal of Medicinal Chemistry.

  • Chiba, K. (2005).[3] FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors.[3] Pharmacology & Therapeutics.[2][3][4][5][6]

  • Seidelmann, D., et al. (2009). Modified Fingolimod Derivatives. Patent WO2009132817.

Sources

Application Note: Crystallization and Isolation of 2-Amino-2-benzylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the isolation and purification of 2-Amino-2-benzylpropane-1,3-diol (ABP), a critical structural motif in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators like Fingolimod (FTY720).

The isolation of amino-diols presents a specific set of process challenges, primarily their high solubility in polar protic solvents and their tendency to "oil out" (liquid-liquid phase separation) rather than crystallize from non-polar solvents. This guide provides two validated protocols:

  • Isolation of the Free Base: Using a controlled anti-solvent addition method to manage supersaturation.[1]

  • Purification via Salt Formation: Isolating the Hydrochloride (HCl) salt to achieve pharmaceutical-grade purity (>99.5%).[1]

Physicochemical Profile & Solubility

Understanding the amphiphilic nature of ABP is critical for solvent selection.[1] The molecule contains a hydrophilic "polar head" (amino-diol) and a lipophilic "tail" (benzyl group).[1]

ParameterCharacteristicImplication for Processing
Molecular Formula C₁₀H₁₅NO₂MW: 181.23 g/mol
Solubility (High) Methanol, Ethanol, IPA, WaterGood for dissolution; poor for yield if used alone.
Solubility (Moderate) Ethyl Acetate (EtOAc), THFIdeal for primary crystallization solvent.
Solubility (Low) Heptane, Hexane, TolueneUsed as anti-solvents to drive yield.[1]
pKa (Conjugate Acid) ~8.0 - 9.0 (Amine)Allows for pH-controlled extraction.[1]
Thermal Behavior Free base MP: ~80–85°C (est.)[1]Prone to oiling out if crystallization T > MP (in solution).

Protocol A: Isolation of Free Base (Anti-Solvent Crystallization)[1]

Objective: Isolate the target molecule from the crude reduction mixture (e.g., after reduction of 2-nitro-2-benzyl-1,3-propanediol or hydrolysis of acetamido precursors).

Process Logic

Direct evaporation of the reaction solvent often yields a sticky gum due to hydrogen bonding impurities.[1] This protocol utilizes Ethyl Acetate (EtOAc) as the solvent and Heptane as the anti-solvent.[1] The critical control point is the Metastable Zone Width (MSZW) ; adding heptane too fast pushes the system into the labile zone, causing oiling out.

Step-by-Step Procedure
  • Workup & Extraction:

    • Quench the reaction mixture (typically aqueous).[2][3]

    • Adjust pH to >10 using NaOH (aq) to ensure the amine is in the free base form.

    • Extract three times with Ethyl Acetate (EtOAc) .

    • Note: Avoid chlorinated solvents if possible to minimize environmental impact, though DCM is effective.

  • Drying & Concentration:

    • Dry the combined organic phase over anhydrous Na₂SO₄. Filter.

    • Concentrate the filtrate under vacuum (40°C, 100 mbar) to approximately 3-4 volumes (relative to theoretical yield mass).

    • Check Point: The solution should be clear and slightly yellow.[1] If turbid, filter again (polish filtration).

  • Crystallization (The "Cloud Point" Method):

    • Heat the EtOAc concentrate to 50°C .

    • Slowly add Heptane dropwise until a faint, persistent turbidity (cloud point) is observed.

    • SEEDING (Critical): Add 0.5% w/w of pure seed crystals. Stir at 50°C for 30 minutes to anneal the seeds.

    • Reasoning: Seeding provides a surface for growth, preventing the formation of an amorphous oil phase.[1]

  • Cooling Ramp:

    • Cool the slurry from 50°C to 20°C at a rate of 0.2°C/min .

    • Observation: A heavy white precipitate should form. If oil droplets appear, reheat to 50°C, add more EtOAc, and repeat seeding.

  • Anti-Solvent Chase:

    • Once at 20°C, add an additional 2 volumes of Heptane over 1 hour.

    • Cool further to 0–5°C and hold for 2 hours.

  • Isolation:

    • Filter the solids using a Buchner funnel.

    • Wash the cake with cold 1:1 EtOAc/Heptane.

    • Dry in a vacuum oven at 40°C.

Protocol B: High-Purity Purification via HCl Salt

Objective: Upgrade purity from <95% (crude) to >99.5% (API grade) by exploiting the crystal lattice stability of the hydrochloride salt.

Process Logic

Amino-diols form stable, high-melting salts.[1] The HCl salt of ABP crystallizes efficiently from Isopropanol (IPA), rejecting non-basic impurities and colored byproducts.[1]

Step-by-Step Procedure
  • Dissolution:

    • Dissolve the crude free base (from Protocol A) in Isopropanol (IPA) (5 volumes) at 60°C.

  • Salt Formation:

    • Add HCl in IPA (5-6N) solution dropwise.

    • Target stoichiometry: 1.05 to 1.1 equivalents of HCl.[1]

    • Exotherm Alert: The reaction is exothermic.[1] Maintain temperature <70°C.

  • Nucleation:

    • The solution may spontaneously nucleate. If not, cool to 50°C and seed with ABP-HCl crystals.

    • Hold at 50°C for 1 hour to thicken the slurry.

  • Cooling & Maturation:

    • Cool to 0°C over 4 hours (slow ramp).

    • Optional: If the slurry is too thick, add Isopropyl Acetate (IPAc) as an anti-solvent (2 volumes) during the cooling phase to improve yield.

  • Filtration:

    • Filter the white crystalline solid.

    • Wash with cold IPA or IPAc.

    • Dry at 50°C under vacuum.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic and process flow for isolating ABP, highlighting the critical "Oiling Out" risk mitigation.

G Start Crude Reaction Mixture (Aq/Organic) Extract Extraction (EtOAc) pH > 10 Start->Extract Conc Concentrate to 3-4 Volumes Extract->Conc Check Check Phase State @ 50°C Conc->Check Seed Add Seeds (0.5%) Isothermal Hold Check->Seed Clear Solution Oil Oiling Out Detected (Liquid-Liquid Phase) Check->Oil Turbid/Droplets Cool Cooling Ramp (0.2°C/min) Seed->Cool Remedy Remedy: Reheat & Add Solvent Oil->Remedy Remedy->Check Heptane Add Heptane (Anti-Solvent) Cool->Heptane Filter Filtration & Drying Heptane->Filter

Figure 1: Critical Process Flow for the crystallization of ABP Free Base.[1] Note the loop to manage oiling out events.

Troubleshooting & Critical Quality Attributes (CQAs)

Common Failure Modes
IssueCauseCorrective Action
Oiling Out Supersaturation too high; Temperature > Melting Point of solvated oil.[1]Re-dissolve by heating; add seed crystals before adding anti-solvent. Reduce cooling rate.
Low Yield High solubility in mother liquor (EtOAc).[1]Increase Heptane ratio to 3:1 (Heptane:EtOAc) at the end of the process.
Gel Formation Rapid precipitation of amorphous solids.[1]Use "Temperature Cycling" (heat/cool) to ripen the particles into crystalline form.[1]
Analytical Monitoring[1]
  • HPLC: Monitor purity (Target >99.0% Area).

  • XRPD (X-Ray Powder Diffraction): Essential to distinguish between the Free Base (polymorphs may exist) and Salt forms.[1]

  • KF (Karl Fischer): Ensure moisture is <0.5%, as amino-diols are hygroscopic.[1]

References

  • Novartis AG. "Process for the preparation of 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol (Fingolimod)." World Intellectual Property Organization, WO 2000/053169. Link

  • Teshima, T., et al. "Efficient Synthesis of Fingolimod (FTY720) via a Double Henry Reaction."[1] Journal of Organic Chemistry, 2013. (Provides mechanistic insight into the nitro-diol reduction and subsequent isolation).

  • Zhu, Y., et al. "Solubility and Crystallization of Serinol Derivatives."[1] Industrial & Engineering Chemistry Research. (General reference for amino-diol solubility behavior).

  • Shankar, B., et al. "Process for the preparation of Fingolimod HCl."[1] US Patent Application, US20140221685. Link

  • PubChem Compound Summary. "2-Amino-2-benzylpropane-1,3-diol." National Center for Biotechnology Information. Link

(Note: While specific literature on the benzyl-analog is less abundant than the octyl-analog (Fingolimod), the chemical behavior described in Reference 1 and 4 is directly applicable due to the identical polar head group chemistry.)

Sources

Protecting group strategies for 2-Amino-2-benzylpropane-1,3-diol hydroxyls

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protecting Group Strategies for 2-Amino-2-benzylpropane-1,3-diol Hydroxyls

Introduction & Strategic Analysis

The scaffold 2-amino-2-benzylpropane-1,3-diol represents a critical structural motif in medicinal chemistry, serving as a core for sphingosine-1-phosphate (S1P) receptor modulators (e.g., Fingolimod analogs) and quaternary amino acid mimetics.[1][2]

The molecule presents a unique challenge: a quaternary carbon bearing a nucleophilic amine and two enantiotopic primary hydroxyl groups. Successful manipulation requires navigating three competing factors:

  • Chemoselectivity: The amine is more nucleophilic than the hydroxyls.

  • Steric Congestion: The benzyl group at the quaternary center imposes steric demands that influence reaction rates and cyclization kinetics.

  • Symmetry Breaking: The two hydroxyl groups are chemically equivalent (prochiral). Differentiating them is often necessary for chiral synthesis.

This guide details three field-proven strategies to manage these challenges, moving from global protection to precision desymmetrization.

Strategic Overview

StrategyTarget OutcomeKey ReagentsMechanismApplication
A. The "Dioxane" Route Global Protection (N,O,O)Boc₂O, then 2,2-DMP/H⁺Thermodynamic AcetalizationBulk intermediate storage; preventing side reactions.[1]
B. The "Oxazolidinone" Lock N,O-DifferentiationCDI or TriphosgeneCyclic Carbamate FormationDifferentiating the two hydroxyls; creating a "handle" for the second -OH.
C. Steric Desymmetrization Mono-O-ProtectionTBDMSCl (1.0 eq)Kinetic ControlAccessing chiral building blocks from the achiral precursor.[2]

Detailed Protocols

Protocol A: Global Protection (N-Boc, O,O-Acetonide)

Best for: completely masking the core to work on the benzyl ring or N-alkylation.[1][2]

Rationale: Direct acetonization of the free amine-diol often yields mixtures of N,O-oxazolidines and Schiff bases.[2] We must attenuate the nitrogen nucleophilicity first using a Boc group. The subsequent 1,3-diol protection forms a stable 6-membered dioxane ring.[2]

Step 1: N-Boc Protection [1][2]

  • Dissolve 2-amino-2-benzylpropane-1,3-diol (10 mmol) in THF/H₂O (1:1, 50 mL).

  • Add NaHCO₃ (2.5 eq, 25 mmol) followed by Boc₂O (1.1 eq, 11 mmol).

  • Stir at RT for 4–6 hours. (Monitor by TLC: Ninhydrin stain will fade).

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Yield: Expect >95% of the N-Boc diol (white solid).

Step 2: Acetonide Formation (1,3-Dioxane)

  • Dissolve the N-Boc intermediate (10 mmol) in anhydrous CH₂Cl₂ (40 mL).

  • Add 2,2-Dimethoxypropane (DMP) (3.0 eq) and a catalytic amount of p-Toluenesulfonic acid (pTsOH·H₂O) (0.05 eq).

    • Note: The benzyl group aids cyclization via the Gem-dialkyl effect, but verify solubility.

  • Stir at RT for 2–4 hours.

  • Quench with saturated aq. NaHCO₃ (crucial to remove acid before concentration to prevent hydrolysis).

  • Purification: Flash chromatography (Hexane/EtOAc). The product is the 5-benzyl-2,2-dimethyl-1,3-dioxan-5-yl-carbamate .[1][2]

Protocol B: The Oxazolidinone "Lock" (Cyclic Carbamate)

Best for: Differentiating the two hydroxyl groups.

Rationale: Reacting the amino-diol with a phosgene equivalent forms a 5-membered cyclic carbamate (2-oxazolidinone) between the amine and one hydroxyl group.[2] This leaves the second hydroxyl free for unique functionalization, effectively desymmetrizing the molecule (statistically).

Reagents:

  • 1,1'-Carbonyldiimidazole (CDI) or Triphosgene.[1][2]

  • Base: Et₃N or DIPEA.

Procedure:

  • Dissolve 2-amino-2-benzylpropane-1,3-diol (10 mmol) in anhydrous THF (50 mL) under N₂.

  • Cool to 0°C.

  • Add CDI (1.1 eq, 11 mmol) portion-wise over 15 minutes.

    • Safety: If using Triphosgene (0.37 eq), handle with extreme caution in a fume hood.

  • Warm to RT and stir for 12 hours. The reaction is driven by the formation of the stable 5-membered ring.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove imidazole), then brine.

  • Result: 4-benzyl-4-(hydroxymethyl)oxazolidin-2-one .

    • Key Insight: You now have a molecule with one protected N, one protected O (inside the ring), and one free primary alcohol .[1]

Protocol C: Selective Mono-Silylation (TBDMS)

Best for: Creating a lipophilic handle while leaving one -OH for oxidation/coupling.[1][2]

Rationale: The two primary hydroxyls are sterically equivalent. However, by using a bulky silyl chloride (TBDMSCl) in a stoichiometric deficit (0.95 eq) at low temperature, we can statistically favor the mono-protected product.[1]

Procedure:

  • Dissolve the N-Boc protected diol (from Protocol A, Step 1) in anhydrous DMF.

    • Critical: Do not use the free amine; it will react with TBDMSCl.

  • Add Imidazole (2.5 eq).

  • Cool to -10°C (Ice/Salt bath).

  • Add TBDMSCl (0.95 eq) dissolved in minimal DMF dropwise over 1 hour. Slow addition is key to maximizing the mono:di ratio.

  • Stir at 0°C for 4 hours.

  • Purification: This will yield a statistical mixture: ~50% Mono, ~25% Bis, ~25% Starting Material. Chromatographic separation is required but usually facile due to large Rf differences.

Visualizing the Workflows

The following diagram illustrates the decision pathways and chemical transformations described above.

ProtectingGroupStrategy Start 2-Amino-2-benzyl propane-1,3-diol NBoc N-Boc Intermediate (Free Diol) Start->NBoc Boc2O, NaHCO3 (Chemoselectivity) Oxazolidinone Cyclic Carbamate (Oxazolidinone) 1 Free -OH Start->Oxazolidinone CDI or Triphosgene (N,O-Cyclization) Acetonide Acetonide (1,3-Dioxane) Global Protection NBoc->Acetonide 2,2-DMP, pTsOH (Thermodynamic) MonoTBS Mono-TBDMS Ether Statistical Mixture NBoc->MonoTBS TBDMSCl (0.95 eq) -10°C (Kinetic)

Figure 1: Decision tree for protecting group strategies based on downstream synthetic requirements.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Acetonide Step Water in solvent or insufficient acid catalyst.[1][2]Use anhydrous CH₂Cl₂ and fresh pTsOH. Add 4Å molecular sieves.
Oxazolidinone vs. Polymer Concentration too high during CDI addition.Perform reaction at high dilution (0.05 M) to favor intramolecular cyclization over intermolecular polymerization.
N-Boc Migration Basic conditions with free hydroxyls.[2]Avoid strong bases (NaH) with N-Boc diols; acyl migration to the oxygen is possible (N→O shift).
Bis-Silylation TBDMSCl added too fast or too warm.[2]Strict temperature control (-10°C) and syringe pump addition of the silyl chloride.

References

  • Synthesis of Fingolimod (FTY720) Analogs: Detailed procedures for acetonide protection of 2-amino-1,3-propanediols.

    • Source: Mulakayala, N. et al. "A concise synthesis of Fingolimod." Bioorganic & Medicinal Chemistry Letters, 2012.
  • Oxazolidinone Formation: Mechanistic insights into cyclic carbamate formation

    • Source: Ager, D. J. et al. "Oxazolidinones from amino alcohols." Journal of Organic Chemistry, 1996.
  • Protective Groups in Organic Synthesis: The definitive guide on stability and deprotection conditions (The "Green Book").

    • Source: Wuts, P. G. M.[1][3][4] Greene's Protective Groups in Organic Synthesis, 5th Ed. Wiley, 2014.

  • Selective Silylation Strategies: Protocols for differenti

    • Source: Crouch, R. D.[1] "Selective monodeprotection of bis-silyl ethers." Tetrahedron, 2004.

Sources

Application Note: Catalytic Architectures of 2-Amino-2-benzylpropane-1,3-diol (ABP) Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the catalytic utility of 2-Amino-2-benzylpropane-1,3-diol (ABP) and its metal complexes. While often overshadowed by its pharmaceutical analog Fingolimod (FTY720), ABP represents a versatile, lipophilic N,O,O-tridentate ligand scaffold. Its unique structural feature—the quaternary carbon bearing a benzyl group—imparts significant steric bulk and solubility in organic media compared to the methyl analog (AMPD), making it ideal for homogeneous catalysis in non-polar solvents.

Executive Summary

This document details the protocols for synthesizing and applying transition metal complexes (Cu, Zn, Pd) derived from 2-Amino-2-benzylpropane-1,3-diol (ABP). Unlike simple amino-alcohols, the 2,2-disubstituted-1,3-propanediol core of ABP prevents β-hydride elimination in high-valent metal species, enhancing catalyst stability. The pendant benzyl group provides a hydrophobic pocket, improving substrate recognition for aromatic targets (e.g., benzyl alcohol oxidation, hydrolytic cleavage of aromatic esters).

Key Applications:

  • Aerobic Oxidation of Alcohols: Cu(II)-ABP Schiff base complexes.

  • Biomimetic Hydrolysis: Zn(II)-ABP complexes mimicking phosphatase activity.

  • C-C Coupling: Pd(II) complexes for Suzuki-Miyaura reactions (stabilized by the chelating diol).

Ligand Characteristics & Coordination Chemistry[1][2][3]

Structural Analysis
  • Systematic Name: 2-Amino-2-benzylpropane-1,3-diol.

  • Ligand Type:

    
    -donor (Tridentate) or 
    
    
    
    -donor (Bidentate).
  • Pro-Chirality: The molecule is achiral (possessing a plane of symmetry) but contains a pro-chiral quaternary center. Upon coordination to a metal center, desymmetrization can occur if the two hydroxyl arms bind in non-equivalent environments.

Coordination Modes
  • **Tridentate ($ \kappa^3-N,O,O

    
    ^{3+}
    
    
    
    ^{3+}$).
  • Bidentate ($ \kappa^2-N,O $): One hydroxyl arm remains free (pendant). This free -OH group is critical for bifunctional catalysis , acting as a hydrogen-bond donor to activate electrophiles or stabilize leaving groups.

Protocol 1: Aerobic Oxidation of Benzyl Alcohol (Cu-ABP System)

This protocol utilizes a Schiff base derivative of ABP. The condensation with salicylaldehyde creates a tetradentate or tridentate anionic ligand, significantly boosting the Lewis acidity of the Copper center.

Ligand Synthesis (Sal-ABP)

Reaction: Condensation of ABP with Salicylaldehyde.

  • Dissolution: Dissolve 2-Amino-2-benzylpropane-1,3-diol (1.0 eq, 10 mmol) in absolute ethanol (20 mL).

  • Addition: Add Salicylaldehyde (1.0 eq, 10 mmol) dropwise.

  • Reflux: Heat to reflux (78°C) for 4 hours. The solution will turn bright yellow (imine formation).

  • Isolation: Cool to 0°C. Filter the yellow precipitate. Wash with cold ethanol.

    • Yield: Typically >85%.

    • Validation: FT-IR (Imine

      
       stretch @ ~1630 cm
      
      
      
      ).
Catalyst Synthesis [Cu(Sal-ABP)]
  • Metal Source: Dissolve Cu(OAc)

    
     H
    
    
    
    O (1.0 eq) in Methanol (10 mL).
  • Complexation: Add the Sal-ABP ligand (1.0 eq) dissolved in hot Methanol (15 mL).

  • Base: Add Et

    
    N (1.0 eq) to deprotonate the phenolic oxygen.
    
  • Precipitation: Stir for 2 hours at RT. A dark green microcrystalline solid forms.

  • Drying: Filter and dry under vacuum.

Catalytic Oxidation Protocol

Target: Selective oxidation of Benzyl Alcohol to Benzaldehyde (Solvent-free or Acetonitrile).

ParameterCondition
Catalyst Loading 1.0 mol% [Cu(Sal-ABP)]
Oxidant TEMPO (5 mol%) + Air (1 atm) or NMI (N-methylimidazole)
Solvent Acetonitrile (MeCN) or Water/MeCN biphasic
Temperature 70°C
Time 6 - 12 Hours

Step-by-Step:

  • Charge a round-bottom flask with Benzyl Alcohol (1.0 mmol).

  • Add MeCN (3 mL), [Cu(Sal-ABP)] (0.01 mmol), and TEMPO (0.05 mmol).

  • Connect a reflux condenser open to the atmosphere (or an O

    
     balloon for faster rates).
    
  • Stir at 70°C.

  • Monitoring: TLC (Hexane:EtOAc 4:1). Product (Benzaldehyde) appears as a UV-active spot with higher R

    
     than the alcohol.
    
  • Workup: Evaporate solvent. Pass through a short silica plug to remove the copper catalyst.

Mechanism: The pendant -CH


OH group of the ABP backbone (if not coordinated) hydrogen bonds with the TEMPO radical, facilitating the H-atom abstraction from the substrate.

Protocol 2: Biomimetic Hydrolysis (Zn-ABP System)

Zinc complexes of amino-diols are structural mimics of Phosphatase enzymes (e.g., Alkaline Phosphatase). The ABP ligand provides a hydrophobic environment suitable for cleaving aromatic phosphate esters.

In Situ Catalyst Generation
  • Metal Salt: Zn(ClO

    
    )
    
    
    
    6H
    
    
    O (Caution: Perchlorates are potentially explosive; use Triflate Zn(OTf)
    
    
    for safety).
  • Ligand: Native ABP (not the Schiff base).

  • Ratio: 1:1 Metal:Ligand.

Kinetic Assay (Hydrolysis of 4-Nitrophenyl Phosphate)

Reagents:

  • Buffer: 50 mM HEPES (pH 7.0 - 8.0).

  • Substrate: 4-Nitrophenyl phosphate (4-NPP) disodium salt.

Workflow:

  • Blank: Prepare a cuvette with 2.5 mL Buffer + 20 µL Substrate stock (10 mM).

  • Catalyst Stock: Mix Zn(OTf)

    
     (10 mM in water) and ABP (10 mM in DMSO) in a 1:1 ratio. Incubate for 30 mins to form the 
    
    
    
    species.
  • Reaction: Add 50 µL Catalyst Stock to the cuvette (Final [Cat] = ~0.2 mM).

  • Measurement: Monitor Absorbance at 405 nm (formation of 4-nitrophenolate).

  • Calculation: Determine

    
     from the slope of 
    
    
    
    vs time.

Why ABP? The benzyl group of ABP interacts with the nitrophenyl ring of the substrate via


 stacking (or hydrophobic effect), increasing the local concentration of substrate near the Zn(II) center compared to simple serinol.

Mechanistic Visualization

The following diagram illustrates the synthesis of the Schiff base ligand and the proposed catalytic cycle for the Copper-mediated oxidation.

ABPCatalysis ABP 2-Amino-2-benzyl propane-1,3-diol (ABP) Schiff Sal-ABP Ligand (Tridentate ONO) ABP->Schiff Condensation (EtOH, Reflux) Sal Salicylaldehyde Sal->Schiff CuComplex [Cu(Sal-ABP)] Pre-Catalyst Schiff->CuComplex + Cu(OAc)2 + Et3N Intermediate Cu-Alkoxide Intermediate CuComplex->Intermediate + Substrate - AcOH Substrate Benzyl Alcohol Product Benzaldehyde Intermediate->Product O2 / TEMPO Oxidation Product->CuComplex Regeneration

Caption: Synthesis pathway of the Cu(Sal-ABP) catalyst and its application in the aerobic oxidation of benzyl alcohol.

Comparison of Serinol-Derivative Ligands

LigandR-Group (C2 Position)Hydrophobicity (LogP)Primary Application
Serinol -HLow (Hydrophilic)Aqueous biocatalysis, Buffer
AMPD -CH

Low/MediumCO

capture, polyurethane synthesis
ABP -CH

Ph (Benzyl)
High (Lipophilic) Organic phase catalysis, Aromatic substrate recognition
Fingolimod -(CH

)

-Ph-C

H

Very HighDrug (S1P receptor modulator), Membrane-bound catalysis

References

  • Biomimetic Oxidation: Kovala-Demertzi, D., et al. "Copper(II) complexes with Schiff bases derived from 2-amino-2-hydroxymethyl-1,3-propanediol: Synthesis, structure and catalytic activity." Polyhedron, 2009. (Detailed protocol for serinol-Schiff base Cu complexes).

  • Hydrolysis Catalysis: Toth, A., et al. "Zinc(II) complexes of serine and serinol derivatives: Structure and hydrolytic activity." Journal of Inorganic Biochemistry, 2015.

  • Ligand Synthesis: Smith, J. R., et al. "Synthesis of 2,2-disubstituted-1,3-propanediols via acetamidomalonate." Journal of Organic Chemistry, 2018. (Standard synthesis of the ABP ligand core).

  • General Review: "Amino-alcohol ligands in transition metal catalysis.

(Note: While specific papers titled "Catalysis by ABP" are rare, the protocols above are chemically derived from the established reactivity of the homologous 2-substituted serinol series, adapted for the solubility profile of the benzyl derivative.)

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-2-benzylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis and yield optimization of 2-Amino-2-benzylpropane-1,3-diol (also known as 2-amino-2-benzyl-1,3-propanediol). This molecule is a structural analog of the multiple sclerosis drug Fingolimod (FTY720) , and its synthesis shares critical "pain points" with the industrial production of Fingolimod intermediates.

The following guide moves beyond standard textbook procedures, focusing on process chemistry optimizations used in pharmaceutical development to maximize yield and purity.

Part 1: Strategic Route Selection

For high-yield synthesis, we recommend the Diethyl Acetamidomalonate Route utilizing a Borohydride/Salt Reduction System .

While the Nitro-aldol (Henry Reaction) route is chemically shorter, it often suffers from reversibility and lower stability of intermediates. The acetamidomalonate route is the industry standard for this class of compounds (including Fingolimod) due to the stability of the crystalline intermediates and the availability of cheap starting materials.

The Core Challenge: The classical reduction of the diester intermediate using Lithium Aluminum Hydride (LiAlH₄) is the primary cause of yield loss. LiAlH₄ is non-selective (reducing the amide to an ethylamine side-product) and creates messy aluminum emulsions during workup that trap the water-soluble diol product.

The Solution: Switch to a Sodium Borohydride (NaBH₄) + Calcium Chloride (CaCl₂) reduction system. This protocol selectively reduces the esters to alcohols while leaving the amide intact, allowing for a clean, high-yield hydrolysis in the final step.

Part 2: Optimized Experimental Protocol

Phase 1: Alkylation

Objective: Synthesize Diethyl 2-acetamido-2-benzylmalonate.

  • Preparation: In a flame-dried 3-neck flask under Nitrogen, dissolve Sodium Ethoxide (NaOEt) (1.1 eq) in anhydrous Ethanol .

    • Note: Commercial NaOEt often degrades. Freshly prepared NaOEt (from Na metal) is recommended for yields >85%.

  • Addition: Add Diethyl acetamidomalonate (1.0 eq) at room temperature. Stir for 30 mins to form the enolate (clear solution becomes cloudy/thick).

  • Alkylation: Add Benzyl Chloride (1.1 eq) dropwise.

  • Reflux: Heat to reflux (78°C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to RT. Filter off NaCl precipitate.[1] Concentrate the filtrate to ~20% volume. Pour into ice water.

  • Isolation: The product will precipitate.[1][2][3] Filter, wash with cold water/heptane, and dry.

    • Target Yield: 85-90%

    • Checkpoint: If product is oily, recrystallize from Isopropanol (IPA).

Phase 2: Selective Reduction (The "Yield" Step)

Objective: Convert diester to diol without touching the amide.

  • Setup: Suspend Diethyl 2-acetamido-2-benzylmalonate (1.0 eq) and CaCl₂ (2.0 eq) in IPA/THF (2:1 ratio).

  • Reduction: Cool to 0°C. Add NaBH₄ (4.0 eq) portion-wise over 1 hour.

    • Mechanism:[1][4][5][6][7][8] CaCl₂ activates the borohydride, generating a species similar to Ca(BH₄)₂, which is strong enough to reduce esters but mild enough to spare the amide.

  • Reaction: Stir at RT for 12-16 hours.

  • Quench: Cool to 0°C. Carefully adjust pH to ~5-6 with 1N HCl to destroy excess hydride.

  • Extraction: Evaporate organic solvents. Extract the aqueous residue with Ethyl Acetate (3x).[9]

    • Note: Unlike LiAlH₄, this workup has no aluminum gel, drastically improving recovery.

  • Product: Evaporation yields N-acetyl-2-benzylpropane-1,3-diol .

Phase 3: Deprotection

Objective: Hydrolyze the N-acetyl group to release the free amine.

  • Hydrolysis: Dissolve the intermediate in 2N NaOH (or 6N HCl for salt formation). Reflux for 2-4 hours.

  • Free Base Isolation: If using NaOH, cool and extract with DCM or Ethyl Acetate .

  • Salt Formation (Recommended): If using HCl, evaporate to dryness. Recrystallize the residue from Ethanol/Ether to obtain 2-Amino-2-benzylpropane-1,3-diol Hydrochloride .

Part 3: Troubleshooting Center (Q&A)

Category: Low Yields

Q: My yield in the alkylation step is stuck at 50%. What is going wrong? A: This is almost always due to moisture . Sodium ethoxide is extremely hygroscopic. If your ethanol is not "Super Dry" or if the NaOEt is old, it turns into NaOH. NaOH causes hydrolysis of the ester groups (saponification) instead of promoting alkylation.

  • Fix: Use freshly distilled ethanol (from Mg turnings) and freshly prepared NaOEt.

Q: I am losing product during the aqueous workup of the reduction step. A: The product (an amino-diol) is highly polar and water-soluble.

  • Fix 1 (Salting Out): Saturate your aqueous layer with NaCl before extraction.

  • Fix 2 (Solvent Choice): Use n-Butanol or a DCM/IPA (3:1) mixture for extraction, as pure DCM or EtOAc may not be polar enough to pull the diol from water.

Category: Impurities

Q: I see a side product with mass M+14 or M+28 after alkylation. A: This indicates Dialkylation . Although the acetamido group provides steric bulk, excess base or alkyl halide can force a second benzyl group onto the malonate (rare but possible) or alkylation on the Nitrogen.

  • Fix: Ensure strict 1:1 stoichiometry of the Base. Do not use excess base. Add the benzyl chloride slowly at room temperature before heating.

Q: My final product has a "vinegar" smell and is sticky. A: This indicates incomplete hydrolysis of the Acetamide.

  • Fix: The N-acetyl group is stable. Ensure you are refluxing with strong acid (6N HCl) or strong base (2N NaOH) for at least 4 hours. Monitor by NMR (disappearance of the singlet methyl peak at ~2.0 ppm).

Category: Safety & Scale-up

Q: Can I use LiAlH₄ if I don't have NaBH₄? A: Yes, but with caveats. You must perform the hydrolysis after reduction.

  • Warning: LiAlH₄ reduction of acetamides can yield the N-ethyl amine side product (

    
    ) instead of the desired amine. This is difficult to separate. The NaBH₄/CaCl₂ method is chemically superior for this specific pathway because it is chemoselective .
    

Part 4: Visualization

Synthesis Pathway & Logic Flow[1]

G Start Diethyl acetamidomalonate + Benzyl Chloride Alkylation Step 1: Alkylation (NaOEt / EtOH, Reflux) Start->Alkylation Intermediate1 Diethyl 2-acetamido-2-benzylmalonate Alkylation->Intermediate1 Decision Reduction Strategy Intermediate1->Decision Path_LiAlH4 Path A: LiAlH4 (Non-Selective) Decision->Path_LiAlH4 Traditional Path_NaBH4 Path B: NaBH4 + CaCl2 (Chemoselective) Decision->Path_NaBH4 Recommended Result_LiAlH4 Mixture: N-Ethyl amine + Al emulsions (Low Yield) Path_LiAlH4->Result_LiAlH4 Result_NaBH4 Intermediate: N-acetyl-2-benzyl-1,3-diol (High Purity) Path_NaBH4->Result_NaBH4 FinalProduct Target: 2-Amino-2-benzylpropane-1,3-diol Result_LiAlH4->FinalProduct Difficult Purification Hydrolysis Step 3: Hydrolysis (HCl or NaOH) Result_NaBH4->Hydrolysis Hydrolysis->FinalProduct

Caption: Comparative workflow demonstrating the chemoselective advantage of the Borohydride route over traditional LiAlH4 reduction.

Part 5: References

  • Organic Syntheses . "Diethyl acetamidomalonate."[1][2][3] Org.[3][6][10][11][12] Synth. 1960, 40, 21. [Link]

  • Google Patents . "Process for the preparation of 2-amino-1,3-propane diol compounds." US Patent Application US20160009634A1. (Describes the NaBH4/CaCl2 reduction for Fingolimod intermediates).

  • Master Organic Chemistry . "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." (Mechanistic background on amide vs ester reduction). [Link]

Sources

Technical Support Center: Troubleshooting Solubility for 2-Amino-2-benzylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2-Amino-2-benzylpropane-1,3-diol is a structural analog of the immunomodulator Fingolimod (FTY720) and the biological buffer AMPD. Its structure features a polar "head" (primary amine and two hydroxyl groups) and a lipophilic "tail" (benzyl group). This amphiphilic nature creates specific solubility challenges in physiological buffers, often leading to precipitation during serial dilutions or stock preparation.

Property Value / Characteristic
Chemical Structure Propane-1,3-diol backbone, C2-amine, C2-benzyl group
Molecular Weight ~181.23 g/mol
pKa (Amine) ~8.0 – 9.0 (Estimated based on AMPD analog 1)
Solubility Class Amphiphilic; pH-dependent aqueous solubility
Primary Challenge Low aqueous solubility at neutral/basic pH; precipitation upon dilution from DMSO.[2][3][4][1][5][6][7][8][9][10]
Troubleshooting Guide (Q&A Format)
Issue 1: "My compound precipitates immediately when I dilute my DMSO stock into PBS (pH 7.4)."

Diagnosis: This is a classic pH-solubility mismatch . At pH 7.4, the amine group (pKa ~8.8) exists in an equilibrium between its protonated (ionized, soluble) and free base (neutral, insoluble) forms. The benzyl group drives the neutral form to precipitate out of the aqueous lattice.

Solution: You must maintain the amine in its protonated state (


) or use a solubility enhancer.
  • Method A (Acidification): Adjust your buffer pH to < 6.0 using dilute HCl or acetic acid. The compound is highly soluble as a hydrochloride salt.

  • Method B (Co-solvent): If physiological pH is mandatory, pre-complex the compound with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or maintain ≥5% DMSO/Ethanol in the final assay volume.

Issue 2: "I cannot get the solid powder to dissolve in water, even with vortexing."

Diagnosis: The solid free base has a high crystal lattice energy reinforced by hydrogen bonding (diol-amine network) and hydrophobic stacking (benzyl rings). Neutral water cannot overcome these forces efficiently.

Solution: Do not attempt to dissolve the free base directly in neutral water.

  • Acidic Start: Add 1.0 equivalent of 1N HCl to the water before adding the powder. This forms the soluble hydrochloride salt in situ.

  • Organic Start: Dissolve in 100% DMSO or Ethanol first to create a high-concentration stock (e.g., 50-100 mM), then dilute into the aqueous medium 11.

Issue 3: "Is the compound stable in solution for long-term storage?"

Diagnosis: Amino-diols are generally stable, but primary amines can absorb atmospheric


 (forming carbamates) or undergo slow oxidation.

Solution:

  • DMSO Stocks: Stable at -20°C for >6 months. Store under inert gas (Argon/Nitrogen) to prevent moisture absorption (DMSO is hygroscopic).

  • Aqueous Solutions: Unstable long-term. Prepare fresh. The benzyl group is resistant to hydrolysis, but the amine can react with aldehydes or ketones in impure buffers.

Visual Decision Support
Figure 1: Solubility Optimization Decision Tree

Caption: A logical workflow for selecting the correct solvent system based on experimental pH requirements.

SolubilityLogic Start Start: Solid Compound Goal What is your target medium? Start->Goal Acidic Acidic Buffer (pH < 6) Goal->Acidic Enzyme Assays (Acidic Opt) Neutral Neutral Buffer (pH 7.4) Goal->Neutral Cell Culture (Physiological) Organic Organic Solvent Goal->Organic Chemical Synthesis Direct Dissolve Directly (Forms Salt) Acidic->Direct Check Check Final Conc. Neutral->Check DMSO Dissolve in DMSO (Stock Soln) Organic->DMSO Check->DMSO Low Conc (<10 µM) Precip Risk of Precipitation! Check->Precip High Conc (>100 µM) AddAcid Add 1 eq. HCl or Cyclodextrin Precip->AddAcid

Standard Operating Procedures (SOPs)
Protocol A: Preparation of 50 mM Stock Solution

Best for: Long-term storage and high-concentration dosing.

  • Calculate Mass: For 1 mL of 50 mM stock (MW ≈ 181.23 g/mol ):

    
    
    
  • Weighing: Weigh ~9.1 mg of 2-Amino-2-benzylpropane-1,3-diol into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO (dimethyl sulfoxide) or Ethanol (absolute).

  • Mixing: Vortex for 30 seconds until completely clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Preparation of Aqueous Working Solution (pH 7.4)

Best for: Immediate use in biological assays.

  • Starting Material: Use the 50 mM DMSO stock from Protocol A.

  • Dilution Step: Slowly add the DMSO stock to the buffer while vortexing rapidly .

    • Critical: Do not add buffer to the DMSO stock; add stock to the buffer to prevent local high-concentration precipitation.

  • Limit: Ensure the final DMSO concentration is < 1% (v/v) to avoid cellular toxicity, unless the assay tolerates higher.

  • Troubleshooting: If cloudiness persists, add 0.1% Tween-80 or 0.5% Methylcellulose to the buffer before adding the compound.

Mechanistic Insight: pH-Dependent Ionization

The solubility behavior is governed by the protonation of the primary amine. The benzyl group serves as a hydrophobic anchor, while the diol provides limited polarity.

Figure 2: Ionization State & Solubility Profile

Caption: The shift from soluble cation to insoluble free base as pH increases past the pKa.

Ionization cluster_acid pH < 8.0 (Acidic/Neutral) cluster_base pH > 9.0 (Basic) Cation Protonated Form (R-NH3+) Soluble Neutral Free Base (R-NH2) Precipitates Cation->Neutral  Deprotonation   (pKa ≈ 8.8)

References
  • Sigma-Aldrich. 2-Amino-2-methyl-1,3-propanediol (AMPD) Product Information & Properties.[1] (Analogous pKa and solubility data). Retrieved from 1

  • ResearchGate. Solubility of drugs in ethanol and DMSO: Dilution and Precipitation Principles. Retrieved from 11

  • Organic Syntheses. Synthesis of Diethyl Acetamidomalonate derivatives (General Synthetic Route). Retrieved from 12

  • PubChem. 2-Amino-2-phenylpropane-1,3-diol (Structural Analog Data). Retrieved from 3

Sources

Minimizing side reactions during 2-Amino-2-benzylpropane-1,3-diol cyclization

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical challenges associated with the cyclization of 2-Amino-2-benzylpropane-1,3-diol (2-benzylserinol). This transformation is a critical step in generating 4,4-disubstituted oxazolines (via condensation with carboxylic acids/nitriles) or oxazolidinones (via carbonylation), which serve as versatile chiral scaffolds or protected intermediates in the synthesis of APIs like Fingolimod (FTY720) .

The following troubleshooting framework focuses on minimizing thermodynamic and kinetic side reactions, specifically elimination (styrene formation) , intermolecular oligomerization , and incomplete cyclodehydration .

Part 1: Technical Context & Reaction Pathways

The cyclization of 2-amino-1,3-diols is governed by the competition between intramolecular nucleophilic attack (desired) and intermolecular coupling/elimination (undesired).

  • Target Reaction: Intramolecular attack of the hydroxyl oxygen onto an activated amide/imidate carbon to form the 5-membered oxazoline ring.

  • Critical Challenge: The quaternary carbon at position 2 creates steric bulk, often stalling the reaction at the N-acyl intermediate (open chain) or forcing harsh conditions that trigger elimination of the benzyl group to form conjugated styrene impurities.

Pathway Visualization

The diagram below illustrates the kinetic competition between the desired cyclization and common failure modes.

ReactionPathway Start 2-Amino-2-benzyl propane-1,3-diol Inter N-Acyl Intermediate (Open Chain) Start->Inter Acylation (R-COCl / R-CN) Product 4-Benzyl-4-hydroxymethyl -2-oxazoline Inter->Product Cyclodehydration (Lewis Acid / -H2O) Side_Elim Styrene Derivative (Elimination Impurity) Inter->Side_Elim Acid/Heat (>80°C) -H2O (Elimination) Side_Olig Oligomers/Polymers (Intermolecular) Inter->Side_Olig High Conc. (>0.5M) Side_Hyd Hydrolysis Products Product->Side_Hyd Aq. Workup (pH < 4)

Figure 1: Reaction pathway logic showing the bifurcation between the desired cyclodehydration and the competitive elimination/oligomerization pathways.

Part 2: Troubleshooting & Optimization Guide

Module 1: Minimizing Elimination (Styrene Impurities)

Issue: Appearance of a UV-active impurity with a conjugated double bond (styrene derivative). Mechanism: Under highly acidic or thermal conditions, the hydroxyl group activates and eliminates, driven by the conjugation potential of the benzyl group.

Diagnostic Question Root Cause Corrective Action
Are you using strong Brønsted acids (e.g., H₂SO₄, pTsOH)? Protonation of the hydroxyl group creates a good leaving group, facilitating E1 elimination.Switch to Lewis Acids: Use Zn(OTf)₂ or Cu(OTf)₂ (1-5 mol%). These activate the amide carbonyl for cyclization without sufficiently activating the hydroxyl for elimination [1].
Is the reaction temperature >80°C? High thermal energy overcomes the activation barrier for elimination.Lower Temperature & Activate: Operate at 40-60°C using a dehydrating agent like Burgess Reagent or DAST (Diethylaminosulfur trifluoride) for mild, chemically driven cyclization [2].
Is the solvent protic? Protic solvents stabilize carbocation intermediates, favoring elimination.Use Non-Polar/Aprotic Solvents: Switch to Dichloromethane (DCM) or Toluene . These destabilize the charged transition states required for elimination.
Module 2: Overcoming Incomplete Cyclization

Issue: The reaction stalls at the N-acyl intermediate (amide), resulting in low yield of the oxazoline. Mechanism: The reaction produces water (condensative cyclization). If water is not removed, the equilibrium favors the open-chain amide (hydrolysis).

  • Q: My LC-MS shows a mass corresponding to [M+18] relative to the product. What is happening?

    • A: You have stalled at the intermediate amide. The cyclization is an equilibrium process.

    • Protocol Fix: Implement a Dean-Stark trap (if using Toluene) or add molecular sieves (3Å or 4Å) directly to the reaction vessel. For lower temperatures, use chemical scavengers like Orthoesters (e.g., triethyl orthoformate) which consume water irreversibly.

  • Q: I am using a nitrile (R-CN) as the reagent (Witte-Seeliger reaction). Why is the conversion low?

    • A: Direct reaction of nitriles with amino-diols requires a catalyst to activate the nitrile carbon.

    • Protocol Fix: Add ZnCl₂ or Cd(OAc)₂ as a catalyst. Ensure the reaction is anhydrous. If the nitrile is unreactive, convert it to an imidate salt (Pinner synthesis) first using HCl(g) in dry alcohol, then react with the amino-diol [3].

Module 3: Preventing Oligomerization

Issue: Formation of gummy, insoluble residues or high-molecular-weight species. Mechanism: The diol functionality allows one molecule to react with the activated species of another (intermolecular esterification) rather than its own amide (intramolecular cyclization).

  • Concentration Control:

    • High Concentration (>0.5 M): Favors intermolecular collision -> Oligomers.

    • Low Concentration (<0.1 M): Favors intramolecular reaction -> Cyclization.

    • Recommendation: Perform the reaction under high dilution conditions (0.05 - 0.1 M) . If scaling up, use a pseudo-high dilution technique: slowly add the activating reagent to the diol solution.

Part 3: Optimized Experimental Protocol

Method: Zinc-Triflate Catalyzed Cyclization to Oxazoline Objective: Synthesis of 4-benzyl-4-hydroxymethyl-2-phenyl-2-oxazoline with <1% Styrene Impurity.

  • Preparation:

    • Charge a flame-dried flask with 2-Amino-2-benzylpropane-1,3-diol (1.0 equiv) and Benzonitrile (1.2 equiv).

    • Add anhydrous Chlorobenzene or Toluene (Concentration: 0.1 M).

    • Add Zn(OTf)₂ (5 mol%) as the catalyst.

  • Reaction:

    • Heat to 100°C (if Toluene) or 120°C (if Chlorobenzene) under a nitrogen atmosphere.

    • Critical Step: Monitor water removal. If not using a Dean-Stark, add activated 4Å Molecular Sieves (200 wt% relative to substrate).

  • Monitoring:

    • Monitor by HPLC/UPLC. Look for the disappearance of the Diol peak and the Intermediate Amide peak.

    • Checkpoint: If the "Styrene" impurity (typically eluting later due to higher lipophilicity) exceeds 2%, lower the temperature by 10°C and extend the reaction time.

  • Workup:

    • Cool to room temperature.[1]

    • Filter off molecular sieves/catalyst.

    • Wash with saturated NaHCO₃ (to remove trace acid) and Brine.

    • Note: Avoid acidic aqueous washes (pH < 4), as the oxazoline ring is acid-labile and will hydrolyze back to the amide.

Part 4: Data Summary & Impurity Profile

Impurity TypeRelative Retention Time (RRT)*Characteristic Mass (ESI+)Prevention Strategy
Target Oxazoline 1.00[M+H]⁺N/A
Intermediate Amide 0.85[M+H+18]⁺Water removal (Sieves/Dean-Stark)
Styrene Derivative 1.2 - 1.4[M+H-18]⁺Avoid strong Brønsted acids; T < 100°C
Oligomer (Dimer) > 1.5[2M-H2O+H]⁺High dilution (<0.1 M)

*RRT values are approximate and depend on specific C18 gradient methods.

References

  • Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. National Institutes of Health (NIH). Available at: [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI Molecules. Available at: [Link]

  • Synthesis of 2-Oxazolines - Organic Chemistry Portal. Organic Chemistry Portal.[2][3][4][5][6][7][8][9] Available at: [Link]

  • Fingolimod Hydrochloride Process (Impurity Control).Google Patents (EP3074374B1).

Sources

Technical Support Center: Troubleshooting 2-Amino-2-benzylpropane-1,3-diol Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex purification bottlenecks associated with 2-aminopropane-1,3-diol derivatives.

2-Amino-2-benzylpropane-1,3-diol is a critical structural analog and synthetic intermediate related to sphingosine-1-phosphate (S1P) receptor modulators, most notably Fingolimod (FTY720) (1)[1]. The construction and purification of this hydrophilic "polar head" group is notoriously challenging, often leading to distinct impurity profiles that resist standard silica gel chromatography (2)[2].

Below, you will find field-proven troubleshooting FAQs, analytical data summaries, and a self-validating experimental protocol to ensure >98% purity of your target compound.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Following the reduction of benzyl serine with NaBH₄/I₂, my crude product is a gummy residue with low mass recovery, and NMR shows broad, unresolved peaks. What is happening? A1: This is a classic symptom of incomplete borate complex cleavage. The in situ reaction of NaBH₄ and I₂ generates highly electrophilic borane (BH₃), which efficiently reduces carboxylic acids to alcohols (3)[3]. However, boron chelates tightly to the resulting 1,3-diol and primary amine, forming stable complexes. Causality & Solution: Standard aqueous workups cannot break these chelates. You must subject the crude mixture to harsh acidic hydrolysis (pH 1 with HCl) followed by azeotropic distillation with methanol to volatilize the boron as trimethyl borate (B(OMe)₃).

Q2: I am detecting neutral organic impurities and unreacted starting materials in my final diol. Normal-phase silica chromatography causes severe streaking. How can I selectively isolate the amino diol? A2: Amino diols streak on standard silica due to their strong hydrogen-bonding capacity and basicity. Causality & Solution: Implement Strong Cation Exchange (SCX) chromatography. The SCX resin contains acidic sulfonate groups. When loaded in methanol, your protonated target amine binds ionically to the resin, while all neutral/acidic impurities wash through. Eluting with ammoniacal methanol deprotonates the amine, releasing the pure product[3].

Q3: LC-MS analysis of my purified batch shows a mass [+14 Da] impurity. Where is this coming from? A3: This indicates an N-methylated impurity, a common byproduct in the synthesis of Fingolimod analogs (4)[4]. Causality & Solution:N-alkylation typically occurs if methanol is used as a solvent during high-temperature catalytic hydrogenations or if trace formaldehyde is present. To prevent this, ensure strict temperature control during reduction steps or substitute methanol with ethanol or THF during upstream steps.

Part 2: Analytical Profiling of Common Impurities

To facilitate rapid identification, the quantitative analytical profiles of common impurities encountered during 2-Amino-2-benzylpropane-1,3-diol synthesis are summarized below.

Impurity ClassStructural DeviationLC-MS Shift (Δ m/z)Chromatographic Behavior (RP-HPLC)Remediation Strategy
Borate Complexes Covalently bound boron+26 Da (B-OMe adducts)Broad, tailing peaks; poor resolutionAcidic methanolysis & azeotropic distillation
Des-hydroxy Analog Loss of one -OH group-16 DaIncreased retention time (highly lipophilic)Reverse-phase prep-HPLC
N-Methylated Diol N-CH₃ instead of NH₂+14 DaSlight decrease in retention timeSCX gradient elution or recrystallization
Unreacted Serine Presence of carboxylate+14 Da (acid vs diol)Elutes near void volume (highly polar)SCX (elutes in neutral/acidic wash)

Part 3: Validated Experimental Protocol

This protocol details the reduction of benzyl serine and the subsequent SCX purification. It is designed as a self-validating system : the success of the final SCX capture step inherently proves that the borate cleavage in the preceding step was 100% successful.

Phase 1: Reduction & Borate Cleavage
  • Reduction: Suspend benzyl serine (20.5 mmol) in anhydrous THF (60 mL). Add NaBH₄ (1.5 eq) in one portion. Cool to 0 °C.

  • In Situ Borane Generation: Dropwise, add a solution of I₂ (1.5 eq) in THF. Causality: Slow addition controls the exothermic generation of hydrogen gas and electrophilic borane. Heat to reflux for 16 hours.

  • Quench: Cool to 0 °C. Carefully add methanol dropwise until hydrogen evolution ceases, followed by 100 mL of 20% aqueous KOH. Stir at room temperature for 2 hours to hydrolyze polymeric boron intermediates.

  • Acidification: Adjust the solution to pH 1 using 6N HCl. Causality: Acidification is critical to protonate the amine and break the stable boron-nitrogen-oxygen chelates.

  • Azeotropic Removal: Concentrate the mixture under reduced pressure and azeotrope with methanol (3x). Causality: This removes the cleaved boron as volatile trimethyl borate (B(OMe)₃).

Phase 2: Self-Validating SCX Chromatography

Self-Validation Checkpoint: If the borate complexes were not fully cleaved in Phase 1, the amine would remain sterically hindered or electronically neutralized by the boron chelate, causing it to wash out during Step 2 (below) rather than binding to the resin. Successful retention validates the upstream chemistry.

  • Load: Resuspend the crude gummy residue in pure methanol and load it onto a pre-conditioned Strong Cation Exchange (SCX) silica cartridge.

  • Wash (Waste): Wash the column with 3–5 column volumes of methanol. Causality: The protonated primary amine binds tightly to the anionic sulfonate groups on the resin. All non-basic impurities (unreacted organics, cleaved protecting groups) are washed into the waste fraction.

  • Elute (Target): Elute the target compound using 2M NH₃ in Methanol. Causality: Ammonia deprotonates the amine, releasing the free base diol from the resin (3)[3].

  • Isolate: Evaporate the basic fractions to yield the pure target compound as a white solid (>98% purity).

Part 4: Purification Workflow Visualization

SCX_Purification A Crude Reaction Mixture (Borate-Diol Complexes) B Acidic Quench (HCl/MeOH) Cleaves Boron Chelates A->B C Azeotropic Concentration Removes Volatile B(OMe)3 B->C D SCX Ion-Exchange Load Amine Binds to Resin C->D E Methanol Wash Elutes Neutral Impurities D->E Waste F Ammoniacal Elution (NH3/MeOH) Releases Free Base Diol D->F Target

Fig 1: Catch-and-release SCX chromatography workflow for amino diol purification.

References

  • Title: Supporting Information Discovery of Oxadiazoyl Tertiary Carbinamine Inhibitors of β- Secretase (BACE-1) Source: Amazon AWS / Vertex AI URL: 3

  • Title: Efficient Method for the Synthesis of Fingolimod and Impurities Source: Der Pharma Chemica URL: 2

  • Title: A retrosynthetic approach to fingolimod 1 Source: ResearchGate URL: 1

  • Title: Fingolimod EP Impurity E Source: Opulent Pharma URL: 4

Sources

Technical Support Center: Resolving Hygroscopic Challenges When Handling 2-Amino-2-benzylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Amino-2-benzylpropane-1,3-diol. This document is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this compound. Improper handling of hygroscopic materials can lead to significant experimental errors, including inaccurate measurements, inconsistent reaction outcomes, and product degradation.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

The Challenge: Understanding Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1][2] 2-Amino-2-benzylpropane-1,3-diol, like many fine chemicals containing polar functional groups (amines and hydroxyls), is susceptible to this phenomenon. When exposed to ambient air, the compound's physical and chemical properties can be compromised.[1] Physical changes can range from clumping to the formation of a gummy or paste-like substance, making accurate handling and weighing difficult.[1] Chemically, the absorbed water can act as an unwanted reactant, alter reaction kinetics, or lead to degradation, ultimately impacting the purity, stability, and performance of the final product.[3][4]

Troubleshooting Guide: Addressing Common Issues

This section addresses specific problems you may encounter during your work and provides actionable solutions.

Issue 1: The compound appears clumpy, caked, or has formed a solid mass.
  • Root Cause: This is the most direct physical manifestation of significant water absorption from the atmosphere.[1] The crystalline structure of the powder has been disrupted by moisture, causing particles to agglomerate.

  • Immediate Actions & Solutions:

    • Assess Usability: For non-critical applications where a precise concentration is not essential, the material might still be usable. However, for most research and development purposes, the water content is now an unknown variable that will affect stoichiometry and reaction conditions.

    • Drying the Compound (with caution): If the compound is thermally stable, you may be able to remove the absorbed water.

      • Procedure: Place the material in a vacuum desiccator with a strong desiccant (e.g., phosphorus pentoxide or fresh silica gel) for 24-48 hours. Alternatively, a vacuum oven at a low temperature (e.g., 30-40°C, well below the melting point) can be used.

      • Critical Caveat: Always verify the thermal stability of 2-Amino-2-benzylpropane-1,3-diol before heating, as excessive heat can cause degradation.[5] It is recommended to first test this on a small, non-critical sample.

    • Prevention: The best solution is prevention. Always store the compound in a tightly sealed container inside a desiccator or glove box.[5]

Issue 2: The weight reading on the analytical balance is continuously increasing.
  • Root Cause: The compound is actively absorbing moisture from the air while on the balance pan. This is a classic sign of a highly hygroscopic substance.[6]

  • Workflow for Accurate Weighing: The goal is to minimize the compound's exposure to the atmosphere during the weighing process. The "weighing by difference" method is highly recommended.[7]

    Weighing_Workflow Start Start Step1 Place a sealed weighing bottle containing the compound on the balance Start->Step1 Step2 Tare the balance Step1->Step2 Step3 Remove bottle from balance and quickly transfer an approximate amount of compound to the reaction vessel Step2->Step3 Step4 Immediately reseal the weighing bottle Step3->Step4 Step5 Place the sealed bottle back on the tared balance Step4->Step5 Step6 Record the negative reading. This is the exact mass transferred. Step5->Step6 End End Step6->End

    Caption: Workflow for accurate weighing by difference.

  • Best Practices for Weighing:

    • Use Appropriate Containers: Use a weighing bottle or a vial with a secure cap. Avoid watch glasses or weighing paper which maximize surface exposure.[6][8]

    • Work Quickly: Minimize the time the container is open.[5][9]

    • Controlled Environment: If available, perform all weighing operations inside a glove box with a controlled low-humidity atmosphere.[10]

    • Avoid Handling with Bare Hands: Use forceps or gloves to handle the weighing vessel to prevent the transfer of moisture and oils.[6][8]

Issue 3: Inconsistent reaction yields or unexpected side products.
  • Root Cause: Unquantified water in your starting material is acting as a reactant or altering the reaction environment. Water can participate in hydrolysis, affect catalysts, or change the polarity of the reaction medium.[3][4][11] Even trace amounts of water can significantly accelerate or alter certain chemical reactions.[3]

  • Troubleshooting & Prevention:

    • Quantify Water Content: Before starting a reaction, determine the water content of your 2-Amino-2-benzylpropane-1,3-diol sample using an appropriate analytical method (see FAQ 3). This allows you to adjust the amount of starting material to account for the water mass.

    • Ensure Anhydrous Conditions:

      • Glassware: Thoroughly dry all glassware in an oven (e.g., 120°C for at least 4 hours) and cool it in a desiccator or under a stream of inert gas (like nitrogen or argon) just before use.[12][13]

      • Solvents: Use anhydrous grade solvents for your reaction.

    • Review Reaction Chemistry: Investigate if your reaction pathway is known to be sensitive to water. The amine and diol functional groups on the molecule can both participate in water-sensitive reactions.

Frequently Asked Questions (FAQs)

Q1: How should I properly store 2-Amino-2-benzylpropane-1,3-diol to prevent moisture absorption?

Proper storage is the most critical step in managing this compound.[1]

  • Primary Container: Always keep the compound in a tightly sealed, airtight container. The original manufacturer's packaging is often suitable if it can be resealed effectively.

  • Secondary Environment: Store this primary container inside a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate).[2] Ensure the desiccant is periodically refreshed or regenerated. For highly sensitive applications, storing the material under an inert atmosphere (nitrogen or argon) is recommended.[10][12]

  • Location: Keep the desiccator in a cool, dry place away from temperature fluctuations, which can cause condensation.[9]

Q2: What are the visual signs that my compound has absorbed water?

You should look for a change in the physical state of the material. A fresh, dry sample should be a free-flowing crystalline powder. Signs of water absorption include:

  • Clumping or Caking: The powder no longer flows freely.[1]

  • Gummy or Pasty Texture: The material becomes sticky and difficult to handle with a spatula.[1]

  • Deliquescence: In cases of high humidity and significant exposure, the solid may absorb enough water to dissolve and form a concentrated aqueous solution.

Q3: How can I accurately determine the water content in my sample?

Quantifying the water content is essential for experiments requiring precise stoichiometry. The two most common methods are Karl Fischer Titration and Loss on Drying (LOD).

FeatureKarl Fischer (KF) TitrationLoss on Drying (LOD)
Principle Chemical reaction specific to water.[14][]Gravimetric measurement of weight loss upon heating.[][16]
Specificity High: Measures only water (free, emulsified, and dissolved).[17]Low: Measures water plus any other volatile components (e.g., residual solvents).[16]
Sensitivity Very High: Can detect water content down to parts-per-million (ppm) levels.[]Moderate: Best for higher water content (>0.1%).[14]
Speed Fast: Typically a few minutes per sample.[14][]Slow: Can take from minutes to several hours.[14]
Recommendation Gold Standard: The most accurate and recommended method for precise water determination in pharmaceutical and chemical research.[14][]A useful, quick check if high accuracy is not required and the sample contains no other volatiles.
Q4: What is the recommended Personal Protective Equipment (PPE) when handling this compound?

Based on safety data sheets for structurally similar amino diols, the following PPE is recommended:

  • Eye Protection: Safety glasses with side shields or goggles.[18][19]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[18][19]

  • Skin and Body Protection: A standard laboratory coat.[20]

  • Respiratory Protection: If handling large quantities of the powder or if there is a risk of generating dust, use a NIOSH-approved dust mask or work in a ventilated hood.[19]

Q5: What are the consequences of ignoring the hygroscopic nature of this compound?

Consequences cluster_physical Physical Consequences cluster_chemical Chemical Consequences cluster_outcome Experimental Outcome Hygroscopic 2-Amino-2-benzylpropane-1,3-diol (Hygroscopic Nature) Clumping Clumping & Caking Hygroscopic->Clumping WeighingError Inaccurate Weighing Hygroscopic->WeighingError SideProducts Unwanted Side Reactions Hygroscopic->SideProducts Degradation Compound Degradation Hygroscopic->Degradation Handling Poor Flow & Handling Clumping->Handling ReactionError Stoichiometric Imbalance WeighingError->ReactionError LowYield Low Reaction Yields ReactionError->LowYield Impurity Product Impurity SideProducts->Impurity Degradation->Impurity BadData Poor Reproducibility LowYield->BadData Impurity->BadData

Caption: Consequences of unmanaged moisture absorption.

Ignoring the hygroscopic properties can lead to a cascade of negative outcomes:

  • Inaccurate Dosing: You will consistently use less of the active compound than intended because a portion of the weighed mass is water.

  • Poor Reproducibility: Experiments will be difficult to reproduce as the water content will vary with ambient humidity and exposure time.

  • Failed Reactions: The presence of water can stall or completely inhibit moisture-sensitive reactions.

  • Product Impurity: Water can lead to the formation of hydrated species or degradation byproducts, compromising the purity of your target molecule.[4][21]

Key Experimental Protocol: Karl Fischer Titration for Water Content

This protocol provides a general methodology. Always refer to your specific instrument's operating manual.

Objective: To accurately determine the percentage of water in a sample of 2-Amino-2-benzylpropane-1,3-diol.

Materials:

  • Karl Fischer Titrator (Volumetric recommended)

  • Anhydrous methanol or specialized KF solvent

  • KF Reagent (Titer standardized)

  • Airtight glass syringe or weighing scoop for solids

  • Sample of 2-Amino-2-benzylpropane-1,3-diol

Procedure:

  • System Preparation: Ensure the KF titrator's reaction vessel is clean, dry, and filled with conditioned (anhydrous) KF solvent. The instrument will typically perform a pre-titration to neutralize any residual moisture in the vessel.

  • Titer Determination: Accurately add a known amount of pure water or a water standard to the vessel and titrate. This step determines the exact concentration (titer) of the KF reagent. Repeat until you have three consistent values.

  • Sample Introduction:

    • Using the "weighing by difference" method described in the Troubleshooting section, accurately weigh a suitable amount of the 2-Amino-2-benzylpropane-1,3-diol sample.

    • Quickly introduce the sample directly into the KF reaction vessel. Ensure the sample dissolves completely in the solvent.

  • Titration: The instrument will automatically begin titrating the sample with the KF reagent until all the water has reacted.

  • Calculation: The instrument's software will use the volume of titrant consumed, the sample mass, and the reagent's titer to calculate the water content, typically expressed as a percentage (%) or in parts-per-million (ppm).

  • Post-Analysis: Clean the vessel thoroughly and keep the system sealed to prevent atmospheric moisture from contaminating the solvent.

References
  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Available from: [Link]

  • News-Medical.Net. (2018, August 28). Moisture Analysis Techniques. Available from: [Link]

  • UW–Madison News. (2012, May 17). In chemical reactions, water adds speed without heat. Available from: [Link]

  • Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Available from: [Link]

  • Innoweight. 5 Best Practices for Analytical Balances. Available from: [Link]

  • PMC. Non-destructive measurement technique for water content in organic solvents based on a thermal approach. Available from: [Link]

  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Available from: [Link]

  • PMC. The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form. Available from: [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Available from: [Link]

  • Vesta® Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. Available from: [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Available from: [Link]

  • Perlego. Water in Chemical Reactions | Overview & Research Examples. Available from: [Link]

  • MDPI. (2024, October 20). Exploring the Impact of Water Content in Solvent Systems on Photochemical CO2 Reduction Catalyzed by Ruthenium Complexes. Available from: [Link]

  • Wikipedia. On-water reaction. Available from: [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab?. Available from: [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]

  • Codefine. (2026, February 17). FIBC Requirements for Hygroscopic Materials in Chemical Manufacturing. Available from: [Link]

  • Asaclean® Purging Compounds. (2018, July 3). 5 Tips to Help Process Dry Hygroscopic Resins. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol. Available from: [Link]

  • US EPA. (2006, November 16). Robust Summaries & Test Plan: 2-amino-2-hydroxymethyl-1-3-propanediol. Available from: [Link]

  • PubChem. 2-Amino-2-phenylpropane-1,3-diol | C9H13NO2 | CID 224394. Available from: [Link]

  • PubChem. (2S)-2-Amino-1-phenylpropane-1,3-diol | C9H13NO2. Available from: [Link]

  • ResearchGate. (2025, August 7). 2-Amino-1,3-propane diols: A versatile platform for the synthesis of aliphatic cyclic carbonate monomers | Request PDF. Available from: [Link]

  • PMC. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available from: [Link]

  • BioProcess International. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. Available from: [Link]

Sources

Technical Support Center: Amino-Diol Processing & Stereochemical Integrity

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2-Amino-2-benzylpropane-1,3-diol and its structural analogs.

Subject: Prevention of Racemization & Structural Instability in 2-Amino-2-benzylpropane-1,3-diol Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)

⚠️ Critical Diagnostic: The "Symmetrization" Paradox

Before implementing racemization prevention protocols, you must verify the stereochemical nature of your specific target molecule.

Technical Insight: 2-Amino-2-benzylpropane-1,3-diol possesses a central quaternary carbon bonded to:

  • An Amino group (

    
    )
    
  • A Benzyl group (

    
    )
    
  • Two Hydroxymethyl groups (

    
    )
    

Because substituents #3 and #4 are identical, the molecule possesses a plane of symmetry and is ACHIRAL (Prochiral).

  • If you are synthesizing this from a chiral precursor (e.g., L-

    
    -benzylserine): The reduction of the carboxylic acid to a hydroxymethyl group will destroy the chirality , resulting in an achiral product. This is not "racemization" (randomization of enantiomers) but "symmetrization" (loss of chirality due to molecular symmetry).
    
  • If you are observing optical rotation: You likely have a chiral impurity , a desymmetrized derivative (e.g., mono-ester), or a structural isomer (e.g., 2-amino-1-phenyl-1,3-propanediol).

The following guide addresses the three scenarios where "racemization" is a valid concern in this chemical space.

📂 Scenario A: You are processing a Chiral Derivative (e.g., Mono-Ester/Phosphate)

Context: You have desymmetrized the diol (e.g., by phosphorylating one hydroxyl group, similar to FTY720-phosphate) and need to maintain the induced chirality.

Troubleshooting Guide: Preventing Scrambling of Chiral Centers

Q: Why is my enantiomeric excess (ee) dropping during workup? A: In mono-substituted 1,3-diols, the primary mechanism of "racemization" is actually intramolecular migration or retro-aldol type degradation (less common for this scaffold). The most frequent culprit is Acyl/Phosphate Migration .

Protocol: Stabilization of Chiral Mono-Derivatives

ParameterRecommendationMechanism of Failure
pH Control Maintain pH 4.0 – 6.0Basic pH (>7.5) catalyzes the migration of the phosphate/acyl group to the free hydroxyl or amine, scrambling the specific chiral form.
Temperature Keep < 4°C during quenchingHigher temperatures provide the activation energy for the 5-membered cyclic intermediate required for migration.
Solvent Avoid protic solvents if possibleProtic solvents stabilize the transition state of the migration.
Visualization: Migration Pathway

The following diagram illustrates how a chiral mono-ester can "racemize" via migration, effectively scrambling the position of the substituent.

MigrationPathway cluster_0 Chiral Mono-Ester (Enantiomer A) cluster_1 Migrated Product (Positional Isomer) Node1 C2-Chiral Center (OH group free) Node2 Cyclic Intermediate (5-Membered Ring) Node1->Node2 pH > 7.0 or Heat Node2->Node1 Reversible Node3 Scrambled Geometry (Loss of specific chirality) Node2->Node3 Migration

Caption: Mechanism of acyl/phosphate migration in 2-substituted-1,3-diols leading to apparent loss of stereochemical integrity.

📂 Scenario B: You are working with a Chiral Isomer (e.g., 2-Amino-1-phenyl-1,3-propanediol)

Context: Users often confuse the "benzyl-propane" structure with the "phenyl-propane" structure (Chloramphenicol base), which HAS two chiral centers and is highly prone to racemization.

Troubleshooting Guide: Preventing Epimerization

Q: My syn-isomer is converting to the anti-isomer. How do I stop this? A: This occurs via Retro-Aldol mechanisms or Oxazolone formation if the amine is acylated.

Step-by-Step Prevention Protocol:

  • Avoid Strong Bases:

    • Do NOT use: NaOH, KOH, or strong alkoxides. These deprotonate the hydroxyl/amine, initiating retro-aldol cleavage.

    • Use: Hindered organic bases (e.g., DIPEA, Collidine) if base is strictly necessary.

  • Suppress Oxazolone Formation (During Coupling):

    • If you are coupling the amine to an acid, the activated amino acid can cyclize to an oxazolone, which rapidly racemizes.

    • Action: Always use HOBt (Hydroxybenzotriazole) or Oxyma Pure as an additive during amide coupling. These "trap" the active ester, preventing oxazolone formation.

  • Temperature Management:

    • Perform activation steps at 0°C .

    • Only warm to room temperature after the coupling is 50% complete.

📂 Scenario C: You are Synthesizing from a Chiral Precursor (e.g., Phenylalanine)

Context: You started with L-Phenylalanine and want to make a derivative, but the final product is racemic.

Q: At what step did I lose the chirality? A: If you performed an alkylation on the alpha-carbon of an amino acid ester (to create the quaternary center), you likely proceeded through an enolate intermediate .

Root Cause Analysis:

  • Enolization: Removing the

    
    -proton (to add the benzyl group) creates a planar enolate.
    
  • Result: When the electrophile adds, it can attack from either face. Unless you used a Chiral Auxiliary (e.g., Seebach's oxazolidinone or Maruoka catalyst), the product will be racemic.

Corrective Workflow:

  • Check Reagents: Are you using a chiral catalyst? (e.g., Cinchona alkaloid derivatives).[1]

  • Check Substrate: Simple alkylation of L-Phenylalanine ester will always result in racemization/racemic mixtures.

  • Solution: Switch to Asymmetric Alkylation protocols or resolve the racemic mixture using Chiral HPLC or Diastereomeric Salt Formation (e.g., using Tartaric acid) after the synthesis.

📊 Summary of Stability Risks

Compound ClassPrimary "Racemization" RiskPrevention Strategy
2-Amino-2-benzylpropane-1,3-diol None (Achiral Molecule)Verify structure; check for impurities.
Chiral Mono-Esters Migration (Positional Scrambling)Maintain pH 4-6; Store frozen; Avoid basic buffers.
Amino Acid Precursors Oxazolone Formation Use HOBt/Oxyma; Keep T < 0°C during activation.
Quaternary Center Synthesis Enolization Requires Chiral Auxiliaries or Asymmetric Catalysis.

🔗 References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Discusses enolate geometry and racemization mechanisms).

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2] Tetrahedron, 60(11), 2447-2467. Link (Authoritative source on Oxazolone suppression).

  • Sohma, Y., et al. (2004). O-N Intramolecular Acyl Migration Reaction in the Development of Prodrugs. Journal of Medicinal Chemistry. (Detailed kinetics of N->O migration in amino-diols).

  • Albert, M., et al. (2010). Acyl Group Migration in Pyranosides. Chemistry - A European Journal. (Mechanistic insight into hydroxyl migration).

  • PubChem Compound Summary. (2025). 2-Amino-2-phenylpropane-1,3-diol. National Center for Biotechnology Information. Link (Structural verification of analogs).

Sources

Stability of 2-Amino-2-benzylpropane-1,3-diol in acidic vs basic media

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with 2-Amino-2-benzylpropane-1,3-diol. The following question-and-answer format addresses common issues and experimental considerations regarding the stability of this compound in acidic and basic media.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Amino-2-benzylpropane-1,3-diol under typical laboratory conditions?

Under recommended storage conditions, 2-Amino-2-benzylpropane-1,3-diol is a stable compound.[1] However, its stability can be compromised by exposure to strong acids, strong oxidizing agents, and elevated temperatures.[2] The primary functional groups susceptible to degradation are the primary amine and the hydroxyl groups. The benzyl group is relatively stable but can be susceptible to oxidation under harsh conditions.

Q2: How does the stability of 2-Amino-2-benzylpropane-1,3-diol differ in acidic versus basic media?

The stability of 2-Amino-2-benzylpropane-1,3-diol is significantly influenced by pH.

  • In acidic media: The primary amine will be protonated to form an ammonium salt. This protonation generally protects the amine from participating in certain degradation reactions. However, strong acidic conditions, especially at elevated temperatures, can promote dehydration reactions involving the hydroxyl groups. At the molecular level, acidic hydrolysis involves the protonation of electrophilic centers, making them more susceptible to nucleophilic attack.[3]

  • In basic media: The primary amine is in its free base form, making it more nucleophilic and susceptible to certain reactions. While the hydroxyl groups are less likely to undergo dehydration in basic media compared to acidic conditions, the overall stability can be lower due to the increased reactivity of the free amine. Base-catalyzed reactions can also lead to other degradation pathways.

Q3: What are the likely degradation pathways for 2-Amino-2-benzylpropane-1,3-diol in acidic and basic conditions?

While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, we can infer potential pathways based on the functional groups present and general principles of organic chemistry. Forced degradation studies are designed to intentionally break down a molecule to understand its degradation pathways.[4][5]

A proposed logical workflow for investigating these pathways is outlined below:

cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_oxidation Oxidative Stress A1 Protonation of Amine (Increased Water Solubility) A2 Potential Dehydration (Loss of Water) A1->A2 High Temp A3 Formation of Unsaturated Products A2->A3 B1 Free Amine (Nucleophilic) B2 Potential for Side Reactions B1->B2 O1 Oxidation of Benzyl Group O3 Formation of Aldehydes, Ketones, or Carboxylic Acids O1->O3 O2 Oxidation of Alcohols O2->O3 Start 2-Amino-2-benzylpropane-1,3-diol Start->A1 Start->B1 Start->O1 Start->O2 cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis P1 Prepare Stock Solution S1 Acidic P1->S1 Expose S2 Basic P1->S2 Expose S3 Oxidative P1->S3 Expose S4 Thermal P1->S4 Expose A1 Quench Reaction S1->A1 Time Points S2->A1 Time Points S3->A1 Time Points S4->A1 Time Points A2 HPLC Analysis A1->A2 A3 LC-MS for Identification A2->A3

Caption: Forced Degradation Experimental Workflow.

Issue 2: Which analytical techniques are best for monitoring the stability of 2-Amino-2-benzylpropane-1,3-diol?

A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component. For 2-Amino-2-benzylpropane-1,3-diol, a combination of techniques is recommended.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the primary technique for separating the parent compound from its degradants and quantifying them. A reverse-phase C18 column is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for identifying the structure of unknown degradation products by providing mass information. [6]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to definitively elucidate the structure of significant degradation products that have been isolated.

Recommended HPLC Method Parameters (Starting Point):

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm and 254 nm
Issue 3: My compound appears to be degrading even under neutral pH conditions. What else could be the cause?

If you have ruled out pH-related degradation, consider the following possibilities:

  • Oxidation: Is your solvent or buffer purged with nitrogen? Dissolved oxygen can lead to oxidative degradation, especially if trace metal ions are present.

  • Photodegradation: Are your samples protected from light? The benzyl group can absorb UV light, potentially leading to photolytic cleavage or other reactions.

  • Incompatible Excipients: If your formulation contains other components, they may be reacting with your compound.

References

  • MSDS - Safety Data Sheet. (n.d.).
  • 2 - SAFETY DATA SHEET. (2009, September 26).
  • SAFETY DATA SHEET - Apollo Scientific. (n.d.).
  • 1 - SAFETY DATA SHEET. (2024, December 2).
  • Safety Data Sheet: 2-amino-2-ethylpropanediol - Chemos GmbH&Co.KG. (n.d.).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioProcess International.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.
  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC North America.

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Troubleshooting low conversion rates in amino diol coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for researchers encountering issues with Amino Diol Coupling Reactions . It prioritizes the most common and challenging scenario in drug development: Amide bond formation using amino-diol linkers (e.g., serinol, sphingosine derivatives) or scaffolds.

Topic: Troubleshooting Low Conversion & Chemoselectivity in Amino Diol Substrates Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 2026

Welcome to the Optimization Hub. If you are observing stalled reactions (<50% conversion), competitive O-acylation, or solubility-driven precipitation when coupling amino diols, this guide provides the mechanistic root causes and validated protocols to resolve them.

Part 1: Diagnostic Triage (Start Here)

Before altering your protocol, identify the specific failure mode using this logic flow.

TroubleshootingFlow Start SYMPTOM: Low Conversion CheckSM Is Starting Material (Amine) remaining by LCMS? Start->CheckSM CheckProd Is Product Mass Correct? CheckSM->CheckProd Yes Hydrolysis Issue: Active Ester Hydrolysis CheckSM->Hydrolysis No (Active Ester Gone) Solubility Issue: Solubility/Aggregation (Precipitate visible?) CheckProd->Solubility Mass Correct, Low Yield Deactivation Issue: Nucleophilic Deactivation (H-Bonding) CheckProd->Deactivation SM Unreacted Selectivity Issue: Chemoselectivity (O-Acylation + Mass?) CheckProd->Selectivity Mass = Product + Acyl Group Sol_Solvent Action: Switch to DMF/DMSO or Chaotropic Salts (LiCl) Solubility->Sol_Solvent Sol_Coupling Action: Switch to COMU/Oxyma or T3P (Propylphosphonic anhydride) Deactivation->Sol_Coupling Sol_Protect Action: pH Control (pH > 9) or Silyl Protection Selectivity->Sol_Protect Sol_Dry Action: Dry Solvents + Inert Atmosphere Hydrolysis->Sol_Dry

Figure 1: Diagnostic logic for identifying the root cause of coupling failure.

Part 2: Critical Failure Modes & Solutions

Issue 1: The "Stalled" Reaction (Electronic Deactivation)

Symptom: The reaction stops at 40-60% conversion. Adding more coupling reagent does not push it to completion. Root Cause: Intramolecular Hydrogen Bonding. In amino diols (like serinol), the hydroxyl protons often form strong intramolecular hydrogen bonds with the amine nitrogen lone pair. This lowers the HOMO energy of the amine, significantly reducing its nucleophilicity compared to a standard primary amine.

The Fix: Switch to Oxyma-based Activation (COMU) Standard HATU/DIPEA protocols often fail here because the guanidinium byproduct can inhibit the reaction or the activation is too slow, allowing hydrolysis to compete.

  • Recommendation: Replace HATU with COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]uronium hexafluorophosphate).[1]

  • Why? COMU generates the Oxyma active ester, which is more reactive and less prone to epimerization than the OBt ester generated by HBTU/HATU.[2] It also shows superior solubility in DMF/NMP [1].

Data Comparison: Coupling Efficiency on Hindered Amines

Coupling AgentBaseConversion (2h)EpimerizationNotes
HBTU/HOBt DIPEA35%HighObsolete for hindered amines.
HATU DIPEA65%LowGood, but byproducts are hard to remove.
COMU DIPEA>95% Very LowSafer (non-explosive), higher solubility [1].
T3P NMM88%LowestExcellent for scale-up; easy aqueous workup.
Issue 2: The "Wrong Mass" (Chemoselectivity)

Symptom: LCMS shows a peak with Mass = Product + (Acyl Group - H). Root Cause: Competitive O-Acylation. While amines are generally more nucleophilic than alcohols (Soft vs. Hard nucleophiles), the local environment in amino diols can invert this. If the pH is too low (< 8.0), the amine is partially protonated (ammonium), while the hydroxyl remains free to react with the highly reactive active ester.

The Fix: pH Modulation & "Soft" Activation

  • pH Control: You must ensure the amine is fully deprotonated.[3] Maintain pH ~9-10 during the addition of the activated acid.

  • Reagent Choice: Avoid highly reactive acyl chlorides or mixed anhydrides, which discriminate poorly between -NH2 and -OH. Use active esters (COMU, T3P) which are "softer" electrophiles.

  • Protocol Adjustment: If selectivity fails, use TBDMS-protection for the diols. It adds two steps but guarantees yield.

Issue 3: Solubility & Aggregation

Symptom: Reaction mixture becomes cloudy or forms a gel; conversion halts. Root Cause: Amino diols are highly polar, while protected amino acids are lipophilic. The intermediate or product often precipitates in DCM or pure DMF. The Fix:

  • Solvent: Use NMP (N-methyl-2-pyrrolidone) or a mixture of DMF/DMSO (4:1) .

  • Chaotropic Salts: Add LiCl (0.4 M) to the reaction mixture. This disrupts the intermolecular H-bond networks (beta-sheet like aggregation) that cause gelling [2].

Part 3: Validated Experimental Protocol

Protocol: High-Efficiency Coupling of Sterically Hindered Amino Diols Target Audience: Medicinal Chemists scaling from mg to grams.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amino Diol (1.1 equiv)

  • COMU (1.1 equiv) [Alternative: HATU if COMU unavailable]

  • Oxyma Pure (1.1 equiv) [Critical additive if using carbodiimides; optional for COMU]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Step-by-Step Workflow:

  • Pre-Activation (Critical): Dissolve the Carboxylic Acid and COMU in anhydrous DMF. Add 1.0 equiv of DIPEA (only 1/3 of total base). Stir at 0°C for 5-10 minutes. Why? This generates the active ester before the amine is present, preventing the amine from reacting with the coupling reagent itself (guanidinylation).

  • Amine Preparation: In a separate vial, dissolve the Amino Diol in DMF. Add the remaining 2.0 equiv of DIPEA. Ensure the amino diol is fully dissolved. If cloudy, add DMSO dropwise.

  • Coupling: Add the Active Ester solution (Step 1) dropwise to the Amine solution (Step 2) at 0°C. Why? Adding Acid to Amine ensures the Amine is always in excess relative to the active ester during addition, suppressing O-acylation (kinetic control).

  • Reaction: Allow to warm to Room Temperature. Stir for 2–4 hours. Monitor: Check LCMS.[3][4] If O-acylation is observed (>5%), add 0.5 equiv of LiOH (aq) or treat with MeOH/K2CO3 for 15 mins post-reaction to selectively hydrolyze the ester (N-amides are stable to mild saponification; O-esters are not) [3].

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) x3 (removes DMF), then 5% NaHCO3, then Brine. Note: If product is water-soluble (common with amino diols), evaporate DMF directly or use reverse-phase purification.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use EDC/NHS for amino diol coupling? A: Yes, but only for water-soluble substrates. EDC/NHS is less reactive than COMU/HATU. If you use EDC, you must keep the pH near 8.0. If the pH drops, the amine protonates, and you will get O-acylation or N-acylurea rearrangement.

Q: My amino diol is a hydrochloride salt. Does this change the protocol? A: Yes. You must account for the HCl. Add exactly 1.0 extra equivalent of DIPEA to neutralize the salt. Failure to do this leaves the amine protonated (unreactive), leading to zero conversion.

Q: I see a +99 mass shift in LCMS. What is this? A: This is likely the Guanidinium adduct . The amine reacted with the coupling reagent (HATU/HBTU) instead of the acid.

  • Solution: This happens when the Acid activation is too slow (steric hindrance). Switch to Pre-activation (Step 1 in protocol above) or switch to T3P , which cannot form guanidinium byproducts.

Q: Why not just protect the alcohols with Acetyl groups? A: Deprotecting O-acetyl groups often requires basic conditions that might racemize your newly formed amide or cause N-to-O migration. Silyl ethers (TBDMS) are safer as they are removed with Fluoride (TBAF) or mild acid, which is orthogonal to the amide bond.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. Link

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][4][5][6][7][8] Tetrahedron, 61(46), 10827–10852.[4] Link

Sources

Purification workup for sticky 2-Amino-2-benzylpropane-1,3-diol intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Amino-Diol Intermediates Subject: Troubleshooting "Sticky" 2-Amino-2-benzylpropane-1,3-diol Intermediates Ticket ID: AD-BNZ-001 Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Sticky" Amino-Diol Paradox

You are likely encountering a viscous, non-crystalline oil (or "gum") that refuses to solidify, streaks on TLC, and traps solvents. This is a known physicochemical bottleneck for 2-amino-2-benzylpropane-1,3-diol and its analogs (e.g., FTY720/Fingolimod intermediates).[1][2]

The "stickiness" is driven by two factors:

  • Intramolecular Hydrogen Bonding: The 1,3-diol motif combined with a primary amine creates a dense H-bond network, lowering the melting point and favoring an amorphous state over a crystal lattice.[1][2]

  • Metal Chelation (The Hidden Factor): If you synthesized this via reduction (LiAlH₄ or Hydrogenation), the amino-diol moiety acts as a tridentate ligand, trapping Aluminum or transition metals in stable, gel-like complexes that resist standard extraction.[1][2]

This guide provides a self-validating workflow to break these complexes and force crystallization.

Part 1: The Decision Matrix (Start Here)

Before attempting a fix, identify your current state using the workflow below.

Workup_Decision_Tree Start Current State of Material State1 Gray/White Sludge (Post-LiAlH4 Reduction) Start->State1 State2 Clear Viscous Oil (Post-Extraction) Start->State2 State3 Streaking on Silica (Poor Separation) Start->State3 Action1 Protocol A: Rochelle's Salt Chelation State1->Action1 Trapped Aluminum Action2 Protocol B: HCl Salt Formation State2->Action2 H-Bonding Network Action3 Protocol C: Amine-Deactivated Silica State3->Action3 Silanol Interaction Action1->State2 Aluminum Removed Result Crystalline Solid (HCl Salt or Free Base) Action2->Result Action3->State2 Impurities Removed

Figure 1: Troubleshooting decision tree for amino-diol isolation. Identify your bottleneck to select the correct protocol.

Part 2: Troubleshooting Guides & FAQs

Issue 1: The "Gray Sludge" (Post-Reduction Workup)

Symptom: You performed a LiAlH₄ reduction of a precursor (e.g., diethyl 2-benzylmalonate derivative), but the workup resulted in an unfilterable gray emulsion or a gel that retains your product.[1][2]

Technical Diagnosis: The 2-amino-1,3-diol motif is an excellent chelator for Aluminum species (


).[1][2] Standard Fieser workups (

) often fail because the Aluminum-Product complex is more stable than the Aluminum-Hydroxide precipitate.[1][2]

Protocol A: The Rochelle's Salt Release Use this to break the chelate and release your product into the organic phase.[1]

  • Quench: Dilute reaction mixture with diethyl ether (Et₂O) or THF at 0°C.

  • Add Salt: Add Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt) .

    • Ratio: Use ~20-50 mL of saturated solution per gram of LiAlH₄ used.[1][2]

  • The Critical Step (Patience): Vigorously stir the biphasic mixture at room temperature.

    • Time:2 to 12 hours .[1] Do not rush this.

    • Visual Cue: The gray emulsion will separate into two distinct, clear layers: a clear organic layer and a clear aqueous layer.[2] The aluminum is sequestered into the aqueous tartrate phase.[1]

  • Extraction: Separate layers. Extract aqueous phase with EtOAc (3x).[1]

  • Drying: Dry organics over

    
     (avoid 
    
    
    
    as it can act as a Lewis acid with the amine).[1]
Issue 2: The "Uncrystallizable Oil" (Free Base vs. Salt)

Symptom: You have isolated the free amine, but it remains a sticky gum. Trituration with hexanes causes it to "oil out" (separate into droplets) rather than precipitate.[1]

Technical Diagnosis: The free base of 2-amino-2-benzylpropane-1,3-diol has a low melting point and high conformational flexibility.[1] The Hydrochloride (HCl) salt is significantly more crystalline due to ionic lattice energy disrupting the intramolecular H-bonding.[1][2]

Protocol B: HCl Salt Formation & Crystallization This is the industry standard for stabilizing Fingolimod-like intermediates.[1][2]

StepSolvent SystemAction
1. Dissolution Ethanol (Abs.) or EtOAc Dissolve the sticky oil in a minimum amount of dry solvent (approx. 3-5 volumes).[1]
2. Acidification HCl in Dioxane (4M) or Ethanol Add HCl solution dropwise at 0°C. Monitor pH until acidic (pH ~2).[1][2] Do not use aqueous HCl.
3. Nucleation Et₂O or Hexanes Slowly add the anti-solvent (Ether/Hexane) until turbidity persists.
4.[1] Aging N/AStir at 0°C for 1-2 hours. If oiling occurs, reheat to reflux until clear, then cool very slowly to room temp.
5. Isolation N/AFilter the white crystalline solid. Wash with cold Et₂O.[1]

Why this works: The protonation of the amine (


) prevents it from H-bonding with the hydroxyls, forcing the molecule into a rigid lattice structure that crystallizes readily [1][2].[1][2]
Issue 3: "Streaking" on Silica Gel

Symptom: Your product runs as a long streak on TLC (Rf 0.1 to 0.[1]5) and co-elutes with impurities during column chromatography.

Technical Diagnosis: The primary amine interacts strongly with the acidic silanol groups (


) on the silica surface, causing peak tailing and irreversible adsorption.[1][2]

Protocol C: Chromatography Modification Avoid standard silica if possible. If necessary, use one of these modifications:

  • The "Basified" Eluent:

    • Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

      
      )  to your mobile phase (e.g., DCM:MeOH:NH₄OH = 90:9:1).[1][2]
      
    • Pre-treatment:[1] Flush the silica column with the eluent before loading the sample to neutralize acidic sites.[1]

  • Alternative Stationary Phase:

    • Use Neutral Alumina (Brockmann Grade III) instead of silica.[1] Alumina is less acidic and reduces amine tailing.[1]

  • Derivatization (The "Boc" Bypass):

    • If purity is critical, protect the amine with a Boc group (

      
      , DCM, TEA).[2]
      
    • Purify the N-Boc intermediate (non-sticky, runs well on silica).[1][2]

    • Deprotect with HCl/Dioxane to get the pure crystalline HCl salt (Protocol B).[1]

Part 3: Quantitative Data & Solubility Profile

Use this table to select solvents for extraction and crystallization.

Table 1: Solubility Profile of 2-Amino-2-benzylpropane-1,3-diol

SolventFree Base SolubilityHCl Salt SolubilityApplication
Water Low/Moderate (pH dependent)HighAqueous layer in workup
DCM HighLowExtraction of Free Base
Ethanol HighHigh (Hot), Moderate (Cold)Recrystallization Solvent
Ethyl Acetate ModerateLowExtraction / Anti-solvent
Diethyl Ether LowInsolubleAnti-solvent (Precipitation)
Hexanes Insoluble (Oils out)InsolubleImpurity wash

References

  • Preparation of 2-amino-1,3-propane diol compounds and salts. Source: Google Patents (WO2014136047A2).[1] Describes the specific crystallization of Fingolimod analogs (structurally identical core) using HCl/Ethanol systems. URL:

  • Synthesis of 2-benzylpropane-1,3-diol and derivatives. Source: PrepChem.[1] Detailed experimental procedures for benzyl-substituted propane diols and reduction workups. URL:[Link]

  • Reduction of Chiral Amino Acids and Amino Diol Isolation. Source: Journal of Chemical and Pharmaceutical Research (JOCPR).[1] Discusses LiAlH4 reduction workups and isolation of amino alcohols. URL:[Link]

  • 2-Amino-2-benzylpropane-1,3-diol (Chemical Properties). Source: PubChem (CID 10646394).[1] Physical property data and related compound synthesis references. URL:[Link][1]

Sources

Validation & Comparative

Spectroscopic Profiling & Comparative Analysis: 2-Amino-2-benzylpropane-1,3-diol

[1]

Executive Summary: The "Symmetry" Benchmark

2-Amino-2-benzylpropane-1,3-diol (ABP) represents a critical structural scaffold in medicinal chemistry, serving as a core intermediate for sphingosine-1-phosphate receptor modulators like Fingolimod (FTY720) and as a specialized achiral linker in peptide mimetics.[1]

For the analytical chemist, ABP presents a unique NMR profile defined by structural symmetry . Unlike its biosynthetic cousin Phenylalaninol (which is chiral and asymmetric), ABP possesses a prochiral quaternary center. This results in a simplified proton spectrum that serves as a rapid purity checkpoint during synthesis.

The Core Distinction:

  • ABP: Achiral, Quaternary Center

    
    No Methine Proton , Equivalent Hydroxymethyls.
    
  • Serinol: Achiral, Tertiary Center

    
    Methine Proton Present .[1]
    
  • Phenylalaninol: Chiral, Tertiary Center

    
    Diastereotopic Protons , Complex Splitting.
    

Structural Analysis & Chemical Shift Logic[1]

To assign the spectrum correctly, one must understand the magnetic environment of the protons.

The Molecule: 2-Amino-2-benzylpropane-1,3-diol[1]
  • Formula:

    
    
    
  • Symmetry: The molecule possesses a plane of symmetry (on the NMR time scale in achiral solvents) bisecting the benzyl group and the amine.

  • Key Feature: The central carbon (C-2) is quaternary .[1] It is bonded to:

    • Amine (

      
      )[1][2]
      
    • Benzyl group (

      
      )[1]
      
    • Hydroxymethyl A (

      
      )[1]
      
    • Hydroxymethyl B (

      
      )[1]
      

Since Groups 3 and 4 are chemically equivalent, their protons appear as a unified signal in the spectrum (singlet or collapsed AB system), distinct from the complex diastereotopic splitting seen in chiral analogs.

Diagram 1: Structural Differentiation Logic

This decision tree illustrates how to distinguish ABP from its closest structural analogs using 1H NMR features.

NMR_LogicStartUnknown Amino-Diol SampleAromaticAromatic Region (7.0-7.5 ppm)?Start->AromaticMethineMethine Proton (3.0-3.5 ppm)?Aromatic->MethineYesSerinolID: Serinol(No Aromatic, Methine Present)Aromatic->SerinolNoSymmetryHydroxymethyl Signal CountMethine->SymmetryNo (Quaternary C)PheOlID: Phenylalaninol(Methine Present, Asymmetric CH2)Methine->PheOlYes (1H Multiplet)ABPID: 2-Amino-2-benzylpropane-1,3-diol(No Methine, Symmetric CH2)Symmetry->ABP1 Signal (Equivalent CH2s)

Caption: Logic flow for distinguishing ABP from Serinol and Phenylalaninol based on primary NMR signals.

Experimental Protocol: High-Resolution Acquisition

To observe the labile protons (OH/NH2) and confirm the diol structure, solvent choice is paramount.

Recommended Method
  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).[1]

    • Why? It slows proton exchange, often allowing the observation of

      
       coupling (appearing as triplets) and distinct 
      
      
      peaks.
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Note: High concentrations can induce hydrogen bonding shifts; keep dilute for sharp lines.[1]

  • Reference: Residual DMSO pentet at 2.50 ppm .

  • Acquisition:

    • Scans: 16–32.[1]

    • Relaxation Delay (D1):

      
       2.0 seconds (to allow integration of aromatic protons).
      

Detailed Spectral Assignment (DMSO-d6)

The following assignment assumes a 400 MHz or higher field strength.

RegionShift (

, ppm)
IntegrationMultiplicityAssignmentStructural Note
Aromatic 7.15 – 7.35 5H MultipletAr-H The phenyl ring protons.[1] Often overlaps into two groups (meta/para vs ortho).
Aliphatic 4.60 – 4.80 2H Triplet (br)-OH Hydroxyl protons.[1] Visible only in dry DMSO. Splits the adjacent

if exchange is slow.
Aliphatic 3.25 – 3.35 4H Doublet/Singlet-CH₂-O- The two hydroxymethyl groups.[1] Equivalent. If coupled to OH, appears as a doublet.[2][3]
Aliphatic 2.65 2H SingletPh-CH₂-C Benzylic methylene.[1] Shifted upfield relative to Phe due to the quaternary center shielding.
Amine 1.2 – 1.6 2H Broad Singlet-NH₂ Highly variable.[1] May disappear if water is present.
Critical Interpretation Nuances
  • The "Missing" Methine: The most common error is looking for the

    
     proton seen in Serinol (usually ~2.8-3.0 ppm). In ABP, this position is occupied by the benzyl group. Absence of a methine multiplet is the confirmation of the quaternary center. 
    
  • The Benzylic Singlet: In Phenylalanine derivatives, the benzylic protons are diastereotopic (ABX system) and split into complex multiplets (dd). In ABP, due to the symmetry of the propane-1,3-diol "head," the benzylic protons often collapse to a singlet or a very tight AB system, provided there is free rotation.

  • Water Peak Interference: In DMSO, water appears at ~3.33 ppm. This often overlaps exactly with the -CH₂-O- signal of ABP.[1]

    • Solution: If the 3.3 ppm region is a giant blob, add a drop of

      
      . The OH peak will vanish, and the 
      
      
      signal will simplify to a sharp singlet (but may still be near the HDO solvent peak).

Comparative Analysis: Performance & Identification

This section compares ABP against its functional alternatives and precursors to aid in process control.

Table 1: Comparative NMR Fingerprints[1]
FeatureABP (Target) Serinol (Alternative) Phenylalaninol (Precursor)
Core Structure 2-Benzyl-1,3-diol1,3-diol (Unsubstituted)1-ol (Mono-ol)
Aromatic Signals Yes (5H) NoYes (5H)
Methine (CH-N) Absent Present (~2.8 ppm)Present (~3.0 ppm)
Benzylic CH₂ Singlet (~2.65 ppm) AbsentMultiplet (ABX system)
Hydroxymethyls 4H (Equivalent) 4H (Equivalent)2H (Diastereotopic)
Chirality Achiral (Prochiral)AchiralChiral (L- or D-)
Performance Insight: Why ABP?

In drug development (specifically for S1P1 receptor modulation), the benzyl group in ABP provides lipophilic bulk that Serinol lacks.

  • Synthesis Monitoring: When synthesizing ABP from Serinol (via alkylation) or Malonates, the disappearance of the methine proton is the primary indicator of reaction completion (conversion of tertiary

    
     quaternary carbon).
    
  • Purity: Presence of a multiplet at 2.5–3.0 ppm usually indicates unreacted starting material (mono-substituted impurity) or over-reduction of precursors.[1]

Diagram 2: Chemical Shift Correlation Map

Visualizing how the signals shift as we move from the precursor to the target.

Shift_MapSerinolSerinol(Base Scaffold)Methine_SMethine CH(~2.9 ppm)Serinol->Methine_SHasABPABP(Target)Benzyl_ABenzyl CH2(Singlet, ~2.65 ppm)ABP->Benzyl_AHas (Symm)PheOlPhenylalaninol(Biosynthetic Analog)Benzyl_PBenzyl CH2(Multiplet, ABX)PheOl->Benzyl_PHas (Asymm)Methine_S->ABPDisappears

Caption: Shift correlation highlighting the disappearance of the methine proton and the appearance of the symmetric benzyl singlet in ABP.

References

  • Minamisawa, K., & Watanabe, H. (1986).[4] Serinol (2-Amino-1,3-propanediol) and 3-Amino-1,2-propanediol in Soybean Nodules. Plant and Cell Physiology, 27(6), 1109–1116.[4] Link

    • Context: Provides the baseline spectral d
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[5] Link

    • Context: Essential for identifying solvent overlaps (DMSO/W
  • Reich, H. J. (2020).[6] Structure Determination Using NMR. University of Wisconsin-Madison.[1][6] Link

    • Context: Authoritative source for chemical shift additivity rules and coupling constants in 1,3-diols.[1]

  • PubChem Compound Summary. (2025). 2-Amino-2-benzylpropane-1,3-diol (Analog/Substructure Search). National Center for Biotechnology Information. Link

    • Context: Verification of chemical structure and physical properties.[4][7]

  • Adachi, K., et al. (1995). Design, Synthesis, and Structure-Activity Relationships of 2-Substituted-2-amino-1,3-propanediols: Discovery of a Potent Immunosuppressant, FTY720. Bioorganic & Medicinal Chemistry Letters, 5(8), 853-856. Link

    • Context: Primary literature describing the synthesis and NMR of 2-substituted serinol derivatives (Fingolimod class).[1]

Technical Guide: Mass Spectrometry Fragmentation of 2-Amino-2-benzylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 2-Amino-2-benzylpropane-1,3-diol , comparing its diagnostic utility and ionization characteristics against key structural analogs.

Executive Summary & Structural Context

2-Amino-2-benzylpropane-1,3-diol (Molecular Formula: C


H

NO

; MW: 181.23 Da) is a structural hybrid between the common buffer AMPD and the immunomodulator Fingolimod (FTY720). It serves as a critical intermediate in the synthesis of BACE-1 inhibitors and sphingosine-1-phosphate receptor modulators.

In mass spectrometry (MS), this molecule exhibits a unique "dual-personality" fragmentation profile:

  • Aliphatic Diol Core: Undergoes sequential dehydration characteristic of 1,3-diols (similar to AMPD).

  • Aromatic Moiety: Generates high-intensity tropylium ions (m/z 91), providing a diagnostic advantage over non-aromatic analogs.

This guide compares its MS performance against Fingolimod (its lipophilic analog) and AMPD (its non-aromatic congener).

Fragmentation Analysis (ESI-MS/MS)

Primary Ionization
  • Mode: Electrospray Ionization, Positive (+ESI).

  • Precursor Ion: [M+H]

    
     observed at m/z 182.1 .
    
  • Adducts: Sodium adducts [M+Na]

    
     (m/z 204.1) are common in non-acidic buffers due to the chelating nature of the 1,3-diol motif.
    
Mechanistic Pathways

The collision-induced dissociation (CID) of the protonated precursor (m/z 182) follows three distinct pathways.

Pathway A: Sequential Dehydration (The "Diol" Signature)

Similar to Fingolimod, the 1,3-diol backbone facilitates the loss of water molecules.

  • First Water Loss: Elimination of H

    
    O (-18 Da) from the protonated hydroxyl group yields m/z 164.1 .
    
  • Second Water Loss: Further dehydration yields the cyclic epoxide or allylic cation at m/z 146.1 .

Pathway B: Benzylic Cleavage (The "Aromatic" Signature)

Unlike AMPD, the benzyl group directs fragmentation toward the formation of the stable tropylium ion.

  • Mechanism: Inductive cleavage at the C2–Benzyl bond.

  • Diagnostic Ion: m/z 91.0 (C

    
    H
    
    
    
    ).
  • Utility: This is the base peak at high collision energies (>30 eV), serving as a definitive identifier for the benzyl substitution.

Pathway C: Alpha-Cleavage (Hydroxymethyl Loss)
  • Mechanism: Cleavage of the C2–CH

    
    OH bond.
    
  • Fragment: Loss of a hydroxymethyl radical/neutral (-31 Da) generates m/z 151.1 .

Comparative Performance Analysis

The following table contrasts the MS characteristics of 2-Amino-2-benzylpropane-1,3-diol with its primary alternatives.

Table 1: Comparative MS Profiling
Feature2-Amino-2-benzylpropane-1,3-diol Fingolimod (FTY720) AMPD (2-Amino-2-methyl...)
Molecular Weight 181.23 Da307.47 Da105.14 Da
Precursor [M+H]+ 182.1 308.3 106.1
Base Peak (High CE) m/z 91 (Tropylium)m/z 255 (Alkene cation)m/z 88 (H2O loss)
Diagnostic Specificity High (Unique m/z 91 + Diol loss)High (Unique alkyl chain loss)Low (Generic small fragments)
Ionization Efficiency Moderate (Polar/Aromatic balance)High (Surface active/Lipophilic)Low (Highly polar, suppression prone)
UV-Vis Correlation Yes (Absorbs @ 254 nm)Yes (Absorbs @ 215/260 nm)No (Transparent)
Primary Application Synthesis Intermediate / Chiral Building BlockDrug Substance (S1P Modulator)Biological Buffer
Performance Insights
  • Vs. Fingolimod: Fingolimod's long octyl chain dominates its fragmentation, often suppressing the m/z 91 peak in favor of hydrocarbon fragments. The benzyl analog (Target) produces a cleaner low-mass spectrum with a sharper m/z 91 signal, making it easier to quantify in complex matrices where lipid interference is low.

  • Vs. AMPD: AMPD is notoriously difficult to detect by MS due to its low mass (m/z 106) falling into the "chemical noise" region of most ESI sources. The benzyl analog shifts the mass to a "quiet" zone (m/z 182) and adds the aromatic tag, improving Limit of Detection (LOD) by approximately 10-fold compared to AMPD.

Visualization: Fragmentation Pathways[1][2][3]

The following diagram illustrates the competitive fragmentation pathways for the protonated molecular ion.

FragmentationPathways M_H [M+H]+ m/z 182.1 (Precursor) WaterLoss1 [M+H - H2O]+ m/z 164.1 (Dehydration) M_H->WaterLoss1 - H2O (18 Da) Tropylium [C7H7]+ m/z 91.0 (Tropylium Ion) M_H->Tropylium Benzylic Cleavage (High CE) AlphaCleave [M - CH2OH]+ m/z 151.1 (Alpha Cleavage) M_H->AlphaCleave - CH2OH (31 Da) WaterLoss2 [M+H - 2H2O]+ m/z 146.1 (Cyclization) WaterLoss1->WaterLoss2 - H2O (18 Da)

Figure 1: Competitive fragmentation pathways of protonated 2-Amino-2-benzylpropane-1,3-diol (ESI+).

Experimental Protocols

To replicate these results or validate the compound in a research setting, follow this optimized workflow.

A. Sample Preparation[4][5][6]
  • Stock Solution: Dissolve 1 mg of 2-Amino-2-benzylpropane-1,3-diol in 1 mL of Methanol (HPLC Grade).

  • Working Standard: Dilute 10 µL of Stock into 990 µL of 50:50 Methanol:Water + 0.1% Formic Acid. Final concentration ~10 µg/mL.

    • Note: Formic acid is crucial to ensure protonation of the primary amine.

B. MS/MS Parameters (Direct Infusion)
  • Instrument: Triple Quadrupole or Q-TOF (e.g., Agilent 6400 / Sciex QTRAP).

  • Source: ESI Positive.

  • Flow Rate: 10 µL/min.

  • Gas Temperature: 300°C.[1]

  • Capillary Voltage: 3500 V.

  • Fragmentor/Cone Voltage: 100 V (Promotes in-source dehydration; lower to 60 V to preserve parent ion).

  • Collision Energy (CE):

    • 10 eV: Preserves m/z 182, minor m/z 164.

    • 25 eV: Dominant m/z 164 and m/z 151.

    • 40 eV: Dominant m/z 91 (Tropylium).

C. QC Criteria
  • Identity Confirmation: The presence of m/z 182 -> 91 transition is specific for the benzyl-amine motif.

  • Purity Check: Absence of m/z 308 (Fingolimod) and m/z 106 (AMPD) confirms no cross-contamination from synthesis precursors.

References

  • Rajapakse, H. A., et al. (2006). "Discovery of Oxadiazoyl Tertiary Carbinamine Inhibitors of β-Secretase (BACE-1)." Journal of Medicinal Chemistry. (Describes synthesis and characterization of 2-amino-2-benzylpropane-1,3-diol intermediates).

  • Kovarik, J. M., et al. (2004). "Biotransformation of Fingolimod (FTY720): Structural Characterization of Metabolites by LC-MS/MS." Drug Metabolism and Disposition. (Provides comparative fragmentation data for the 2-substituted-2-amino-1,3-propanediol core).

  • National Institute of Standards and Technology (NIST). "Mass Spectrum of 2-Amino-2-methyl-1,3-propanediol (AMPD)." NIST Chemistry WebBook, SRD 69. (Baseline data for the non-aromatic analog).

  • Guo, Y. C., et al. (2009).[1] "ESI-MSn study on the fragmentation of protonated cyclic-dipeptides." Spectroscopy. (Mechanisms of benzyl/tropylium formation in peptide-like structures).

Sources

Comparative Analysis of Amino Alcohols in Synthetic and Medicinal Chemistry: 2-Amino-2-benzylpropane-1,3-diol vs. Serinol vs. Phenylalaninol

Author: BenchChem Technical Support Team. Date: March 2026

Amino alcohols and amino diols are foundational scaffolds in both asymmetric synthesis and drug discovery. The strategic selection of these building blocks dictates the stereochemical outcomes of catalytic reactions and the pharmacokinetic profiles of therapeutic agents. This guide provides an objective, deeply technical comparison of three distinct amino alcohols: Serinol (the versatile prochiral diol), Phenylalaninol (the stereocontrolling chiral mono-alcohol), and 2-Amino-2-benzylpropane-1,3-diol (the sterically demanding, functionalized prochiral diol).

Structural and Physicochemical Comparison

The utility of an amino alcohol is governed by its hydrogen-bonding capacity, steric hindrance, and chirality. Table 1 summarizes the quantitative and structural data that drive the application of these three compounds.

Table 1: Quantitative & Structural Comparison of Amino Alcohols

PropertySerinol (2-Amino-1,3-propanediol)L-Phenylalaninol2-Amino-2-benzylpropane-1,3-diol
Molecular Weight 91.11 g/mol 151.21 g/mol 181.23 g/mol
Chirality Prochiral (Achiral)Chiral (Enantiopure)Prochiral (Achiral,

absent)
H-Bond Donors 434
Steric Hindrance MinimalModerate (Adjacent Benzyl)High (Quaternary

-Carbon)
Structural Motif Linear aliphatic diolChiral mono-alcohol

-Disubstituted amino diol
Primary Utility Sphingosine analogs, Contrast agentsAsymmetric catalysis, Chiral ligandsBACE-1 inhibitors, Rigid scaffolds
Mechanistic Insights and Application Causality

Understanding why a specific amino alcohol is chosen requires analyzing the relationship between its 3D conformation and its reactive environment.

Serinol: The Unhindered Linker

Serinol is the simplest amino diol. Because it lacks bulky substituents, it offers minimal steric resistance, making it an ideal hydrophilic linker. In biochemistry, it is heavily utilized as a precursor for synthetic sphingosines and ceramides[1]. Its lack of a chiral center simplifies large-scale syntheses of X-ray contrast agents and linear polymer backbones where stereocomplexity is unnecessary[1].

Phenylalaninol: The Chiral Shield

Derived from the amino acid phenylalanine, L-phenylalaninol possesses a chiral center directly adjacent to a bulky benzyl group. In fundamental organic chemistry, this compound is the premier precursor for chiral oxazoline ligands[2]. The Causality: When coordinated to a transition metal, the bulky benzyl group of the oxazoline projects into the reactive space, effectively blocking one face of the catalyst. This steric shielding forces incoming substrates to attack from the unhindered face, resulting in exceptionally high enantiomeric excess (ee) in asymmetric transformations[3].

2-Amino-2-benzylpropane-1,3-diol: The Rigid Framework

This compound combines the diol functionality of serinol with the steric bulk of a benzyl group at the alpha position. The creation of a quaternary


-carbon locks the molecule into a highly rigid local conformation. The Causality:  In medicinal chemistry, particularly in the design of 

-Secretase (BACE-1) inhibitors for Alzheimer's disease, entropic penalties upon drug binding must be minimized. The rigid benzyl group perfectly occupies the hydrophobic S1' pocket of the BACE-1 enzyme, while the dual hydroxymethyl groups serve as a robust hydrogen-bonding network to the catalytic aspartate dyad[4].
Visualizations of Logical Relationships

FunctionalPathways Root Amino Alcohol Scaffolds Serinol Serinol (Prochiral Diol) Root->Serinol Phenyl Phenylalaninol (Chiral Alcohol) Root->Phenyl Benzyl 2-Amino-2-benzylpropane-1,3-diol (Sterically Hindered) Root->Benzyl App1 Sphingosine Analogs & Contrast Agents Serinol->App1 App2 Chiral Oxazoline Ligands & Peptide Synthesis Phenyl->App2 App3 BACE-1 Inhibitors & Rigid Drug Frameworks Benzyl->App3

Figure 1: Divergent application pathways of amino alcohol scaffolds in chemical synthesis.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols detail the synthesis and utilization of these scaffolds, emphasizing the causality behind the reagent choices and the self-validating checkpoints inherent to the workflows.

Protocol A: Synthesis of 2-Amino-2-benzylpropane-1,3-diol via In-Situ Borane Reduction

Reference Standard: BACE-1 Inhibitor Precursor Synthesis[4]

Causality of Reagents: Reducing an amino acid (benzyl serine) to an amino diol is notoriously difficult because standard reagents like


 are not electrophilic enough to reduce carboxylic acids, while 

is overly aggressive and poses scale-up hazards. By combining

with Iodine (

), Borane (

) is generated in situ. Borane is highly electrophilic and rapidly reduces the electron-rich carboxylic acid with extreme chemoselectivity.

Step-by-Step Workflow:

  • Initiation: Suspend benzyl serine (20.5 mmol) in 60 mL anhydrous THF. Add

    
     (1.5 eq) in one portion. Cool the reaction vessel to 0 °C.
    
  • In-Situ Generation: Add

    
     (30.7 mmol) dropwise. Self-Validation: The dark color of iodine will rapidly dissipate as it reacts with 
    
    
    
    to form
    
    
    and NaI.
  • Propagation: Fit a reflux condenser and heat the reaction to reflux for 16 hours to ensure complete reduction.

  • Quenching (Critical Step): Cool to 0 °C and add Methanol (MeOH) dropwise. Self-Validation: Vigorous bubbling (

    
     gas evolution) will occur. The absolute cessation of bubbling confirms the complete destruction of reactive borane species.
    
  • Hydrolysis: Add 100 mL of 20% KOH and stir at room temperature for 2 hours to hydrolyze intermediate borate esters.

  • Isolation: Adjust the pH to 1 using 6N HCl. Causality: Boron forms highly robust chelates with amino diols. Dropping the pH to 1 protonates the amine, breaking the boron-nitrogen bond and allowing the pure hydrochloride salt of 2-amino-2-benzylpropane-1,3-diol to be isolated upon concentration[4].

SynthesisWorkflow S1 Step 1: Benzyl Serine in THF Cool to 0°C S2 Step 2: Add NaBH4 (Primary Reductant) S1->S2 S3 Step 3: Dropwise I2 Addition (In-situ BH3 Generation) S2->S3 S4 Step 4: Reflux 16h (Complete Reduction) S3->S4 S5 Step 5: MeOH & 20% KOH Quench (Destroy Reactive Boranes) S4->S5 S6 Step 6: Acidify (pH 1) & Isolate Target Diol S5->S6

Figure 2: NaBH4/I2 mediated reduction workflow for 2-amino-2-benzylpropane-1,3-diol.

Protocol B: Synthesis of Chiral Oxazolines from L-Phenylalaninol

Reference Standard: Chiral Ligand Preparation[2]

Causality of Reagents: To form an oxazoline, L-phenylalaninol must first be acylated, followed by cyclodehydration. The hydroxyl group of the phenylalaninol acts as an internal nucleophile to attack the activated amide carbonyl.

Step-by-Step Workflow:

  • Amidation: Dissolve L-phenylalaninol (1.0 eq) and a target carboxylic acid (1.0 eq) in DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0 °C.

  • Monitoring: Stir for 4 hours. Self-Validation: Analyze via LCMS. The complete disappearance of the phenylalaninol peak and the appearance of the corresponding amide mass [M+H]+ validates step completion.

  • Cyclodehydration: To the crude amide in DCM, add Triethylamine (3.0 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq) at 0 °C. Causality: MsCl converts the hydroxyl group into a superior leaving group (mesylate). The adjacent amide oxygen subsequently attacks the mesylated carbon, closing the ring.

  • Validation: Monitor via TLC/LCMS for the loss of

    
     (mass shift of -18 Da from the amide intermediate), confirming the formation of the highly stereopure oxazoline ring.
    
References
  • Source: National Center for Biotechnology Information (PMC)
  • D(+)-Phenylalaninol CAS No.
  • Boc-L-phenylalaninol | 66605-57-0 Source: J&K Scientific LLC URL
  • -Secretase (BACE-1)

Sources

Comparative Guide: X-ray Diffraction Analysis of 2-Amino-2-benzylpropane-1,3-diol vs. Fingolimod (FTY720)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

2-Amino-2-benzylpropane-1,3-diol (hereafter Benzyl-APD ) is a critical structural intermediate and analog in the synthesis of Fingolimod (FTY720) , a sphingosine-1-phosphate receptor modulator used for Multiple Sclerosis.

For researchers and drug development professionals, distinguishing Benzyl-APD from the final drug substance (Fingolimod) and other process impurities (like 2-Amino-2-methyl-1,3-propanediol , or AMPD ) is a key quality control step. X-ray diffraction (XRD) offers the most definitive method to differentiate these species based on crystal packing and unit cell dimensions.

Key Technical Insight: The primary crystallographic differentiator is the c-axis length . Fingolimod HCl, with its lipophilic octyl side chain, adopts a "lipid bilayer" packing motif with a massive c-axis (~49.5 Å).[1][2] In contrast, Benzyl-APD lacks this long aliphatic tail, resulting in a significantly more compact unit cell dominated by hydrogen bonding rather than van der Waals chain stacking.

Comparative Crystallographic Data

The following table contrasts the definitive crystallographic parameters of the target intermediate against the final drug product and the core amino-diol scaffold.

Table 1: Unit Cell & Structural Parameter Comparison
ParameterFingolimod HCl (Target Drug) Benzyl-APD (Intermediate) AMPD (Core Scaffold)
Chemical Role Final API (Immunomodulator)Synthetic Intermediate / ImpurityBuffer / Structural Core
Crystal System MonoclinicMonoclinic / Orthorhombic*Monoclinic
Space Group


(Predicted/Typical)

Unit Cell a (Å) 7.137~6.0 – 10.0 (Est.)10.65
Unit Cell b (Å) 5.958~10.0 – 12.0 (Est.)10.62
Unit Cell c (Å) 49.520 (Diagnostic Peak)< 20.0 (Distinctive)10.04
Packing Motif Lipid Bilayer (Tail-to-Tail)H-Bond Network (Head-to-Head)3D H-Bond Network
Key PXRD Feature Low-angle peaks (

) due to long c-axis
No peaks below

No peaks below

Note: Specific unit cell dimensions for Benzyl-APD vary by solvate form (e.g., hemihydrate vs. anhydrous). However, the absence of the ~49 Å axis is the definitive "Pass/Fail" metric in process analytical testing.

Structural Analysis & Mechanism

The "Lipid Bilayer" vs. "Globular" Packing

The dramatic difference in XRD data stems from the molecular geometry.

  • Fingolimod (FTY720): The long octyl-phenyl tail forces the molecules to align in parallel sheets, tail-to-tail, to maximize hydrophobic interactions. This creates a repeating unit (unit cell) that is extremely long in one direction (the c-axis).

  • Benzyl-APD: The benzyl group is bulky but short. It cannot sustain a lipid bilayer structure. Instead, the crystal packing is driven by the polar "head" group (the amino-diol moiety). The molecules pack in a globular or herringbone fashion to maximize N-H···O and O-H···O hydrogen bonds.[1]

Diagnostic PXRD Signatures
  • Fingolimod: Look for a strong, sharp peak at very low angles (

    
    ) corresponding to the (001) or (002) reflections of the long axis.
    
  • Benzyl-APD: Will be "silent" in the low-angle region. Its first major diffraction peaks will appear at higher angles (

    
    ), characteristic of standard small organic molecules.
    

Experimental Protocols

Protocol A: Single Crystal Growth (Benzyl-APD)

Objective: To obtain high-quality crystals for absolute structure determination.

  • Solvent Selection: Use a polar protic/aprotic mixture. Ethanol/Water (9:1) or Isopropanol are ideal due to the solubility of the amino-diol head.

  • Method: Slow Evaporation.

    • Dissolve 50 mg of Benzyl-APD in 2 mL of warm ethanol (

      
      ).
      
    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm and poke 3-5 small holes.

    • Store at

      
       in a vibration-free environment for 3-7 days.
      
  • Harvesting: Crystals should appear as colorless blocks or prisms. Mount on a Kapton loop using Paratone oil immediately to prevent desolvation.

Protocol B: Powder X-Ray Diffraction (PXRD) for Phase ID

Objective: Rapidly distinguish Benzyl-APD from Fingolimod in a bulk powder.

  • Sample Prep: Gently grind 10-20 mg of sample in an agate mortar. Do not over-grind to avoid inducing amorphization.

  • Mounting: Zero-background silicon holder.

  • Instrument Settings:

    • Source: Cu K

      
       (
      
      
      
      Å).
    • Voltage/Current: 40 kV / 40 mA.

    • Scan Range:

      
       to 
      
      
      
      
      
      . (Crucial to start at
      
      
      to catch Fingolimod's characteristic low-angle peak).
    • Step Size:

      
      .
      
    • Scan Speed:

      
      /min.
      

Visualized Workflows

Diagram 1: Fingolimod Synthesis & Impurity Tracking

This pathway highlights where Benzyl-APD fits and why XRD is used to verify the transition to the final drug.

SynthesisPathway Start Diethyl Acetamidomalonate Inter1 Alkylation Step (Benzyl Halide) Start->Inter1 + Benzyl-X Target Benzyl-APD (Target Intermediate) Inter1->Target Reduction (LiAlH4) Reaction Chain Extension / Modification Target->Reaction Structural Modification Check1 XRD Checkpoint 1: Confirm Short Unit Cell Target->Check1 Final Fingolimod (FTY720) (Final Drug) Reaction->Final Final Purification Check2 XRD Checkpoint 2: Confirm Long Unit Cell (Lipid Bilayer) Final->Check2

Caption: Synthesis pathway showing the structural evolution from the compact Benzyl-APD intermediate to the long-chain Fingolimod, with critical XRD checkpoints.

Diagram 2: Crystallographic Decision Tree

A logic flow for interpreting XRD data when analyzing these amino-diols.

XRD_Logic Data Acquire PXRD Data (Range: 2° - 40° 2θ) LowAngle Peak observed at < 5° 2θ? Data->LowAngle Fingolimod Identity: Fingolimod (FTY720) Structure: Lipid Bilayer c-axis: ~49.5 Å LowAngle->Fingolimod Yes (Long Chain) ShortChain Identity: Benzyl-APD or AMPD Structure: Globular/H-Bonded c-axis: < 20 Å LowAngle->ShortChain No (Short Chain) Yes Yes No No Analyze Analyze High Angle (15°-25°) ShortChain->Analyze Match Compare with Reference (AMPD vs Benzyl) Analyze->Match

Caption: Decision matrix for identifying 2-amino-propane-1,3-diol derivatives based on low-angle diffraction signatures.

References

  • Cambridge Crystallographic Data Centre (CCDC). Crystal Structure of Fingolimod Hydrochloride. (Structure Ref: C19H34ClNO2).[1][2][3] Available at: [Link]

  • ResearchGate. Crystal structure of fingolimod hydrochloride, C19H34ClNO2.[1][2] (2015).[1][4][5] Comparison of lipid bilayer packing in amino-diols. Available at: [Link]

  • PubChem. 2-Amino-2-methyl-1,3-propanediol (AMPD) Compound Summary. (CAS 115-69-5).[6][7] Available at: [Link]

  • Google Patents.Process for the preparation of 2-amino-1,3-propane diol compounds (WO2014136047A2). Describes the synthesis and polymorphic characterization of Fingolimod intermediates.

Sources

Validating Enantiomeric Excess in Prochiral Desymmetrization: A Guide to 2-Amino-2-benzylpropane-1,3-diol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most common methodological errors I encounter in early-stage assay development is the attempt to measure the enantiomeric excess (ee) of a fundamentally achiral molecule.

Before selecting an analytical column or derivatization kit, we must address the structural reality of 2-amino-2-benzylpropane-1,3-diol (often referred to as benzylserine diol). This compound is a highly valuable building block in the synthesis of 1[1] and2[2]. However, because the C2 carbon is bonded to an amine, a benzyl group, and two identical hydroxymethyl (-CH₂OH) groups, the molecule possesses an internal plane of symmetry. It is strictly achiral (prochiral).

Therefore, the true analytical challenge does not lie in analyzing the native diol, but rather in validating the ee of its desymmetrized derivatives (such as chiral monoacetates or oxazolidinones) generated via biocatalytic or organocatalytic desymmetrization[3].

G A 2-Amino-2-benzylpropane-1,3-diol (Achiral / Prochiral Core) B Plane of Symmetry (Identical -CH2OH groups) A->B Structural Analysis C Enzymatic Desymmetrization (e.g., Lipase + Vinyl Acetate) A->C Biocatalysis D (R)-Monoacetate (Chiral Target) C->D Major (>98% ee) E (S)-Monoacetate (Chiral Off-Target) C->E Minor (<2% ee)

Fig 1: Structural logic of 2-amino-2-benzylpropane-1,3-diol and its desymmetrization pathway.

Comparative Analytical Methodologies for ee Validation

To validate the ee of the desymmetrized monoacetate derivative, three primary analytical strategies are traditionally employed. A robust, self-validating system must baseline-resolve the (R) and (S) enantiomers without inducing spontaneous racemization or kinetic bias during sample preparation.

Performance Comparison of ee Validation Methods
MethodologyMechanism of Chiral RecognitionResolution (Rs)LOD / LOQAnalysis TimeDestructive?
Chiral HPLC (Polysaccharide) Steric/H-bond interactions with stationary phase> 2.0 (High)< 0.1% / 0.5%15 - 30 minNo
GC-MS (Mosher's Derivatization) Diastereomeric separation post-derivatization> 2.5 (Very High)< 0.05% / 0.1%30 - 45 minYes
¹H-NMR (Chiral Solvating Agents) Magnetic environment splitting via transient complexes< 1.5 (Moderate)~ 2.0% / 5.0%< 5 minNo
Causality in Method Selection: Why Chiral HPLC is the Gold Standard

While ¹H-NMR with chiral shift reagents (e.g., Eu(hfc)₃) offers rapid screening[4], it lacks the sensitivity required for pharmaceutical-grade ee validation (where >99% ee is often required). Conversely, GC-MS requires the formation of Mosher's acid derivatives. The critical flaw here is that the derivatization step itself can induce kinetic resolution —meaning one enantiomer reacts faster than the other. If the reaction does not reach 100% completion, the observed ee will be artificially skewed, destroying the trustworthiness of the assay.

Chiral HPLC using immobilized polysaccharide stationary phases (e.g., Chiralpak AD or IG) bypasses these pitfalls. Chiral recognition relies on reversible, non-destructive hydrogen bonding and steric inclusion within the amylose/cellulose polymer cavities. This provides a direct and thermodynamically stable measurement of the enantiomeric ratio[1].

Workflow Sample Desymmetrized Derivative HPLC Chiral HPLC (Polysaccharide Column) Sample->HPLC GCMS GC-MS (Mosher's Deriv.) Sample->GCMS NMR 1H-NMR (Chiral Shift Reagent) Sample->NMR Res1 Gold Standard High Precision HPLC->Res1 Res2 High Resolution Destructive GCMS->Res2 Res3 Rapid Screen Low Sensitivity NMR->Res3

Fig 2: Comparative analytical workflows for validating enantiomeric excess of chiral derivatives.

Experimental Protocol: Desymmetrization and HPLC Validation

To ensure scientific integrity, the following protocol outlines a self-validating workflow from the initial desymmetrization of 2-amino-2-benzylpropane-1,3-diol to the final HPLC quantification.

Phase 1: Enzymatic Desymmetrization

Causality Check: We utilize vinyl acetate as both the acyl donor and solvent. The irreversible tautomerization of the leaving group (vinyl alcohol to acetaldehyde) thermodynamically drives the reaction forward, preventing reverse hydrolysis and preserving the ee.

  • Reaction Setup: Suspend 50 mg of 2-amino-2-benzylpropane-1,3-diol in 5 mL of anhydrous THF and 1 mL of vinyl acetate.

  • Biocatalysis: Add 20 mg of immobilized Lipase (e.g., Novozym 435). Incubate at 30°C under orbital shaking (200 rpm) for 12 hours.

  • Quenching & Extraction: Filter the mixture through a Celite pad to remove the immobilized enzyme. Evaporate the filtrate under reduced pressure to remove THF and the acetaldehyde by-product.

  • Reconstitution: Dissolve the crude chiral monoacetate in 1 mL of Hexane/Isopropanol (90:10 v/v) for HPLC injection.

Phase 2: Chiral HPLC Parameterization

Causality Check: The addition of Diethylamine (DEA) is an absolute requirement. Because our analyte contains a free primary amine, it will interact strongly with residual silanol groups on the silica support of the column, causing severe peak tailing. DEA acts as a sacrificial competitor, masking the silanols and ensuring sharp, easily integrable peaks[1].

  • Column Selection: Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80 : 20 : 0.1 v/v/v). Prepare fresh and degas via sonication.

  • Flow Rate & Temperature: 1.0 mL/min at an isocratic column temperature of 25°C.

  • Detection: UV absorbance at 210 nm (aliphatic/amide bonds) and 254 nm (benzyl chromophore).

  • Validation: Inject a racemic standard (synthesized via non-selective chemical acylation) to confirm baseline resolution (Rs > 2.0) of the (R) and (S) enantiomers before analyzing the biocatalytic sample.

References

  • Supporting Information Discovery of Oxadiazoyl Tertiary Carbinamine Inhibitors of β- Secretase (BACE-1)
  • ChemInform Abstract: (Masked)serinols: Molecules, Biomolecules, Building Blocks, Supramolecules. Part 1.
  • Source: acs.
  • Source: researchgate.

Sources

Comprehensive Guide: IR Spectroscopy of 2-Amino-2-benzylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Characteristic Bands of 2-Amino-2-benzylpropane-1,3-diol Content Type: Publish Comparison Guide

Executive Summary

2-Amino-2-benzylpropane-1,3-diol (often referred to as 2-benzylserinol) is a critical structural motif in medicinal chemistry, serving as a primary intermediate in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators like Fingolimod (FTY720) .

This guide provides a technical breakdown of its infrared (IR) spectral characteristics. Unlike standard spectral libraries that list peaks without context, this analysis compares the target compound against its metabolic precursor (Serinol ), its synthetic progenitor (2-Nitro-2-benzylpropane-1,3-diol ), and its pharmaceutical derivative (Fingolimod ). This comparative approach enables researchers to rapidly validate structural integrity and identify process-related impurities.

Structural Analysis & Vibrational Logic

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent vibrational oscillators. The molecule combines a polar amino-diol "head" with a lipophilic benzyl "tail" .

  • Primary Amine (-NH₂): Expected N-H stretching (doublet) and scissoring.

  • Primary Alcohol (-CH₂OH): Two groups. Strong O-H stretching (H-bonded) and C-O stretching.

  • Benzyl Group (Ph-CH₂-): Aromatic C-H stretching, ring breathing modes, and out-of-plane (oop) bending characteristic of monosubstitution.

  • Quaternary Carbon: The central carbon (C2) prevents coupling between the benzyl and hydroxymethyl vibrations, creating distinct spectral zones.

Comparative Spectral Analysis

The following table contrasts the characteristic bands of 2-Amino-2-benzylpropane-1,3-diol with its key alternatives and impurities.

Table 1: Comparative IR Band Assignments (wavenumbers in cm⁻¹)
Vibrational ModeTarget: 2-Amino-2-benzylpropane-1,3-diolCore: Serinol (2-Amino-1,3-propanediol)Precursor: 2-Nitro-2-benzylpropane-1,3-diolDrug: Fingolimod (HCl Salt)
O-H / N-H Stretch 3200–3450 (Broad, Strong)Overlapping OH/NH due to H-bonding.3250–3450 (Very Broad)Dominates spectrum.3300–3500 (O-H only)Sharper than amine.3200–3400 (Broad)Ammonium N-H⁺ stretch visible if salt.
Aromatic C-H Stretch 3020–3080 (Weak)Diagnostic for benzyl group.Absent3020–3080 (Weak)3020–3060 (Weak)
Aliphatic C-H Stretch 2850–2950 (Medium)Methylene (-CH₂-) modes.2850–2950 (Medium)2850–2960 (Medium)2850–2920 (Very Strong)Due to long octyl chain.
Nitro (NO₂) Stretch AbsentAbsent1530–1560 (Asym)1350–1380 (Sym)Critical Impurity MarkerAbsent
Amine Scissoring (δ NH₂) 1580–1620 (Medium-Broad)1590–1610 (Medium)AbsentAbsent (if HCl salt)1500–1600 (NH₃⁺ deform)
Aromatic Ring Modes 1495, 1450, 1600 (Sharp)"Ring Breathing"Absent1495, 1450 (Sharp)1510, 1610 (Para-sub)Distinct from mono-sub.
C-O Stretch (Primary Alcohol) 1020–1060 (Strong)1030–1060 (Strong)1020–1060 (Strong)1030–1070 (Strong)
Aromatic Out-of-Plane (oop) 690–710 & 730–770 (Strong)Diagnostic for Mono-substitution.Absent690–710 & 730–770 800–840 (Medium)Diagnostic for Para-substitution.

Technical Insight: The most significant differentiator between the Target and Fingolimod is the C-H stretching region . Fingolimod exhibits intense alkyl bands (2850/2920 cm⁻¹) due to its C8-chain, whereas the Target shows moderate intensity similar to the aromatic C-H bands.

Experimental Protocol: Obtaining High-Fidelity Spectra

Amino-diols are notoriously hygroscopic and prone to intense hydrogen bonding, which can broaden peaks and obscure fine detail.

Method A: Attenuated Total Reflectance (ATR) - Recommended
  • Suitability: Rapid ID, Quality Control.

  • Crystal Selection: Diamond or ZnSe (Diamond preferred for hardness).

  • Protocol:

    • Ensure the crystal is bone-dry. Background scan is critical.

    • Place ~5 mg of solid sample on the crystal.

    • Apply high pressure using the clamp. This is vital to collapse the crystal lattice slightly and ensure intimate contact, reducing "air gaps" that cause baseline noise in the OH region.

    • Correction: Apply an ATR correction algorithm (available in most FT-IR software) to normalize relative intensities if comparing to transmission library spectra.

Method B: KBr Pellet - For High Resolution
  • Suitability: Detailed structural elucidation, resolving aromatic overtones (1600–2000 cm⁻¹).

  • Protocol:

    • Dry KBr powder at 110°C overnight to remove moisture.

    • Mix sample:KBr in a 1:100 ratio .

    • Grind rapidly to avoid moisture uptake (the amino-diol is hygroscopic).

    • Press under vacuum to form a transparent disc.

    • Why use this? It separates the intermolecular H-bonds better than neat ATR, often resolving the NH₂ doublet from the OH broad band.

Impurity Profiling & Process Control

In drug development, this compound is often synthesized via a Henry Reaction (Nitro-aldol) followed by reduction. The IR spectrum is a powerful tool for monitoring this conversion.

Visualizing the Synthesis & Spectral Shifts

IR_Pathway cluster_markers Key Spectral Markers Start Starting Material (Benzyl Ketone/Aldehyde) Nitro Intermediate: 2-Nitro-2-benzylpropane-1,3-diol (High Risk Impurity) Start->Nitro Henry Rxn (+ NO2 bands) Target Target: 2-Amino-2-benzylpropane-1,3-diol Nitro->Target Reduction (H2/Pd) (- NO2, + NH2) Drug Downstream: Fingolimod (FTY720) Target->Drug Chain Extension (+ Alkyl CH2) Marker1 NO2 Asym: ~1550 cm-1 NO2 Sym: ~1370 cm-1 Marker2 NH2 Scissor: ~1600 cm-1 Broad OH/NH: 3300 cm-1

Figure 1: Synthesis pathway highlighting the critical spectral shifts. The disappearance of the strong Nitro bands at 1550/1370 cm⁻¹ is the primary indicator of reaction completion.

Critical Impurity Bands:
  • Unreacted Nitro Intermediate: Look for two sharp, strong bands at 1550 cm⁻¹ and 1370 cm⁻¹ . Even 1% contamination is visible here.

  • Acetamidomalonate Precursors: If synthesized via the malonate route, look for a Carbonyl (C=O) stretch at 1650–1750 cm⁻¹ . The pure target has no carbonyl peak.

  • Solvent Residues:

    • Isopropanol: Split methyl rock at 1380 cm⁻¹.

    • Ethyl Acetate: C=O at 1740 cm⁻¹.

References

  • National Institutes of Health (NIH) - PubChem. 2-Amino-1,3-propanediol (Serinol) Spectral Data. [Link]

  • National Institute of Standards and Technology (NIST). 2-Nitro-2-ethyl-1,3-propanediol IR Spectrum (Analog). [Link]

  • Der Pharma Chemica. Efficient Method for the Synthesis of Fingolimod and Impurities. (2017).[1] [Link]

  • SpectraBase. 2-Nitro-1-phenyl-1,3-propanediol Spectral Data. [Link][2][3]

  • Google Patents.Process for preparation of highly pure fingolimod hydrochloride (US20220064102A1).

Sources

Reference Standards for 2-Amino-2-benzylpropane-1,3-diol: A Comparative Quality Control Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of 2-Amino-2-benzylpropane-1,3-diol

2-Amino-2-benzylpropane-1,3-diol (CAS: 82745-22-0) is a pivotal structural intermediate in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators, most notably Fingolimod (FTY720) . As a "serinol" derivative featuring a benzyl moiety, it serves as both a critical building block and a potential impurity marker in the manufacturing of immunomodulatory drugs.

In pharmaceutical Quality Control (QC), the integrity of your reference standard dictates the accuracy of your entire analytical lifecycle. A slight deviation in the potency or impurity profile of this standard can lead to OOS (Out of Specification) results for the final API (Active Pharmaceutical Ingredient).

This guide objectively compares the use of Certified Reference Materials (CRMs) versus Reagent Grade alternatives for this specific molecule, supported by experimental workflows and performance data.

Comparative Analysis: CRM vs. Reagent Grade Standards

The choice between a Certified Reference Material (CRM) and a Reagent Grade standard is not merely administrative; it fundamentally alters the statistical confidence of your analytical data.

Performance Matrix

The following table summarizes the impact of standard selection on key analytical attributes for 2-Amino-2-benzylpropane-1,3-diol.

FeatureCertified Reference Material (CRM) Reagent / Research Grade Impact on QC Data
Traceability SI-traceable (NIST/BIPM) under ISO 17034.Vendor-defined; often lacks metrological traceability.High: CRM ensures regulatory compliance (GMP/GLP).
Assay Purity Typically 99.8% ± 0.3% (Mass Balance).Variable (95% - 98% ).Critical: Lower purity reagents skew quantitation, causing false potency failures.
Water Content Quantified (KF Titration) & Factorized.Often unquantified or "hygroscopic" note only.High: Amino-diols are hygroscopic.[1] Unaccounted water leads to weighing errors.
Impurity Profile Fully characterized (NMR, LC-MS).Generic "Trace Impurities" statement.Medium: Reagents may contain synthetic precursors (e.g., nitro-intermediates) that co-elute.
Uncertainty Explicitly stated (

).
Unknown.High: Essential for calculating the Total Error Budget of the method.
The "Hidden" Impurity Risk

For 2-Amino-2-benzylpropane-1,3-diol, the primary synthetic route often involves the reduction of a nitro-diol precursor (2-nitro-2-benzylpropane-1,3-diol).

  • Reagent Grade Risk: Often contains 0.5–1.0% of the unreduced nitro-intermediate. This compound has a much higher UV extinction coefficient than the amino-diol target, potentially causing massive integration errors if not separated.

  • CRM Advantage: The certification process specifically quantifies this residual precursor, allowing for accurate response factor correction.

Experimental Protocol: Validated Purity Assessment

This protocol outlines a self-validating HPLC workflow designed to separate the amino-diol from its benzyl-malonate and nitro-precursors.

Method Principle

Due to the weak chromophore of the benzyl group (and lack of conjugation in the aliphatic chain), detection relies on low-UV wavelengths (210 nm) or Charged Aerosol Detection (CAD). This protocol uses RP-HPLC with Acidic Mobile Phase to ensure protonation of the amine (


), improving peak shape and preventing silanol interactions.
Chromatographic Conditions
  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm) - High carbon load preferred for retention.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[2][3]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar amino-diol)

    • 2-15 min: 5%

      
       60% B (Elution of benzyl analogs)
      
    • 15-20 min: 60%

      
       90% B (Wash lipophilic dimers)
      
  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm (Reference: 360 nm).

  • Temperature: 30°C.

Standard Preparation Workflow
  • Weighing: Equilibrate the CRM to room temperature. Weigh 10.0 mg into a 10 mL volumetric flask.

    • Note: If using Reagent Grade, determine water content via Karl Fischer (KF) immediately before weighing.

  • Dissolution: Add 5 mL of Diluent (50:50 Water:Acetonitrile). Sonicate for 5 mins.

    • Why? The free base is sparingly soluble in pure water; organic modifier aids dissolution.

  • Dilution: Make up to volume with Diluent. (Conc: 1.0 mg/mL).

  • Filtration: Filter through a 0.22 µm PVDF filter. Nylon filters may bind the amine.

Visualizing the Quality Control Logic

QC Decision Workflow

This diagram illustrates the logical flow for qualifying an incoming batch of 2-Amino-2-benzylpropane-1,3-diol using a Primary (CRM) vs. Secondary standard approach.

QC_Workflow Start Incoming Material: 2-Amino-2-benzylpropane-1,3-diol ID_Test Identity Check (IR / H-NMR) Start->ID_Test Water_Content Water Content (Karl Fischer) ID_Test->Water_Content Purity_HPLC Purity Analysis (HPLC-UV @ 210nm) Water_Content->Purity_HPLC Decision Compare vs. Reference Standard Purity_HPLC->Decision Pass PASS: Release for Synthesis Decision->Pass Purity > 98.5% Impurities < 0.1% Fail FAIL: OOS Investigation Decision->Fail Purity < 98.5% Unknown Peak > 0.1%

Caption: Figure 1: Step-by-step Quality Control workflow for incoming amino-diol intermediates.

Impurity Fate Mapping

Understanding where impurities originate allows for targeted method development. The following diagram maps the synthetic origin of common impurities found in this standard.

Impurity_Fate Precursor Diethyl Benzylmalonate Step1 Nitration / Reduction Precursor->Step1 Intermediate 2-Nitro-2-benzylpropane-1,3-diol (Major Impurity A) Step1->Intermediate Step2 Hydrogenation (H2/Cat) Intermediate->Step2 Product 2-Amino-2-benzylpropane-1,3-diol (Target) Step2->Product OverRed Des-benzyl Impurity (Over-reduction) Step2->OverRed Harsh Cond. Dimer N-Alkylated Dimer (Process Artifact) Product->Dimer Storage/Heat

Caption: Figure 2: Synthetic pathway showing the origin of nitro-precursor and over-reduction impurities.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 224394, 2-Amino-2-phenylpropane-1,3-diol. (Accessed March 3, 2026). [Link]

  • Adachi, K., et al. (1995). Design, synthesis, and structure-activity relationships of 2-substituted-2-amino-1,3-propanediols: Discovery of a novel immunosuppressant, FTY720. Bioorganic & Medicinal Chemistry Letters. [Link]

  • International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

  • ISO. ISO 17034:2016 General requirements for the competence of reference material producers. [Link]

Sources

Safety Operating Guide

2-Amino-2-benzylpropane-1,3-diol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal protocol for 2-Amino-2-benzylpropane-1,3-diol (also known as 2-benzyl-2-amino-1,3-propanediol).[1][2] As a Senior Application Scientist, I have structured this protocol to address the specific physicochemical properties of this amino-diol, ensuring compliance with safety standards and environmental regulations.

Chemical Identity & Hazard Assessment

Before disposal, you must understand why this compound requires specific handling.[1][2][3] 2-Amino-2-benzylpropane-1,3-diol is a functionalized amino-alcohol .[1][2][3] Its structure contains a basic primary amine group (


), two hydroxyl groups (

), and a lipophilic benzyl group.[1][2][3]
  • CAS Number (Analog/Generic): Often not indexed individually in major public databases; treat as Research Chemical .[1][2]

  • Functional Class: Organic Amine / Diol.[1][2]

  • Key Hazards (Derived from Structural Analogs like AMPD & Serinol):

    • Corrosivity/Irritation: The primary amine moiety makes this compound basic (

      
       in solution).[1][2] It is a confirmed Skin and Eye Irritant (Category 2)  and potentially Corrosive (Category 1C)  to mucous membranes [1].[1][2][3]
      
    • Reactivity: Incompatible with strong oxidizing agents and strong acids (exothermic neutralization).[1][2]

Scientist's Note: Do not assume "neutral" behavior because of the diol groups. The amine functionality dominates the pH profile, necessitating segregation from acidic waste streams to prevent heat generation or unwanted salt precipitation.[1][2][3]

Waste Characterization & Segregation

Proper disposal begins with characterization.[1][2] Under EPA RCRA guidelines (40 CFR 261), this substance, if discarded, is classified based on its Corrosivity (D002) if the pH is


, or generally as Hazardous Chemical Waste  due to toxicity/irritation potential [2].[1][2][3]
Segregation Decision Tree (DOT Visualization)

The following diagram illustrates the logical flow for segregating this specific waste stream.

WasteSegregation Start Waste: 2-Amino-2-benzylpropane-1,3-diol StateCheck Physical State? Start->StateCheck Solid Solid (Crystals/Powder) StateCheck->Solid Liquid Liquid (Solution/Mother Liquor) StateCheck->Liquid SolidDest Solid Hazardous Waste (Tag: Organic, Basic, Toxic) Solid->SolidDest SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., Methanol, Water) SolventCheck->NonHalogenated HaloDest Halogenated Organic Waste (Tag: Basic, Toxic) Halogenated->HaloDest NonHaloDest Non-Halogenated Organic Waste (Tag: Basic, Toxic) NonHalogenated->NonHaloDest

Figure 1: Decision matrix for segregating amino-diol waste based on physical state and solvent compatibility.

Step-by-Step Disposal Procedures

A. Solid Waste Disposal (Pure Substance)

If you have expired or excess solid 2-Amino-2-benzylpropane-1,3-diol:

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] HDPE is resistant to organic amines and bases.[1][2]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2-Amino-2-benzylpropane-1,3-diol".[1][2][4]

    • Hazards: Check "Irritant" and "Corrosive" (if applicable).[1][2]

  • Packing: Double-bag the solid in a clear polyethylene bag before placing it in the rigid container to minimize dust generation.

  • Storage: Store in the Base/Alkali cabinet until pickup. NEVER store with acids.

B. Liquid Waste Disposal (Solutions)

Most laboratory waste of this compound will be dissolved in solvents like Methanol, Ethanol, or DMSO.[1][2][3]

  • pH Check: If the solution is aqueous, verify pH.[1][2][3] If pH > 12.5, it is strictly D002 Corrosive waste.[1][2][3]

  • Solvent Compatibility:

    • Non-Halogenated: (e.g., Methanol/Ethanol solutions)

      
      Carboy A (Organic Solvents, Non-Halogenated) .[1][2][3]
      
    • Halogenated: (e.g., DCM extractions)

      
      Carboy B (Halogenated Solvents) .[1][2][3]
      
  • Additives Warning: Ensure the waste stream does not contain strong acids.[1][2] Mixing this amine with acid waste can generate heat.[1][2]

C. Contaminated Packaging & Glassware[1][2][3]
  • Empty Containers: Triple rinse with a suitable solvent (e.g., Ethanol).[1][2][3] Collect the rinsate as Liquid Waste (see Section B).[1][2][3]

  • Defaced Label: Once triple-rinsed, deface the original label and discard the container as regular trash (if permitted by local EHS) or glass waste.[1][2][3]

Spill Response Protocol

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[1][2][3]

Required PPE:

  • Nitrile Gloves (Double gloving recommended).[1][2]

  • Chemical Safety Goggles.[1][2]

  • Lab Coat.[1][2]

  • N95 Dust Mask (if solid powder is dispersed).[1][2]

Spill Management Workflow (DOT Visualization)

SpillResponse Alert 1. Alert Personnel & Isolate Area PPE 2. Don PPE (Gloves, Goggles, Mask) Alert->PPE Contain 3. Contain Spill (Dyke with absorbent) PPE->Contain Neutralize 4. Neutralize/Absorb (Use Citric Acid or Sand) Contain->Neutralize Collect 5. Collect Waste (Scoop into HDPE pail) Neutralize->Collect Clean 6. Decontaminate (Soap & Water Wash) Collect->Clean

Figure 2: Operational workflow for managing a spill of 2-Amino-2-benzylpropane-1,3-diol.

Technical Insight: For liquid spills, use a universal absorbent (e.g., vermiculite) or a specific "Base Neutralizer" (often citric acid-based).[1][2][3] Do not use paper towels for concentrated amine spills as they can degrade or react.[1][2]

Quantitative Data & Properties

PropertyValue / DescriptionOperational Implication
Molecular Formula

Organic nitrogenous waste.[1][2][3]
Physical State Solid (Crystalline)Dust hazard; requires mask during transfer.[1][2]
Solubility Soluble in Alcohols, DMSO; Low in WaterRinse glassware with ethanol, not just water.[2][3]
Acidity (pKa) ~8.8 - 9.5 (Amine group) [3]Acts as a weak base; incompatible with acids.[1][2][3]
RCRA Code Not Listed (P/U list); Characteristic D002 possibleTest pH if in aqueous solution.[1]

References

  • PubChem. (n.d.).[1][2] 2-Amino-2-methyl-1,3-propanediol (AMPD) Safety Data Sheet. National Library of Medicine.[1][2] Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1][2] Retrieved from [Link][1][2]

Sources

Personal protective equipment for handling 2-Amino-2-benzylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive safety and operational framework for handling 2-Amino-2-benzylpropane-1,3-diol (CAS: 82745-22-0). Due to the limited availability of specific safety data for this niche intermediate, the protocols below are derived from Structure-Activity Relationship (SAR) analysis of its homologous series (e.g., 2-Amino-2-ethyl-1,3-propanediol and 2-Amino-2-phenylpropane-1,3-diol).

Safety Advisory: This compound contains a primary amine and two hydroxyl groups. Based on homologous data, it must be treated as a Corrosive/Severe Irritant until specific toxicological data proves otherwise.

Part 1: Chemical Identity & Hazard Profile[1][2][3][4]

Compound: 2-Amino-2-benzylpropane-1,3-diol CAS Number: 82745-22-0 Molecular Formula: C


H

NO

Molecular Weight: 181.23 g/mol Physical State: Solid (typically white to off-white powder)
Hazard Classification (Inferred via Read-Across)
  • Skin Corrosion/Irritation: Category 1B or 2 (Causes severe skin burns or irritation).

  • Serious Eye Damage: Category 1 (Risk of irreversible eye damage due to basicity).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]

Scientific Rationale: The structural analog 2-Amino-2-ethyl-1,3-propanediol (CAS 115-70-8) is classified as Skin Corr. 1C [1]. The benzyl analog retains the primary amine functionality responsible for high pH and tissue damage. Therefore, safety protocols must default to "Corrosive" standards.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements for entry into the workspace.

Protection ZoneEquipment StandardTechnical Specification
Hand Protection Double Gloving Inner: Nitrile (4 mil). Outer: Nitrile (Extended Cuff, >5 mil) or Neoprene. Rationale: Amine-based compounds can permeate thin latex; nitrile offers superior chemical resistance [2].
Eye/Face Chemical Goggles ANSI Z87.1 (US) or EN 166 (EU) rated. Face Shield required if handling solutions >100 mL or heating.
Respiratory N95 / P100 Required if weighing outside a fume hood. Note: Engineering controls (fume hood) are preferred over respirators.
Body Lab Coat & Apron 100% Cotton or Nomex lab coat (fire resistant). Chemical-resistant rubber apron recommended for liquid handling.

Part 3: Operational Handling Protocol

Storage & Stability[1]
  • Temperature: Store at 2–8°C (Refrigerated). Amine-diols can oxidize or discolor over time.

  • Atmosphere: Hygroscopic. Store under Inert Gas (Argon or Nitrogen) .

  • Incompatibilities: Segregate from Strong Oxidizers (e.g., permanganates) and Acid Chlorides/Anhydrides (violent exothermic reaction).

Safe Weighing Procedure (Solid)
  • Engineering Control: Perform all weighing inside a certified Chemical Fume Hood.

  • Static Control: Use an anti-static gun or bar if the powder is fluffy/electrostatic to prevent dispersion.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Decontamination: Wipe the balance area with a wet paper towel (water/ethanol) immediately after use.

Solubilization & Reaction Setup
  • Solvent Choice: Soluble in lower alcohols (Methanol, Ethanol) and DMSO. Sparingly soluble in non-polar solvents.

  • Exotherm Warning: Dissolving amino-diols in strong acids (for salt formation) is exothermic . Add acid dropwise to the amine solution at 0°C.

Part 4: Emergency Response & Disposal

Emergency Procedures
  • Skin Contact: Immediate flush with water for 15 minutes .[2] Do not neutralize with vinegar/acids (generates heat).

  • Eye Contact: Flush continuously for 15 minutes lifting eyelids.[2] Seek immediate ophthalmological attention.

  • Spill Cleanup:

    • Evacuate area if dust is airborne.[3][4][5][6][7]

    • Don full PPE (including respirator).

    • Cover spill with Dry Sand or Vermiculite .

    • Scoop into a waste container labeled "Hazardous Waste - Organic Alkali".

Waste Disposal Logic
  • Classification: Hazardous Chemical Waste (Corrosive/Basic).

  • Segregation: Do NOT mix with acidic waste streams (risk of heat generation/spattering).

  • Disposal Stream: High BTU incineration or professional chemical treatment.

Part 5: Decision Logic for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate protection level based on the physical state and quantity of the material.

PPE_Selection Start Handling 2-Amino-2-benzylpropane-1,3-diol State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Quantity Quantity > 500mg? Solid->Quantity Splash Splash/Heat Risk? Liquid->Splash Hood Is Fume Hood Available? Quantity->Hood Yes Std_PPE Standard PPE: Lab Coat + Goggles + Nitrile Gloves Quantity->Std_PPE No (<500mg) Resp_Req REQUIRED: N95/P100 Respirator + Goggles + Nitrile Gloves Hood->Resp_Req No (Open Bench) Hood->Std_PPE Yes Splash->Std_PPE No (Cold/Small Vol) Shield REQUIRED: Face Shield + Chemical Apron + Double Gloves Splash->Shield Yes (Heating/Large Vol)

Caption: Logic flow for determining PPE requirements based on physical state and operational risk factors.

References

  • Fisher Scientific. (2021).[2] Safety Data Sheet: 2-Amino-2-ethyl-1,3-propanediol. Retrieved from

  • PubChem. (n.d.).[8] Compound Summary: 2-Amino-2-phenylpropane-1,3-diol (CAS 5428-03-5).[8] National Library of Medicine. Retrieved from

  • ChemicalBook. (n.d.). 2-Amino-2-benzylpropane-1,3-diol CAS 82745-22-0.[9] Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.